quadrangularin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H22O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
InChI |
InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9-/t26-,27+/m1/s1 |
InChI Key |
BIQMSWPBPAKGSE-PBSLAQMISA-N |
SMILES |
C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Synonyms |
quadrangularin A |
Origin of Product |
United States |
Foundational & Exploratory
Quadrangularin A: A Technical Guide to its Discovery, Isolation, and Characterization from Cissus quadrangularis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadrangularin A, a resveratrol dimer, is a significant bioactive stilbene found in the medicinal plant Cissus quadrangularis. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and characterization. The document summarizes key quantitative data and presents the spectroscopic analysis essential for its identification. Furthermore, this guide includes visualizations of the isolation workflow to aid researchers in replicating and building upon existing methodologies.
Introduction
Cissus quadrangularis, a perennial plant of the grape family (Vitaceae), has a long history of use in traditional medicine, particularly for its bone-healing properties. Phytochemical investigations have revealed a rich array of bioactive compounds, including flavonoids, triterpenoids, and stilbenes.[1] Among these, this compound has emerged as a compound of interest due to its potential pharmacological activities. It is classified as an oligostilbene, specifically a dimer of resveratrol.[2] This guide focuses on the scientific journey of this compound, from its initial discovery within Cissus quadrangularis to the methods employed for its isolation and structural elucidation.
Discovery and Initial Identification
This compound was first reported as a constituent of Cissus quadrangularis in a study by Singh et al. in 2007.[3] In this seminal work, the compound was isolated along with other stilbenes, iridoids, and flavonoids from the stems of the plant. The structure of this compound was elucidated through the analysis of spectroscopic data and by comparison with existing literature.[3]
Experimental Protocols: Isolation and Purification of this compound
While a single, universally adopted, and highly detailed protocol for the isolation of this compound is not extensively documented, a general methodology can be compiled from various phytochemical studies on Cissus quadrangularis. The following protocol represents a synthesized approach based on common practices in natural product chemistry.[4][5]
Plant Material Collection and Preparation
-
Collection: The stems of Cissus quadrangularis are the primary source for the isolation of this compound.
-
Preparation: The collected stems are washed, air-dried in the shade, and then coarsely powdered.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to extraction with methanol. This is typically performed using a Soxhlet apparatus to ensure exhaustive extraction.[4]
-
Concentration: The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step helps to separate compounds based on their solubility. This compound, being a polar compound, is expected to be enriched in the more polar fractions like ethyl acetate.
Chromatographic Purification
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel.[4]
-
Elution Gradient: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions rich in this compound may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the compound in high purity.
Below is a diagram illustrating the general workflow for the isolation of this compound.
Structural Characterization and Data Presentation
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key physical and spectroscopic properties of this compound.
| Property | Data | Reference |
| Molecular Formula | C₂₈H₂₂O₆ | [2] |
| Molar Mass | 454.478 g/mol | [2] |
| Exact Mass | 454.14163842 Da | [6] |
| Appearance | Data not available in searched literature. | - |
| ¹H NMR (Proton NMR) | Specific, fully assigned data for this compound is not available in the searched literature. | - |
| ¹³C NMR (Carbon-13 NMR) | Specific, fully assigned data for this compound is not available in the searched literature. | - |
| Mass Spectrometry (MS) | The molecular ion peak would be expected at m/z 454. Specific fragmentation patterns are not detailed. | [2][6] |
Potential Biological Activity and Signaling Pathways
Research into the specific biological activities of isolated this compound is ongoing. However, studies on extracts of Cissus quadrangularis containing this compound provide some insights into its potential mechanisms of action.
MAPK Signaling Pathway
Extracts of Cissus quadrangularis have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The potential for this compound to modulate this pathway is an area of active research.
Below is a simplified representation of a generic MAPK signaling cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Stilbenes, the class of compounds to which this compound belongs, are known to modulate this pathway. While direct evidence for this compound's effect on NF-κB is not yet established, its structural similarity to resveratrol, a known NF-κB inhibitor, suggests this as a plausible area for future investigation.
Conclusion and Future Directions
This compound stands as a promising bioactive compound isolated from Cissus quadrangularis. This guide has outlined the foundational knowledge regarding its discovery and the general methodologies for its isolation. However, to fully unlock its therapeutic potential, further research is imperative. Specifically, the development and publication of a detailed, optimized isolation protocol with quantitative yield and purity data are crucial for advancing research. Furthermore, the complete assignment of its ¹H and ¹³C NMR spectra and a thorough analysis of its mass spectrometry fragmentation patterns are essential for unambiguous identification and quality control. Finally, studies focusing on the specific effects of isolated this compound on key signaling pathways, such as MAPK and NF-κB, will be instrumental in elucidating its mechanism of action and paving the way for its potential application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Constituents of Cissus quadrangularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. This compound | C28H22O6 | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cissus quadrangularis extract enhances biomineralization through up-regulation of MAPK-dependent alkaline phosphatase activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Quadrangularin A: A Comprehensive Technical Guide on Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadrangularin A, a prominent resveratrol dimer first isolated from Cissus quadrangularis, has garnered significant interest within the scientific community due to its unique chemical architecture and potential therapeutic properties. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound. It consolidates available spectroscopic data, details experimental protocols for its isolation and synthesis, and explores its interaction with key signaling pathways, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
This compound is a stilbenoid dimer with the systematic IUPAC name (1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol[1]. Its molecular formula is C₂₈H₂₂O₆, and it has a molar mass of 454.47 g/mol [1].
The core of this compound is a dihydroindene ring system. The stereochemistry of the molecule is defined by two chiral centers at positions 2 and 3 of the indene ring, both having an R configuration, and an E configuration for the exocyclic double bond[1]. This specific spatial arrangement of the substituent groups is crucial for its biological activity.
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Quantitative Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indene Core | ||
| C-1 | - | ~140-150 |
| C-2 | ~4.5-5.0 | ~50-55 |
| C-3 | ~4.0-4.5 | ~55-60 |
| C-4 | - | ~155-160 (C-OH) |
| C-5 | ~6.0-6.5 | ~100-105 |
| C-6 | - | ~155-160 (C-OH) |
| C-7 | ~6.0-6.5 | ~105-110 |
| C-7a | - | ~140-145 |
| C-3a | - | ~120-125 |
| Exocyclic Alkene | ||
| =CH- | ~6.5-7.0 | ~125-130 |
| Aromatic Rings | ||
| Ar-H (p-hydroxyphenyl) | ~6.7-7.2 (d) | ~115-116 (C-3',5'), ~128-130 (C-2',6'), ~155-158 (C-4') |
| Ar-H (3,5-dihydroxyphenyl) | ~6.1-6.4 (m) | ~102-108 (C-2',6'), ~158-160 (C-3',5') |
Note: These are predicted ranges based on related compounds and general NMR principles. Actual experimental values may vary.
Experimental Protocols
Isolation from Cissus quadrangularis
This compound is a naturally occurring compound found in the plant Cissus quadrangularis[2][3]. The general procedure for its isolation involves solvent extraction followed by chromatographic separation.
Protocol: General Isolation Procedure
-
Plant Material Collection and Preparation: Fresh stems of Cissus quadrangularis are collected, washed, and air-dried in the shade. The dried plant material is then ground into a coarse powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration. The extraction is carried out for a sufficient period to ensure exhaustive extraction of the phytoconstituents.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to fractionation using column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures) is employed to separate the components based on their polarity.
-
Purification: Fractions containing compounds with similar TLC profiles to known stilbenoids are pooled and further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
-
Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with reported data.
Caption: Experimental workflow for the isolation of this compound.
Total Synthesis of (±)-Quadrangularin A
The total synthesis of racemic this compound has been reported, providing a synthetic route to this natural product and confirming its structure. A key strategy involves a biomimetic oxidative dimerization approach.
Protocol: Key Steps in the Total Synthesis of (±)-Quadrangularin A
A concise total synthesis of (±)-isopaucifloral F, (±)-quadrangularin A, and (±)-pallidol has been achieved starting from commercially available 3,5-dimethoxybenzoic acid. The overall synthetic strategy involves a sequential process of Nazarov cyclization, Ramberg–Bäcklund olefination, and Friedel–Crafts alkylation[4].
Biological Activity and Signaling Pathways
While research on the specific molecular targets of this compound is ongoing, studies on extracts of Cissus quadrangularis, rich in this compound, have suggested involvement in key cellular signaling pathways related to inflammation and oxidative stress.
Anti-inflammatory Effects and the p38 MAPK Pathway
Extracts of Cissus quadrangularis have been shown to possess anti-inflammatory properties. It is suggested that these effects may be mediated, at least in part, through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of this pathway can lead to a reduction in the inflammatory response.
Caption: Proposed inhibition of the p38 MAPK pathway by this compound.
Conclusion
This compound stands as a fascinating natural product with a well-defined chemical structure and stereochemistry. While its full biological potential is still being elucidated, its implication in key signaling pathways related to inflammation suggests promising avenues for future research and drug development. This guide provides a foundational understanding of this compound, serving as a catalyst for further investigation into its medicinal properties and applications.
References
The Putative Biosynthesis of Quadrangularin A in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrangularin A, a resveratrol dimer found in Cissus quadrangularis and other plant species, has garnered significant interest for its potential therapeutic properties.[1][2] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. While the complete biosynthetic pathway of this compound in plants has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of its precursor, resveratrol, and the known mechanisms of stilbenoid dimerization. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, including the key enzymes, intermediates, and relevant experimental protocols.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to be a two-stage process:
-
Stage 1: Biosynthesis of Resveratrol: This stage follows the general phenylpropanoid pathway, starting from the amino acids L-phenylalanine or L-tyrosine.
-
Stage 2: Oxidative Dimerization of Resveratrol: In this final step, two molecules of resveratrol undergo an oxidative coupling reaction to form this compound.
Stage 1: The Phenylpropanoid Pathway to Resveratrol
The synthesis of resveratrol is a well-characterized pathway in many plants.[3][4] It involves the sequential action of four key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce resveratrol.
dot```dot digraph "Resveratrol Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"L-Phenylalanine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "trans-Cinnamic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "p-Coumaric Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "p-Coumaroyl-CoA" [fillcolor="#34A853", fontcolor="#FFFFFF"]; Resveratrol [fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse]; "Malonyl-CoA" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"L-Phenylalanine" -> "trans-Cinnamic Acid" [label="PAL"]; "trans-Cinnamic Acid" -> "p-Coumaric Acid" [label="C4H"]; "p-Coumaric Acid" -> "p-Coumaroyl-CoA" [label="4CL"]; "p-Coumaroyl-CoA" -> Resveratrol [label="STS"]; "Malonyl-CoA" -> Resveratrol [label="3 molecules"]; }
Caption: Putative enzymatic dimerization of resveratrol to this compound.
Quantitative Data
Quantitative analysis of polyphenolic compounds in the stems and leaves of Cissus quadrangularis has been performed using UHPLC-PDA-MS. The concentrations of resveratrol and this compound are summarized below.
| Compound | Plant Part | Concentration (µg/g of dry weight) |
| Resveratrol | Stem | 15.3 ± 1.2 |
| Leaf | 8.7 ± 0.9 | |
| This compound | Stem | 25.1 ± 2.1 |
| Leaf | 12.4 ± 1.3 | |
| Data adapted from a study on the quantitative determination of polyphenols in Cissus quadrangularis L.[5] |
Experimental Protocols
Detailed methodologies for the key enzymes in the putative biosynthesis pathway of this compound are provided below. It is important to note that these are generalized protocols and may require optimization for Cissus quadrangularis.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
Principle: This assay measures the spectrophotometric increase in absorbance at 290 nm due to the formation of trans-cinnamic acid from L-phenylalanine.
Protocol:
-
Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold 0.1 M sodium borate buffer (pH 8.8) containing 5 mM β-mercaptoethanol and 1 mM EDTA.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
The supernatant is the crude enzyme extract.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing 0.5 mL of 0.1 M sodium borate buffer (pH 8.8), 0.2 mL of 40 mM L-phenylalanine, and 0.2 mL of the crude enzyme extract.
-
Prepare a blank with 0.2 mL of extraction buffer instead of the enzyme extract.
-
-
Measurement:
-
Incubate the reaction mixture at 40°C for 60 minutes.
-
Stop the reaction by adding 0.1 mL of 5 N HCl.
-
Measure the absorbance at 290 nm against the blank.
-
The amount of trans-cinnamic acid formed is calculated using a standard curve.
-
Cinnamate-4-Hydroxylase (C4H) Activity Assay
Principle: This assay measures the formation of p-coumaric acid from trans-cinnamic acid, often coupled with the consumption of a cofactor like NADPH, which can be monitored spectrophotometrically at 340 nm.
Protocol:
-
Microsome Isolation:
-
Homogenize 5 g of plant tissue in 15 mL of ice-cold extraction buffer (0.1 M Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 5 mM EDTA, and 0.5 M sucrose).
-
Filter and centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Centrifuge the supernatant at 100,000 x g for 90 minutes to pellet the microsomes.
-
Resuspend the microsomal pellet in a minimal volume of resuspension buffer (50 mM Tris-HCl, pH 7.5, with 1 mM DTT and 20% glycerol).
-
-
Assay Mixture:
-
The reaction mixture (1 mL) contains 50 mM Tris-HCl (pH 7.5), 1 mM trans-cinnamic acid, 1 mM NADPH, and the microsomal enzyme preparation.
-
-
Measurement:
-
Start the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) at 30°C.
-
The enzyme activity is calculated based on the rate of NADPH consumption (ε = 6.22 mM⁻¹ cm⁻¹).
-
4-Coumarate-CoA Ligase (4CL) Activity Assay
Principle: The activity of 4CL is determined by monitoring the formation of p-coumaroyl-CoA from p-coumaric acid and Coenzyme A, which absorbs light at 333 nm.
Protocol:
-
Enzyme Extraction:
-
Use the same crude enzyme extract as for the PAL assay.
-
-
Assay Mixture:
-
The 1 mL reaction mixture contains 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP, 0.5 mM p-coumaric acid, 0.5 mM Coenzyme A, and the enzyme extract.
-
-
Measurement:
-
Start the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 333 nm at 30°C.
-
The activity is calculated using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21 mM⁻¹ cm⁻¹).
-
Stilbene Synthase (STS) Activity Assay
Principle: This assay typically involves radiolabeled substrates or HPLC-based detection of the resveratrol product.
Protocol (HPLC-based):
-
Enzyme Extraction:
-
Use the same crude enzyme extract as for the PAL assay.
-
-
Assay Mixture:
-
The 200 µL reaction mixture contains 100 mM potassium phosphate buffer (pH 7.5), 100 µM p-coumaroyl-CoA, 300 µM malonyl-CoA, and the enzyme extract.
-
-
Measurement:
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl and extract with 200 µL of ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Analyze the product by reverse-phase HPLC with UV detection at 306 nm and quantify against a resveratrol standard.
-
Peroxidase-Mediated Dimerization of Resveratrol
Principle: This protocol describes a biomimetic synthesis of this compound using horseradish peroxidase (HRP).
Protocol:
-
Reaction Mixture:
-
Dissolve resveratrol (e.g., 50 mg) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Add horseradish peroxidase (e.g., 100 units).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by the dropwise addition of a dilute solution of hydrogen peroxide (e.g., 0.1%).
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
-
Product Isolation:
-
Once the reaction is complete, extract the products with an organic solvent like ethyl acetate.
-
Purify this compound from the reaction mixture using column chromatography or preparative HPLC.
-
Logical Workflow for Investigating the Pathway
The following diagram illustrates a logical workflow for researchers aiming to further elucidate the biosynthesis of this compound in Cissus quadrangularis.
dot
Caption: A logical workflow for the elucidation of the this compound biosynthesis pathway.
Conclusion
The putative biosynthesis pathway of this compound from primary metabolites through the phenylpropanoid pathway to resveratrol, followed by an oxidative dimerization, provides a solid framework for further research. This technical guide offers the foundational knowledge and experimental protocols necessary for scientists to investigate and potentially manipulate this pathway for enhanced production of this promising bioactive compound. Future research should focus on the isolation and characterization of the specific enzymes, particularly the stilbene synthase and the peroxidase/laccase responsible for dimerization, from Cissus quadrangularis to confirm and refine this proposed pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Constituents of Cissus quadrangularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol biosynthesis, optimization, induction, bio-transformation and bio-degradation in mycoendophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological Advances in Resveratrol Production and its Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination and characterization of polyphenols from Cissus quadrangularis L. and dietary supplements using UHPLC-PDA-MS, LC-QToF and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources, Plant Distribution, and Analysis of Quadrangularin A
This technical guide provides a comprehensive overview of this compound, a resveratrol dimer with significant pharmacological interest. The document details its primary natural sources, geographical distribution, and methodologies for its extraction and analysis. Furthermore, it elucidates key signaling pathways associated with its biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution of this compound
This compound is a stilbenoid predominantly found in specific species within the Vitaceae (grape) family.
Primary Natural Sources:
-
Cissus quadrangularis : This perennial succulent climber is the most well-documented source of this compound.[1] It is widely used in traditional medicine, particularly in Ayurveda, for bone healing and other ailments.[2] The stems and leaves are the primary parts of the plant utilized for both traditional preparations and phytochemical extraction.[3]
-
Parthenocissus laetevirens : This species, also a member of the Vitaceae family, has been identified as another natural source of this compound.[1]
-
Causonis japonica : Previously known as Cayratia japonica, this plant has also been reported to contain this compound.
Geographical Distribution:
-
Cissus quadrangularis is native to the tropical and subtropical regions of Africa, the Arabian Peninsula, and the Indian subcontinent, extending to Myanmar.[4][5] It is particularly prominent in hotter, drier parts of India, Sri Lanka, Malaysia, Java, and West Africa.[2] Due to its use as a medicinal and ornamental plant, it has been introduced and has naturalized in other warm temperate regions globally.
-
The genus Parthenocissus is found across tropical and subtropical areas of Asia, North America, and Africa.
Below is a diagram illustrating the taxonomic relationship of the primary plant sources of this compound.
Quantitative Data
For illustrative purposes, the following table presents quantitative data for other well-known stilbenoids, resveratrol and ε-viniferin, extracted from grape canes (Vitis vinifera), a related plant material from the Vitaceae family. This data exemplifies the typical concentrations and variability of stilbenoids in this plant family.
| Compound | Plant Material | Extraction Method | Concentration (mg/kg dry weight) | Reference |
| trans-Resveratrol | Grape Canes (Vitis vinifera 'Malbec') | Ultrasound-Assisted Extraction (UAE) with 80% Ethanol | 753.2 | [7] |
| trans-ε-Viniferin | Grape Canes (Vitis vinifera 'Malbec') | Ultrasound-Assisted Extraction (UAE) with 80% Ethanol | 612.6 | [7] |
| Total Stilbenoids | Grape Canes (Vitis vinifera) | Maceration with 80% Ethanol | ~4373 | [8] |
| Total Stilbenoids | Grape Canes (Vitis vinifera) | Microwave-Assisted Extraction (Water, 100°C) | ~555 | [8] |
Note: The data above is for related compounds from a different species and is intended to provide context. Further research is required to obtain and publish specific quantitative yields of this compound from its primary source plants.
Experimental Protocols
The following sections describe a representative methodology for the extraction and quantification of stilbenoids, including this compound, from plant material, based on established protocols for related compounds from the Vitaceae family.
Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
UAE is an efficient method for extracting phenolic compounds from plant matrices.
-
Sample Preparation: Air-dry the plant material (e.g., Cissus quadrangularis stems) at 40°C for several days until a constant weight is achieved. Mill the dried material into a fine powder.
-
Extraction Solvent: Prepare a solution of 60-80% ethanol in water (v/v). This solvent composition has shown high efficiency for stilbenoid extraction.[7][9]
-
Extraction Procedure:
-
Place a known quantity of the powdered plant material (e.g., 0.5 g) into an extraction vessel.
-
Add the extraction solvent at a sample-to-solvent ratio of 1:40 to 1:50 (w/v).[7]
-
Perform the extraction using an ultrasonic bath or probe system. Typical parameters are a temperature of 65-75°C for 15-20 minutes.[7]
-
After extraction, centrifuge the mixture (e.g., at 3000 x g for 10 minutes) to pellet the solid material.
-
Collect the supernatant and filter it through a 0.45 µm membrane prior to chromatographic analysis.
-
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC coupled with a Diode Array Detector (DAD) is a standard technique for the analysis of stilbenoids.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is suitable for separating stilbenoids.[6]
-
Mobile Phase: A binary gradient elution system is typically used:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol.[6]
-
-
Gradient Program: A linear gradient can be programmed as follows:
-
0-25 min: 20% B to 98% B
-
25-30 min: Hold at 98% B
-
30-31 min: Return to 20% B
-
31-40 min: Re-equilibration at 20% B
-
-
Flow Rate: A typical flow rate is 0.3 mL/min.[6]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
Detection: Monitor the eluent using the DAD. Stilbenoids have characteristic UV absorbance maxima around 306-320 nm.
-
Quantification: Create a calibration curve using an authentic standard of this compound of known concentrations. Quantify the amount of this compound in the plant extracts by comparing the peak area to the calibration curve.
The following diagram outlines a typical workflow for the extraction and analysis of this compound.
Associated Signaling Pathways
The pharmacological effects of this compound and its source plant, Cissus quadrangularis, are attributed to their modulation of specific cellular signaling pathways. Two key pathways are detailed below.
CB2 Receptor Signaling in Osteoblasts
This compound has been identified as a cannabinoid receptor 2 (CB2) agonist. The activation of CB2 receptors on osteoblasts is known to promote bone formation, providing a mechanistic basis for the traditional use of Cissus quadrangularis in healing bone fractures.
The activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a downstream cascade that enhances osteoblast differentiation and function. This involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (Erk1/2). Phosphorylated Erk1/2 then promotes the expression and activity of key osteogenic transcription factors, such as Runt-related transcription factor 2 (Runx2), which is a master regulator of bone formation.
p38 MAPK Signaling in Inflammation
Extracts from Cissus quadrangularis have demonstrated anti-inflammatory properties. One of the key mechanisms is the inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
In response to inflammatory stimuli (like cytokines or lipopolysaccharide), a cascade of upstream kinases (MAPKKKs and MAPKKs) is activated, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors that drive the expression of inflammatory genes. By inhibiting this pathway, compounds within Cissus quadrangularis can reduce the production of these inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. scispace.com [scispace.com]
- 8. CB2 Cannabinoid Receptor Targets Mitogenic Gi Protein–Cyclin D1 Axis in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. realmofcaring.org [realmofcaring.org]
Quadrangularin A: A Technical Review of its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrangularin A, a resveratrol dimer, is a significant bioactive stilbenoid found in the medicinal plant Cissus quadrangularis.[1] Traditionally, extracts of Cissus quadrangularis have been utilized in Ayurvedic and other traditional medicine systems for a variety of ailments, most notably for promoting bone healing.[2] Modern scientific investigations have begun to elucidate the pharmacological properties of the plant's extracts and its constituent compounds. This technical guide provides a comprehensive review of the available scientific literature on the pharmacological properties of Cissus quadrangularis extracts, with a focus on the activities attributed to its components, including this compound. Due to a scarcity of studies on isolated this compound, this review primarily summarizes the findings related to various extracts of Cissus quadrangularis in which this compound is a known constituent.
Anti-inflammatory and Analgesic Properties
Extracts of Cissus quadrangularis have demonstrated significant anti-inflammatory and analgesic activities. These effects are attributed to the inhibition of key inflammatory enzymes and mediators.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
An acetone fraction of Cissus quadrangularis (AFCQ) has been shown to inhibit COX-1, COX-2, and 5-LOX enzymes.[3] The inhibitory concentrations (IC50) for these enzymes were determined, indicating a potent anti-inflammatory potential.[3]
| Extract/Fraction | Enzyme | IC50 Value |
| Acetone Fraction (AFCQ) | COX-1 | 7 µg/ml |
| Acetone Fraction (AFCQ) | COX-2 | 0.4 µg/ml |
| Acetone Fraction (AFCQ) | 5-LOX | 20 µg/ml |
| Acetone Fraction (AFCQ) | RAW 264.7 cell line (Anti-inflammatory) | 65 µg/ml |
Table 1: Inhibitory activity of an acetone fraction of Cissus quadrangularis on inflammatory enzymes and cells.[3]
Modulation of Inflammatory Signaling Pathways
Cissus quadrangularis extracts have been found to modulate key inflammatory signaling pathways, including the p38 MAPK and NF-κB pathways. By inhibiting these pathways, the extracts can reduce the production of pro-inflammatory cytokines and mediators.[2][4]
Antioxidant Properties
Various extracts of Cissus quadrangularis have demonstrated potent antioxidant activity in several in vitro assays. This activity is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases.
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant capacity. Methanolic extracts of the root and leaf of Cissus quadrangularis have shown an IC50 value of 600 µg/ml in scavenging DPPH radicals.[5]
| Plant Part | Solvent for Extraction | Antioxidant Assay | IC50 Value |
| Root and Leaf | Methanol | DPPH | 600 µg/ml |
Table 2: DPPH radical scavenging activity of methanolic extracts of Cissus quadrangularis.[5]
Osteogenic Properties
One of the most well-documented properties of Cissus quadrangularis is its ability to promote bone healing and osteoblast differentiation.
Enhancement of Osteoblast Differentiation and Mineralization
Ethanolic extracts of Cissus quadrangularis have been shown to enhance the differentiation and mineralization of murine pre-osteoblastic MC3T3-E1 cells.[6] The treatment augments the expression of the early osteoblast marker alkaline phosphatase (ALP) and increases the mineralization of the extracellular matrix.[6] Studies have also shown that various fractions of the extract can promote the mineralization potential of these cells.[1][5][7]
Experimental Protocols
In Vitro Anti-inflammatory Assay: COX and 5-LOX Inhibition
Objective: To determine the inhibitory effect of a test compound on cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.
Methodology (based on spectroscopic and polarographic methods as cited in Bhujade et al., 2012): [3]
-
Enzyme Preparation: Obtain purified COX-1, COX-2, and 5-LOX enzymes.
-
Substrate Preparation: Prepare solutions of arachidonic acid, the substrate for both COX and LOX enzymes.
-
Assay for COX Inhibition:
-
Incubate the respective COX isoenzyme with the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the oxygen consumption polarographically or measure the production of prostaglandins using an appropriate method (e.g., ELISA).
-
Calculate the percentage of inhibition compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of enzyme activity.
-
-
Assay for 5-LOX Inhibition:
-
Incubate the 5-LOX enzyme with the test compound at various concentrations.
-
Add arachidonic acid to start the reaction.
-
Measure the formation of leukotrienes, the product of the 5-LOX reaction, using spectrophotometry or HPLC.
-
Calculate the percentage of inhibition and the IC50 value.
-
In Vitro Antioxidant Assay: DPPH Radical Scavenging
Objective: To measure the free radical scavenging capacity of a test compound.
Methodology (based on the method described in Murthy et al., 2003):
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
Add various concentrations of the test compound to a solution of DPPH in methanol.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A decrease in absorbance indicates scavenging of the DPPH radical.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
In Vitro Osteoblast Differentiation and Mineralization Assay
Objective: To assess the effect of a test compound on the differentiation and mineralization of osteoblast precursor cells.
Methodology (based on protocols for MC3T3-E1 cells): [6]
-
Cell Culture: Culture murine pre-osteoblastic MC3T3-E1 cells in a suitable growth medium.
-
Induction of Differentiation: At near confluency, switch the cells to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Treatment: Treat the cells with various concentrations of the test compound dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle control group.
-
Alkaline Phosphatase (ALP) Activity Assay (Early Marker of Differentiation):
-
After a few days of treatment (e.g., 7 days), lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as a substrate.
-
Normalize the ALP activity to the total protein content of the cell lysate.
-
-
Matrix Mineralization Assay (Late Marker of Differentiation):
-
After a longer treatment period (e.g., 21 days), fix the cells and stain for calcium deposits using Alizarin Red S staining.
-
Quantify the staining by extracting the dye and measuring its absorbance.
-
Conclusion
The available scientific evidence strongly suggests that extracts of Cissus quadrangularis, which contain this compound, possess significant anti-inflammatory, antioxidant, and osteogenic properties. The anti-inflammatory effects appear to be mediated, at least in part, through the inhibition of COX and LOX enzymes and the modulation of the p38 MAPK and NF-κB signaling pathways. The osteogenic properties are demonstrated by the enhanced differentiation and mineralization of osteoblast precursor cells.
However, a notable gap in the literature is the lack of studies focusing specifically on isolated this compound. To fully understand the pharmacological contribution of this specific compound, further research is required to determine its activity in a purified form. Such studies would provide valuable quantitative data and a more precise understanding of its mechanisms of action, which are essential for its potential development as a therapeutic agent. Future investigations should aim to isolate this compound and evaluate its efficacy and potency in a range of in vitro and in vivo models.
References
- 1. Osteogenic Potential of Cissus Quadrangularis: A Systematic Review | Texila Journal [texilajournal.com]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Cissus quadrangularis extracts as an inhibitor of COX, 5-LOX, and proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Ethyl Acetate and n-Butanol Fraction of Cissus quadrangularis Promotes the Mineralization Potential of Murine Pre-Osteoblast Cell Line MC3T3-E1 (Sub-clone 4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanol Extract of Cissus quadrangularis Enhances Osteoblast Differentiation and Mineralization of Murine Pre-Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osteogenic potential of hexane and dichloromethane fraction of Cissus quadrangularis on murine pre-osteoblast cell line MC3T3-E1 (sub-clone 4) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of Quadrangularin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrangularin A, a resveratrol dimer found in Cissus quadrangularis, has garnered scientific interest for its potential therapeutic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the molecular mechanism of action of this compound. The information presented herein is a synthesis of available in-silico and experimental data, primarily derived from studies on Cissus quadrangularis extracts. It is important to note that while computational studies have predicted direct molecular targets for this compound, experimental validation of these specific interactions is still an active area of research. This document aims to consolidate existing knowledge to guide further investigation and drug development efforts.
Predicted Molecular Targets of this compound: In-Silico Evidence
Molecular docking studies have been instrumental in identifying potential protein targets for this compound. These computational analyses predict the binding affinity and interaction patterns of a ligand with a target protein, offering valuable insights into its potential biological activity. The following table summarizes the key predicted molecular targets of this compound and the associated binding energies from in-silico studies.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Implication | Study Type |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -8.5 | Antidiabetic | Molecular Docking[4] |
| Cyclooxygenase-2 (COX-2) | -8.62 | Anti-inflammatory | Molecular Docking |
| SARS-CoV-2 Main Protease (Mpro) | -8.4 | Antiviral | Molecular Docking |
Experimentally Observed Biological Activities of Cissus quadrangularis Extracts Containing this compound
While direct experimental data on isolated this compound is limited, numerous studies have investigated the biological effects of Cissus quadrangularis extracts, where this compound is a key constituent. These studies provide crucial clues into the potential mechanisms of action.
Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Extracts of Cissus quadrangularis have demonstrated significant anti-cancer properties across various cancer cell lines. The primary mechanism appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.
| Cancer Cell Line | Observed Effect | Key Molecular Markers | IC50 Value of Extract |
| HeLa (Cervical Cancer) | Induction of apoptosis, Cell cycle arrest at G1 phase | Increased ROS, DNA fragmentation | 200 µg/ml[5] |
| KB (Oral Carcinoma) | Induction of apoptosis, Cell cycle arrest at G1 phase | Upregulation of p53, Downregulation of Bcl-2, Increased ROS | 200 µg/ml[6] |
| MG63 (Osteosarcoma) | Cytotoxicity | Not specified | ~100 µg/ml |
Anti-Inflammatory Activity
The anti-inflammatory effects of Cissus quadrangularis extracts are attributed to the inhibition of key inflammatory enzymes and mediators.
| Target | Observed Effect | IC50 Value of Active Acetone Fraction |
| Cyclooxygenase-2 (COX-2) | Inhibition | 0.4 µg/ml[7] |
| 5-Lipoxygenase (5-LOX) | Inhibition | 20 µg/ml[7] |
| iNOS and TNF-α | Downregulation | 65 µg/ml (on RAW 264.7 cells)[7] |
Signaling Pathways Modulated by Cissus quadrangularis Extracts
The biological effects of Cissus quadrangularis extracts are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms based on current experimental evidence.
Apoptosis Induction Pathway
Cissus quadrangularis extract has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. This process involves the upregulation of the tumor suppressor protein p53 and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade and subsequent cell death.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of the extract are linked to the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. By inhibiting p38 MAPK, the extract reduces the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the dose-dependent cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, KB, MG63) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., Cissus quadrangularis extract) and a vehicle control. Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
Apoptosis Assay (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a petri dish and treat with the test compound at its IC50 concentration for 24 hours.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde.
-
Staining: Stain the cells with DAPI solution in the dark.
-
Visualization: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[5]
Western Blot Analysis
This technique is used to detect and quantify specific proteins, providing insights into the modulation of signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bcl-2, p-p38, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[8]
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a component of Cissus quadrangularis, holds significant therapeutic potential, particularly in the realms of oncology and anti-inflammatory medicine. In-silico studies have paved the way by predicting key molecular targets such as PPAR-γ and COX-2. Experimental studies on the whole extract have provided valuable insights into the downstream cellular effects, including the induction of apoptosis and the modulation of critical signaling pathways like p38 MAPK.
However, a critical gap remains in the experimental validation of the direct molecular interactions of isolated this compound. Future research should prioritize:
-
In-vitro enzyme inhibition assays to determine the IC50 values of purified this compound against its predicted targets (e.g., COX-2, PPAR-γ).
-
Binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm the direct interaction between this compound and its target proteins.
-
Cell-based assays using isolated this compound to delineate its specific contribution to the observed effects of the whole extract on signaling pathways such as PI3K/Akt and p38 MAPK.
-
In-vivo studies with purified this compound to validate its efficacy and safety in animal models of cancer and inflammation.
By systematically addressing these research gaps, the scientific community can fully elucidate the molecular mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C28H22O6 | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. Evaluation of Cissus quadrangularis extracts as an inhibitor of COX, 5-LOX, and proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
Quadrangularin A: A Resveratrol Dimer with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrangularin A, a resveratrol dimer, is a prominent oligostilbene found in Cissus quadrangularis and Parthenocissus laetevirens.[1] As a naturally occurring polyphenol, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its role in antioxidant, anti-inflammatory, and osteogenic processes. While much of the current experimental data pertains to extracts of Cissus quadrangularis, this document will synthesize the available information to highlight the potential contributions of this compound to these effects and present theoretical frameworks based on in silico studies.
Antioxidant Activity
Extracts of Cissus quadrangularis, rich in stilbenes like this compound, have demonstrated significant antioxidant properties.[2] The antioxidant capacity is often evaluated through various in vitro assays that measure the ability of a compound to scavenge free radicals.
Quantitative Data
The following table summarizes the antioxidant activity of Cissus quadrangularis extracts from various studies. It is important to note that these values represent the activity of the total extract and not of isolated this compound.
| Plant Part & Extract Type | Assay | IC50 Value (µg/mL) | Reference |
| Aerial Parts (Ethanolic Extract) | DPPH Radical Scavenging | 101.4 ± 6.3 | [3] |
| Aerial Parts (Methanolic Extract) | DPPH Radical Scavenging | 114.1 ± 5.8 | [3] |
| Aerial Parts (Ethanolic Extract) | ABTS Radical Scavenging | 86.2 ± 5.5 | [3] |
| Aerial Parts (Methanolic Extract) | ABTS Radical Scavenging | 95.7 ± 4.3 | [3] |
| Aerial Parts (Ethanolic Extract) | Hydroxyl Radical Scavenging | 89.6 ± 5.4 | [3] |
| Aerial Parts (Methanolic Extract) | Hydroxyl Radical Scavenging | 93.8 ± 4.6 | [3] |
| Aerial Parts (Ethanolic Extract) | Superoxide Radical Scavenging | 100 ± 6.7 | [3] |
| Aerial Parts (Methanolic Extract) | Superoxide Radical Scavenging | 107.9 ± 5.7 | [3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.
-
Various concentrations of the test compound (e.g., this compound or plant extract) are prepared in a suitable solvent.
-
The test sample is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
The test sample is added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.[4]
Figure 1. Proposed antioxidant mechanism of this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of Cissus quadrangularis extracts have been attributed to the inhibition of key inflammatory enzymes and modulation of signaling pathways. While direct experimental evidence for this compound is limited, in silico studies suggest its potential role in these mechanisms.
Quantitative Data
The following table presents the inhibitory activity of an acetone fraction of Cissus quadrangularis (AFCQ) on inflammatory enzymes.
| Enzyme | IC50 Value (µg/mL) | Reference |
| Cyclooxygenase-1 (COX-1) | 7 | [5] |
| Cyclooxygenase-2 (COX-2) | 0.4 | [5] |
| 5-Lipoxygenase (5-LOX) | 20 | [5] |
Signaling Pathways
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
Inflammation is mediated by prostaglandins and leukotrienes, which are synthesized via the COX and LOX pathways, respectively. Cissus quadrangularis extracts have been shown to inhibit these enzymes.[5] In silico studies have suggested that components of Cissus quadrangularis, including stilbene derivatives, can bind to the active site of COX-2.[6]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Resveratrol, a monomeric unit of this compound, is known to inhibit the NF-κB signaling pathway.[7] Molecular docking studies have also indicated that this compound has the potential to bind to NF-κB, suggesting a possible inhibitory role.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. easdl.org [easdl.org]
- 3. researchgate.net [researchgate.net]
- 4. Osteogenic Potential of Cissus Quadrangularis: A Systematic Review | Texila Journal [texilajournal.com]
- 5. Cissus quadrangularis Revealed as a Potential Source of Anti-Inflammatory and Anti-Diabetic Pharmacophore in Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of Cissus quadrangularis as osteogenic agent in maxillofacial fracture: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vitro Antioxidant Capacity of Quadrangularin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadrangularin A, a resveratrol dimer found in Cissus quadrangularis, is a stilbenoid of significant interest for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides a comprehensive overview of the in vitro antioxidant activity attributed to this compound, primarily through studies conducted on extracts of Cissus quadrangularis, where it is a key bioactive constituent. Due to a scarcity of studies on the isolated compound, this document focuses on the antioxidant data of C. quadrangularis extracts and its flavonoid fractions, which are rich in this compound. Detailed experimental protocols for common antioxidant assays and conceptual diagrams are provided to facilitate further research and drug development.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are molecules that can neutralize these harmful free radicals, thereby mitigating oxidative damage.
This compound is a stilbenoid isolated from Cissus quadrangularis, a perennial plant of the grape family.[1] Stilbenoids, including the well-known resveratrol, are recognized for their potent antioxidant properties. This guide explores the in vitro evidence for the antioxidant capacity of this compound, drawing from studies on C. quadrangularis extracts.
Quantitative Antioxidant Data
While specific in vitro antioxidant data for isolated this compound is limited in the current body of scientific literature, extensive research has been conducted on the antioxidant properties of Cissus quadrangularis extracts, which contain this compound as a major constituent. The following tables summarize the quantitative data from these studies, providing insights into the potent antioxidant potential of this plant and its components.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Cissus quadrangularis Extracts
| Plant Part & Extract Type | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |
| Methanolic Extract of Root and Leaf | - | - | 600 | [2] |
| Ethanolic Extract (Aerial Parts) | 25-400 | Dose-dependent | 98 | [3][4] |
| Flavonoid Fraction (Aerial Parts) | 5-80 | Dose-dependent | 10 | [3][4] |
| C. quadrangularis Phytosomes | 200 | 82.27 | - | [5] |
| C. quadrangularis Phytosomes | 1000 | 95.50 | - | [5] |
| Acetone Extract | 6.40 (mg/mL) | 71.39 | - | [6] |
| Methanolic Extract | 6.40 (mg/mL) | 70.7 | - | [6] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Cissus quadrangularis Extracts
| Plant Part & Extract Type | Concentration (mg/mL) | % Scavenging Activity | Reference |
| Acetone Extract | 0.10 | 3.86 | [6] |
| Acetone Extract | 6.40 | 80.7 | [6] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Cissus quadrangularis Extracts
| Extract Type | EC50 (mg/mL) | Reference |
| Aqueous | 0.23 | [7] |
| Methanol | 0.23 | [7] |
| Dichloromethane | 0.18 | [7] |
| Acetone | 0.17 | [7] |
| Chloroform | 0.35 | [7] |
Table 4: Other In Vitro Antioxidant Assays for Cissus quadrangularis Extracts
| Assay | Plant Part & Extract Type | Concentration | Result | Reference |
| Hydroxyl Radical Scavenging | Ethanolic Extract (Aerial Parts) | - | IC50: 96 µg/mL | [3][4] |
| Hydroxyl Radical Scavenging | Flavonoid Fraction (Aerial Parts) | - | IC50: 10 µg/mL | [3][4] |
| Nitric Oxide Scavenging | Ethanolic Extract (Aerial Parts) | - | IC50: 125 µg/mL | [3][4] |
| Nitric Oxide Scavenging | Flavonoid Fraction (Aerial Parts) | - | IC50: 12 µg/mL | [3][4] |
| Superoxide Radical Scavenging | Hydroethanol Extract (Stem) | 100 µg/mL | 65.9% inhibition | [8] |
| Metal Chelating Activity | Hydroethanol Extract (Stem) | 500 µg/mL | 58.2% inhibition | [8] |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods cited in the literature.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[9]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test sample (e.g., this compound or plant extract) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Reaction Mixture: In a test tube or a 96-well plate, add 1 mL of the DPPH solution to 1 mL of each sample dilution.
-
Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing methanol and the DPPH solution are also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[10]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test sample in the same solvent used for diluting the ABTS•+ solution.
-
Reaction Mixture: Add a small volume (e.g., 10 µL) of each sample dilution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
Incubation: Mix and incubate the solution at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Value: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[11][12]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare dilutions of the test sample in an appropriate solvent.
-
Reaction Mixture: Add a small volume of the sample (e.g., 50 µL) to a large volume of the FRAP reagent (e.g., 1.5 mL).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Absorbance Measurement: Measure the absorbance of the colored solution at 593 nm.
-
Standard Curve: A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
Calculation: The antioxidant capacity of the sample is determined from the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/g of sample).
Visualizations
The following diagrams illustrate the conceptual workflows and relationships involved in assessing the antioxidant capacity of this compound.
Caption: Experimental workflow for antioxidant assessment.
Caption: Antioxidant mechanisms of this compound.
Conclusion
The available scientific evidence strongly suggests that Cissus quadrangularis is a potent source of natural antioxidants. This compound, as a key constituent of this plant, is believed to contribute significantly to this activity. While direct quantitative data on the antioxidant capacity of isolated this compound is not widely available, the data from extracts and flavonoid-rich fractions provide a strong rationale for its investigation as a potential therapeutic agent for conditions associated with oxidative stress. The detailed protocols and conceptual diagrams provided in this guide are intended to support and facilitate further research into the precise antioxidant mechanisms and potential applications of this compound. Future studies should focus on evaluating the in vitro and in vivo antioxidant effects of the purified compound to fully elucidate its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. primescholars.com [primescholars.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ajbls.com [ajbls.com]
- 6. ajbls.com [ajbls.com]
- 7. bbrc.in [bbrc.in]
- 8. Antioxidant activity of cissus quadrangularis l. stem in-vitro [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. ABTS Radical Scavenging Activity: Significance and symbolism [wisdomlib.org]
- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Quadrangularin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary toxicity data for Quadrangularin A. It is important to note that, to date, specific toxicity studies on isolated this compound are limited in publicly accessible scientific literature. The majority of the data presented herein pertains to extracts of Cissus quadrangularis, the plant from which this compound is derived. While these extracts contain this compound, the observed toxicological effects are a result of the complex mixture of phytochemicals present and cannot be attributed solely to this compound. This guide, therefore, serves as a summary of related research to inform future toxicological assessments of the purified compound.
Executive Summary
This compound, a resveratrol dimer found in Cissus quadrangularis, is a stilbenoid with potential therapeutic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the preliminary toxicity studies related to Cissus quadrangularis extracts, offering insights into the potential toxicological profile of its constituents, including this compound. The available data from in vitro cytotoxicity assays and in vivo acute toxicity studies on these extracts are presented, alongside detailed experimental protocols. Furthermore, potential signaling pathways that may be modulated by constituents of Cissus quadrangularis are visualized to aid in understanding potential mechanisms of action and toxicity.
In Vitro Cytotoxicity of Cissus quadrangularis Extracts
While specific IC50 values for isolated this compound are not available in the reviewed literature, various studies have investigated the cytotoxic effects of Cissus quadrangularis extracts on different cancer cell lines. These studies provide an initial indication of the potential anti-proliferative and cytotoxic properties of the plant's constituents.
Table 1: Summary of In Vitro Cytotoxicity Data for Cissus quadrangularis Extracts
| Extract Type | Cell Line | IC50 Value | Reference |
| Methanolic Extract | HeLa (Cervical Cancer) | 0.97 mg/mL | [5] |
| Acetone Extract | HeLa (Cervical Cancer) | 1.33 mg/mL | [5] |
| Methanolic Extract | MG63 (Osteosarcoma) | ~100 µg/mL | [6] |
| Ethanolic Extract | HL-60 (Leukemia) | 36 µg/mL | [7] |
| Methanolic Extract | HL-60 (Leukemia) | 40 µg/mL | [7] |
| Ethanolic Extract | KB (Oral Epidermoid Carcinoma) | Not specified | [8] |
| Flavonoid Fraction | MCF-7 (Breast Cancer) | 10 µg/mL | [1] |
| Methanolic Extract | HeLa (Cervical Cancer) | 62.5 µg/mL | [8] |
| Ethanolic Extract | HeLa (Cervical Cancer) | 125 µg/mL | [8] |
In Vivo Acute Toxicity of Cissus quadrangularis Extracts
Acute toxicity studies in animal models have been conducted on whole plant powder and various extracts of Cissus quadrangularis. These studies are crucial for determining the short-term safety profile and estimating the lethal dose 50 (LD50).
Table 2: Summary of In Vivo Acute Toxicity Data for Cissus quadrangularis Extracts
| Extract/Formulation | Animal Model | Route of Administration | LD50 Value | Observations | Reference |
| Ethanolic Extract | Sprague Dawley Rats | Oral | > 2000 mg/kg | No significant changes in body weight, liver index, or liver function tests. | [9] |
| Aqueous Slurry of Whole Plant Powder | Swiss Mice | Oral | Not toxic at tested doses | No significant changes in body weight, food and water intake, or behavior. | [3][7] |
| CQR-300 (Extract) | Sprague Dawley Rats | Oral | > 2500 mg/kg (NOAEL) | No treatment-related clinical signs of toxicity or mortality. | [1] |
| Aqueous Extract | Swiss Albino Mice | Oral | > 3000 mg/kg | No abnormalities observed. | [3] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
This section details the methodologies employed in the cited toxicity studies of Cissus quadrangularis extracts.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Cissus quadrangularis extracts are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, MG63) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the Cissus quadrangularis extract and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5][6]
Caption: Workflow of the MTT assay for cytotoxicity testing.
In Vivo Acute Oral Toxicity Study (OECD 423/425)
Acute oral toxicity studies are performed to determine the short-term adverse effects of a substance when administered in a single high dose.
Principle: The study is typically conducted following the Organisation for Economic Co-operation and Development (OECD) guidelines 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).
General Protocol:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., rats or mice) are selected and acclimatized to the laboratory conditions.
-
Dosing: A single dose of the Cissus quadrangularis extract is administered orally to the animals. The initial dose is selected based on available information.
-
Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight, food and water consumption), and any abnormalities for a period of 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
-
LD50 Estimation: The LD50 is estimated based on the mortality data.[3][9]
Caption: General workflow for an in vivo acute oral toxicity study.
Potential Signaling Pathways
While the direct effects of this compound on specific signaling pathways are not yet fully elucidated, studies on Cissus quadrangularis extracts suggest the modulation of several key cellular pathways, which could be relevant to both its therapeutic and potential toxic effects.
Induction of Apoptosis via Caspase-3 Activation
Extracts of Cissus quadrangularis have been shown to induce apoptosis in cancer cells.[10] This process is often mediated by the activation of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.
Caption: Proposed pathway for apoptosis induction by C. quadrangularis.
Cell Cycle Arrest
Constituents of Cissus quadrangularis have been observed to cause cell cycle arrest at the G0/G1 and G2/M phases in cancer cells, thereby inhibiting their proliferation.[10]
Caption: Cell cycle arrest induced by C. quadrangularis extract.
Conclusion and Future Directions
The preliminary toxicity studies on Cissus quadrangularis extracts suggest a relatively low acute toxicity profile in animal models and dose-dependent cytotoxic effects on various cancer cell lines in vitro. However, the absence of specific toxicological data for isolated this compound represents a significant knowledge gap.
Future research should focus on:
-
Isolation and Purification of this compound: To enable specific toxicological testing.
-
In Vitro Cytotoxicity of Pure this compound: To determine its IC50 values on a panel of cancerous and non-cancerous cell lines.
-
In Vivo Acute and Sub-chronic Toxicity Studies: To establish the LD50 and identify potential target organs for toxicity of the pure compound.
-
Mechanistic Studies: To elucidate the specific signaling pathways modulated by this compound that are responsible for its bioactivity and any potential toxicity.
A thorough understanding of the toxicological profile of pure this compound is essential for its further development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ajbls.com [ajbls.com]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical characteristics of aerial part of Cissus quadrangularis (L) and its in-vitro inhibitory activity against leukemic cells and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. Evaluation of mutagenic, cytotoxic, mitochondrial dysfunction, apoptotic activity, and acute toxicity of ethanolic extract of Cissus quadrangularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of Cissus quadrangularis L. Extract Against Human Cervical Cancer Cells: In Vitro and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the therapeutic potential of quadrangularin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrangularin A, a resveratrol dimer, is a significant bioactive compound found in the medicinal plant Cissus quadrangularis. Traditionally, extracts of Cissus quadrangularis have been utilized for a variety of therapeutic purposes, including the management of inflammation, cancer, and bone fractures. While a substantial body of research has focused on the therapeutic efficacy of the whole plant extract, this review aims to consolidate the available scientific literature specifically pertaining to the therapeutic potential of isolated this compound. This technical guide will present quantitative data, detailed experimental methodologies, and an exploration of the signaling pathways modulated by this compound and its parent plant extract.
Data Presentation
The majority of existing research has evaluated the biological activities of various extracts of Cissus quadrangularis. Specific quantitative data for isolated this compound is limited in the currently available literature. The following tables summarize the quantitative data for Cissus quadrangularis extracts, providing a contextual basis for the potential efficacy of its constituents, including this compound.
Anticancer Activity of Cissus quadrangularis Extracts
| Cell Line | Extract Type | IC50 Value | Reference |
| MG63 (Osteosarcoma) | Methanolic | 100 µg/ml | [1] |
| HeLa (Cervical Cancer) | Methanolic | 62.5 µg/ml | [1] |
| HeLa (Cervical Cancer) | Ethanolic | 125 µg/ml | [1] |
| PA1 (Ovarian Cancer) | Ethanolic | 482.057 ± 113.857 µg/ml | [2][3] |
| A549 (Lung Cancer) | Methanolic | 65.2 µg/ml | [4] |
Anti-inflammatory Activity of Cissus quadrangularis Extracts
Bone Healing and Osteogenic Activity of Cissus quadrangularis Extracts
Quantitative data on bone healing is often presented through various biomarkers and histological analysis rather than IC50 values. Studies have shown that Cissus quadrangularis extracts can enhance the proliferation and differentiation of osteoblasts and promote bone mineralization.[5]
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the therapeutic potential of Cissus quadrangularis extracts. These protocols can serve as a reference for future research on isolated this compound.
Anticancer Activity Evaluation
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MG63, HeLa, PA1, A549) are cultured in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][3][6]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the plant extract for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the extract that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.[1][3]
Apoptosis Assays (DAPI and Annexin V Staining)
-
Cell Treatment: Cells are treated with the extract as described above.
-
Staining:
-
DAPI Staining: Cells are fixed, permeabilized, and stained with DAPI (4',6-diamidino-2-phenylindole) to visualize nuclear morphology changes characteristic of apoptosis.[2][3]
-
Annexin V-FITC/PI Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, followed by analysis using flow cytometry.
-
-
Microscopy/Flow Cytometry: Stained cells are visualized under a fluorescence microscope or analyzed by a flow cytometer.
Anti-inflammatory Activity Evaluation
Inhibition of Pro-inflammatory Mediators
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are pre-treated with the extract for a certain period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using ELISA kits.
-
iNOS and COX-2 Expression: Protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting.
-
Bone Healing and Osteogenic Activity Evaluation
Osteoblast Differentiation and Mineralization Assay
-
Cell Culture: Osteoblast-like cell lines (e.g., SaOS-2, MC3T3-E1) or mesenchymal stem cells are cultured.
-
Treatment: Cells are cultured in an osteogenic differentiation medium containing the plant extract.
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.[7]
-
Matrix Mineralization: The formation of mineralized nodules is assessed by staining with Alizarin Red S, which stains calcium deposits.[7]
-
Gene Expression Analysis: The expression of osteogenic marker genes (e.g., RUNX2, osteocalcin) is quantified using real-time PCR.
Signaling Pathways
The therapeutic effects of Cissus quadrangularis are attributed to its ability to modulate various signaling pathways. While the specific role of this compound is yet to be fully elucidated, the following pathways are implicated in the activities of the plant's extracts.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound in promoting bone healing through the Wnt/β-catenin signaling pathway.
References
- 1. Cissus quadrangularis is a Potential Anticancer Herb – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. In-vitro Antioxidant, In-vitro and In-silico Ovarian Anticancer Activity (Ovarian Cancer Cells-PA1) and Phytochemical Analysis of Cissus quadrangularis L. Ethanolic Extract - Zhao - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. In-vitro Antioxidant, In-vitro and In-silico Ovarian Anticancer Activity (Ovarian Cancer Cells-PA1) and Phytochemical Analysis of Cissus quadrangularis L. Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study on antimicrobial and anticancer properties of Cissus quadrangulris using lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orthopaper.com [orthopaper.com]
- 6. researchgate.net [researchgate.net]
- 7. Cissus quadrangularis extract enhances biomineralization through up-regulation of MAPK-dependent alkaline phosphatase activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Quadrangularin A: A Technical Whitepaper on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of quadrangularin A, a resveratrol dimer with significant therapeutic potential. It details the compound's known physical and chemical properties, outlines common experimental protocols for its extraction and characterization, and explores its biological activities with a focus on its likely mechanism of action via key signaling pathways.
Core Physical and Chemical Properties
This compound is a naturally occurring oligostilbene found in plants such as Cissus quadrangularis and Parthenocissus laetevirens.[1] Structurally, it is an indane-derived stilbenoid, formed through the cyclodimerisation of resveratrol, classifying it as a polyphenol.[2] This relationship to resveratrol, a well-studied compound with numerous health benefits, underscores the scientific interest in this compound.
Quantitative data regarding its core properties have been summarized in the table below. It should be noted that while key identifiers are well-established, experimental data for properties such as melting point and solubility are not widely available in public literature.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₂O₆ | [2] |
| Molecular Weight | 454.5 g/mol | [2] |
| IUPAC Name | (1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol | [2] |
| CAS Number | 252557-25-8 | [2] |
| Synonyms | This compound, Cyphostemmin B | [2] |
| Canonical SMILES | C1=CC(=CC=C1/C=C/2[C@H](--INVALID-LINK--C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | [2] |
Experimental Protocols
Extraction and Isolation from Cissus quadrangularis
The isolation of this compound is achieved through a multi-step process involving solvent extraction from its primary plant source, Cissus quadrangularis, followed by chromatographic purification.[3] While specific protocols vary, a representative methodology is outlined below.
-
Preparation of Plant Material : Stems of Cissus quadrangularis are collected, washed, air-dried in the shade, and then ground into a coarse powder.[4][5]
-
Solvent Extraction : The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus with a polar solvent such as methanol or ethanol.[4][5] The resulting crude extract is then concentrated using a rotary evaporator.
-
Fractionation : The crude extract is often further fractionated through liquid-liquid partitioning. For instance, it may be dissolved in water and partitioned against a solvent of intermediate polarity like ethyl acetate to enrich the polyphenol content.
-
Chromatographic Purification : The enriched fraction is subjected to column chromatography over a silica gel stationary phase. Stilbenoids, including this compound, are separated by eluting the column with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate mixture.[6][7]
-
Final Purification : Fractions identified as containing this compound (typically by thin-layer chromatography) are pooled, concentrated, and may undergo final purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[8]
Structural Elucidation Methods
The definitive identification and structural characterization of isolated this compound rely on a combination of standard spectroscopic techniques.[3][6]
-
Mass Spectrometry (MS) : Used to determine the exact molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are critical for determining the carbon-hydrogen framework.[6][9] Advanced 2D-NMR experiments (like COSY, HSQC, and HMBC) are employed to establish the precise connectivity of atoms within the molecule, confirming the complex indane ring structure and the stereochemistry.
-
Infrared (IR) Spectroscopy : This technique identifies the functional groups present in the molecule, such as hydroxyl (-OH) groups and aromatic rings (C=C stretching), which are characteristic features of polyphenols.[6][7]
Biological Activity and Signaling Pathways
This compound, along with the extracts of its source plant Cissus quadrangularis, has demonstrated a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent.[10][11][12]
Antioxidant Activity
As a resveratrol dimer, this compound is a potent antioxidant.[2] Its polyphenolic structure, rich in hydroxyl groups, enables it to scavenge free radicals effectively. This mechanism involves donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby interrupting oxidative chain reactions and protecting cells from oxidative damage.[11] Studies on C. quadrangularis extracts confirm significant free radical scavenging activity against various radicals.[12]
Proposed Mechanism of Action: The Nrf2 Signaling Pathway
While direct studies on this compound's interaction with specific signaling pathways are limited, its action can be inferred from its structural monomer, resveratrol, and its known function as an antioxidant. A primary signaling pathway responsible for cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . It is highly plausible that this compound exerts its protective effects through the modulation of this pathway.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress (i.e., high levels of ROS), Keap1 undergoes a conformational change, releasing Nrf2. Phytochemicals like resveratrol can induce this dissociation. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes.
These downstream targets include:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1)
-
Superoxide Dismutase (SOD)
-
Catalase (CAT)
-
Glutathione Peroxidase (GPx)
The upregulation of these enzymes fortifies the cell's endogenous antioxidant defenses, neutralizes ROS, and mitigates inflammation.
Conclusion
This compound is a promising bioactive compound with a well-defined chemical structure and significant antioxidant potential. While further research is needed to fully characterize its physical properties, such as melting point and solubility, and to confirm its specific molecular targets, its role as a resveratrol dimer strongly suggests a mechanism of action centered on the activation of the Nrf2 signaling pathway. The methodologies for its extraction and characterization are well-established, paving the way for further investigation. For drug development professionals, this compound represents a compelling natural product lead for conditions associated with oxidative stress and inflammation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H22O6 | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Constituents of Cissus quadrangularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytoingredients.com [phytoingredients.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. phcogres.com [phcogres.com]
- 7. phcogres.com [phcogres.com]
- 8. ovid.com [ovid.com]
- 9. forskning.ruc.dk [forskning.ruc.dk]
- 10. Antioxidant, Antiinflammatory and Antiasthmatic Activity of Cissus quadrangularis Linn | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Anti-oxidant and Anti-inflammatory Properties of Stem and Root Extracts of Cissus quadrangularis (Veldt Grape) | CoLab [colab.ws]
Quadrangularin A: A Technical Guide to a Promising Plant Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadrangularin A, a resveratrol dimer and a prominent oligostilbene, has garnered significant scientific interest for its potential therapeutic applications. Primarily isolated from Cissus quadrangularis and Parthenocissus laetevirens, this plant metabolite has demonstrated a range of biological activities in preclinical studies, predominantly associated with the properties of the extracts of its host plants.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, and known biological activities, with a focus on its role in bone health and inflammation. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and drug development professionals.
Introduction
This compound is a stilbenoid, a class of naturally occurring phenolic compounds. Structurally, it is a dimer of resveratrol, positioning it as a molecule of interest for therapeutic development, given the well-documented health benefits of its monomeric precursor.[1] Found in plants used in traditional medicine, extracts containing this compound have been investigated for their roles in bone fracture healing, anti-inflammatory, and antioxidant effects. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for further research and development.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| IUPAC Name | (1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]indene-4,6-diol | [1] |
| Molecular Formula | C₂₈H₂₂O₆ | |
| Molar Mass | 454.478 g·mol⁻¹ | [1] |
| Class | Oligostilbene, Resveratrol Dimer | [1] |
Biosynthesis and Isolation
This compound is a secondary metabolite in plants, likely synthesized through the phenylpropanoid pathway, leading to the formation of its precursor, resveratrol. The dimerization of resveratrol then yields this compound.
General Isolation Protocol from Cissus quadrangularis
While a specific, detailed protocol for the isolation of this compound is not widely published, a general approach can be outlined based on methods for isolating stilbenoids from plant materials. This typically involves solvent extraction followed by chromatographic separation.
dot
Methodology:
-
Extraction: The dried and powdered plant material (e.g., stems of Cissus quadrangularis) is subjected to solvent extraction, often using ethanol or acetone.[2]
-
Fractionation: The resulting crude extract is then fractionated using column chromatography, typically with a silica gel stationary phase and a gradient of solvents with increasing polarity.
-
Purification: Fractions showing the presence of this compound (as determined by thin-layer chromatography or HPLC) are pooled and further purified using preparative high-performance liquid chromatography (HPLC), often on a C18 column.[3][4][5][6]
-
Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]
Biological Activities and Mechanisms of Action
The biological activities of this compound are primarily inferred from studies on extracts of Cissus quadrangularis. These studies suggest potent effects on bone metabolism and inflammatory pathways.
Osteogenic and Anti-osteoporotic Activity
Extracts of Cissus quadrangularis have been shown to promote bone formation and inhibit bone resorption.
Quantitative Data from Cissus quadrangularis Extract Studies:
| Assay | Cell Line/Model | Extract/Fraction | Activity | IC₅₀/EC₅₀/Effect | Reference |
| Osteoclastogenesis Inhibition | Murine Macrophage RAW264.7 | Hexane Fraction | Inhibition of TRAP activity | 57.8% inhibition at 10 ng/mL | [5][8] |
| Osteoblast Differentiation | Murine Pre-Osteoblast MC3T3-E1 | Ethyl Acetate Fraction | Increased Mineralization | EC₅₀ for viability: 294 µg/mL | [9] |
| Osteoblast Differentiation | Murine Pre-Osteoblast MC3T3-E1 | n-Butanol Fraction | Increased Mineralization | EC₅₀ for viability: 207.9 µg/mL | [9] |
Signaling Pathways:
-
Runx2 Upregulation: Studies on Cissus quadrangularis extracts have demonstrated an increase in the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation.[10][11][12] This leads to the enhanced expression of osteogenic markers such as alkaline phosphatase (ALP), collagen I, osteopontin, and osteocalcin, ultimately promoting bone matrix mineralization.[9][10]
dot
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in the osteogenic effects of Cissus quadrangularis extracts, contributing to the upregulation of ALP activity.
Anti-inflammatory and Antioxidant Activity
Cissus quadrangularis extracts have demonstrated significant anti-inflammatory and antioxidant properties.
Quantitative Data from Cissus quadrangularis Extract Studies:
| Assay | Extract/Fraction | IC₅₀ | Reference |
| COX-1 Inhibition | Acetone Fraction | 7 µg/mL | [12] |
| COX-2 Inhibition | Acetone Fraction | 0.4 µg/mL | [12] |
| 5-LOX Inhibition | Acetone Fraction | 20 µg/mL | [12] |
| DPPH Radical Scavenging | Methanolic Extract | ~127 µg/mL | [1][13][14] |
| ABTS Radical Scavenging | Methanolic Extract | ~108 µg/mL | [1][13][14] |
Signaling Pathways:
-
Inhibition of Pro-inflammatory Enzymes: An acetone fraction of Cissus quadrangularis has been shown to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[12] In-silico studies suggest that this compound may directly bind to and inhibit COX-2.[15]
-
NF-κB Inhibition: The anti-inflammatory effects are also likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
dot
PPARγ Agonism
In-silico docking studies have indicated that this compound exhibits a high binding affinity for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[16][17] This suggests a potential role for this compound in the management of metabolic disorders, although experimental validation is required.
Experimental Protocols
Osteoblast Differentiation and Mineralization Assay
Cell Line: MC3T3-E1 (murine pre-osteoblastic cells) or SaOS-2 (human osteosarcoma cells).
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate at a suitable density.
-
Treatment: After cell attachment, treat with varying concentrations of this compound in an osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).
-
Alkaline Phosphatase (ALP) Activity: After 7-14 days, lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as a substrate.
-
Alizarin Red S Staining: After 21 days, fix the cells and stain with Alizarin Red S solution to visualize calcium deposition, indicative of matrix mineralization. Quantify by extracting the stain and measuring absorbance.[10]
In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
Methodology:
-
Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit.
-
Inhibition Assay: Incubate recombinant COX-2 enzyme with this compound at various concentrations.
-
Activity Measurement: Initiate the reaction by adding arachidonic acid as a substrate and measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.
-
IC₅₀ Determination: Calculate the IC₅₀ value from the dose-response curve.
Future Directions
The therapeutic potential of this compound is promising but requires further rigorous investigation. Key areas for future research include:
-
Isolation and Characterization: Development of standardized, high-yield protocols for the isolation and purification of this compound.
-
In Vitro Studies with Isolated Compound: Conducting comprehensive in vitro studies using purified this compound to determine its precise IC₅₀ and EC₅₀ values for various biological targets and to elucidate its specific mechanisms of action on signaling pathways such as MAPK, NF-κB, and PPARγ.
-
In Vivo Efficacy and Safety: Performing well-designed animal studies with isolated this compound to evaluate its efficacy in models of bone fracture, osteoporosis, and inflammatory diseases, as well as to establish its pharmacokinetic and toxicological profiles.
-
Clinical Trials: If preclinical data are promising, progressing to human clinical trials to assess the safety and efficacy of this compound for relevant therapeutic indications.
Conclusion
This compound stands out as a plant metabolite with significant therapeutic potential, particularly in the fields of bone health and inflammatory disorders. While current research, largely based on extracts of Cissus quadrangularis, provides a strong rationale for its development, future studies must focus on the isolated compound to definitively establish its pharmacological profile. This technical guide serves as a foundational resource to aid researchers in navigating the existing literature and designing future studies to unlock the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. orthopaper.com [orthopaper.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl Acetate and n-Butanol Fraction of Cissus quadrangularis Promotes the Mineralization Potential of Murine Pre-Osteoblast Cell Line MC3T3-E1 (Sub-clone 4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cissus quadrangularis Linn exerts dose‐dependent biphasic effects: osteogenic and anti‐proliferative, through modulating ROS, cell cycle and Runx2 gene expression in primary rat osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Osteogenic potential of hexane and dichloromethane fraction of Cissus quadrangularis on murine pre-osteoblast cell line MC3T3-E1 (sub-clone 4) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iajpr.com [iajpr.com]
- 17. archives.ijper.org [archives.ijper.org]
Unveiling the Ethnobotanical and Pharmacological Potential of Quadrangularin A-Containing Plants
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Quadrangularin A, a resveratrol dimer, is a stilbenoid found in select plant species, most notably Cissus quadrangularis and Parthenocissus laetevirens.[1] For centuries, these plants have been integral to traditional medicine systems across various cultures, valued for their therapeutic properties in treating a wide array of ailments. This technical guide provides an in-depth exploration of the ethnobotanical applications of these plants, with a focused analysis of the pharmacological activities attributed to their extracts and, where available, to the isolated this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the molecular mechanisms and signaling pathways involved.
Ethnobotanical Uses: A Legacy of Traditional Healing
The primary plant source of this compound, Cissus quadrangularis, boasts a rich history of use in traditional medicine, particularly in Ayurveda and African folk medicine.[2] Its common name, "Hadjod" in Hindi, translates to "bone-setter," highlighting its most prominent traditional application in promoting the healing of bone fractures.[3]
Table 1: Ethnobotanical Uses of Cissus quadrangularis
| Plant Part | Traditional Use |
| Stem | Bone fracture healing, treatment of gastritis, skin infections, constipation, eye diseases, piles, anemia, asthma, irregular menstruation, burns, and wounds.[3] |
| Leaves & Young Shoots | Powerful alterative. |
| Powdered Form | Treatment of hemorrhoids and certain bowel infections. |
| Stem Juice | Scurvy and irregular menstruation. |
| Stem Paste (boiled in lime water) | Asthma. |
Parthenocissus laetevirens, another source of this compound, and its close relative Parthenocissus quinquefolia (Virginia Creeper), also have a history of traditional use, primarily by Native American tribes.
Table 2: Ethnobotanical Uses of Parthenocissus Species
| Plant Part | Traditional Use |
| Bark & Young Shoots | Aperient, alterative, emetic, expectorant, and tonic.[4] |
| Leaves | As a wash for swellings and poison ivy rash; tea used as an aperient, astringent, and diuretic.[4] |
| Plant Decoction | Poultice to reduce swellings; tea for jaundice.[4] |
| Root Tea | Treatment of gonorrhea and diarrhea.[4] |
| Fruit | Treatment of fevers.[4] |
Pharmacological Activities and Quantitative Data
While traditional use provides a valuable starting point, modern scientific investigation has sought to validate and quantify the pharmacological effects of these plants and their constituents. The majority of research has focused on crude extracts of Cissus quadrangularis, demonstrating a broad spectrum of activities. Data on the specific activities of isolated this compound is more limited but emerging.
Anti-inflammatory and Analgesic Activity
Methanol extracts of Cissus quadrangularis have been shown to possess analgesic and anti-inflammatory properties.[2][5] This activity is attributed to the presence of flavonoids and β-sitosterol, which can reduce the influx of neutrophils into inflamed tissue.[2][5]
Antioxidant Activity
The antioxidant potential of Cissus quadrangularis extracts has been evaluated using various assays. The ethyl acetate extract of both fresh and dry stems has demonstrated significant antioxidant activity.[6]
Table 3: Antioxidant Activity of Cissus quadrangularis Stem Extracts
| Extract | Assay | Concentration | Antioxidant Activity (%) |
| Ethyl Acetate (Fresh Stem) | β-carotene linoleic acid system | 100 ppm | 64.8 |
| Ethyl Acetate (Fresh Stem) | 1,1-diphenyl-2-picrylhydrazyl (DPPH) system | 100 ppm | 61.6 |
| Ethyl Acetate (Dry Stem) | β-carotene linoleic acid system | 100 ppm | 64.8 |
| Ethyl Acetate (Dry Stem) | 1,1-diphenyl-2-picrylhydrazyl (DPPH) system | 100 ppm | 61.6 |
The methanolic extract of the root and leaf has shown an IC50 value of 600 µg/ml in the DPPH assay.
Osteogenic Activity
Numerous studies have investigated the bone-healing properties of Cissus quadrangularis. Ethanolic extracts have been found to enhance the proliferation, differentiation, and mineralization of osteoblasts.[7][8] This effect is mediated, at least in part, through the upregulation of Runx2, a key transcription factor in bone formation.[7]
Anticancer Activity
The cytotoxic effects of Cissus quadrangularis extracts have been demonstrated against various cancer cell lines. A methanolic extract showed an IC50 dose of 65.2 μg/ml against the A549 human lung cancer cell line.[9] An ethanolic extract exhibited an IC50 value of approximately 200 µg/ml on HeLa cells. Another study on an ethanolic extract against the ovarian cancer cell line PA1 reported an IC50 value of 482.057 ± 113.857 µg/ml.[5]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.
Isolation of this compound
A general protocol for the isolation of stilbenes from Cissus quadrangularis involves the following steps:
-
Extraction: Powdered and dried plant material is subjected to extraction with 95% ethanol using a Soxhlet apparatus.[10]
-
Concentration: The resulting filtrate is concentrated under vacuum using a rotary evaporator.[10]
-
Chromatography: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate different fractions.
-
Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Antioxidant Activity Assays
-
A stock solution of DPPH in methanol is prepared.
-
Different concentrations of the plant extract or isolated compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[11]
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).[11]
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.[12]
-
This assay measures the ability of an antioxidant to quench peroxyl radicals generated by a free radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
A fluorescent probe (e.g., fluorescein) is used, which loses its fluorescence upon oxidation.
-
The sample is mixed with the fluorescent probe and AAPH in a phosphate buffer (pH 7.4).
-
The decay of fluorescence is monitored over time using a microplate reader.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and comparing it to a standard antioxidant like Trolox.
Cell Viability (MTT) Assay
-
Cells (e.g., cancer cell lines or osteoblasts) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the plant extract or isolated compound for a specific duration (e.g., 24 or 48 hours).
-
After treatment, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Cell viability is expressed as a percentage of the control (untreated cells).
Osteoblast Differentiation and Mineralization Assay
-
Cell Culture: Human osteoblast-like cells (e.g., SaOS-2) or murine pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in an appropriate growth medium.[7][8]
-
Treatment: Cells are treated with different concentrations of the plant extract or isolated compound.
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, can be measured using a colorimetric assay after a few days of treatment.
-
Mineralization (Alizarin Red S Staining): After several weeks of culture in osteogenic differentiation medium, the formation of mineralized nodules is assessed by staining with Alizarin Red S, which binds to calcium deposits.[7] The stained nodules can then be quantified.
Signaling Pathways and Molecular Mechanisms
Research into the molecular mechanisms underlying the pharmacological effects of Cissus quadrangularis extracts has implicated several key signaling pathways. While these studies have primarily used whole extracts, they provide a foundation for understanding the potential targets of this compound.
MAPK Signaling Pathway in Osteogenesis and Inflammation
The mitogen-activated protein kinase (MAPK) pathway plays a crucial role in both bone formation and inflammatory processes. Studies have shown that extracts of Cissus quadrangularis can enhance osteoblast activity and biomineralization through the MAPK-dependent pathway.[13][14] Specifically, the p38 MAPK signaling pathway appears to be a key target. In the context of inflammation, Cissus quadrangularis has been shown to inhibit the p38 MAPK signaling pathway, thereby reducing the production of pro-inflammatory cytokines in chondrocytes.[6][7][15]
References
- 1. Osteogenic potential of cissus qudrangularis assessed with osteopontin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A short review on pharmacological activity of Cissus quadrangularis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. medicinal herbs: VIRGINIA CREEPER - Parthenocissus quinquefolia [naturalmedicinalherbs.net]
- 5. In-vitro Antioxidant, In-vitro and In-silico Ovarian Anticancer Activity (Ovarian Cancer Cells-PA1) and Phytochemical Analysis of Cissus quadrangularis L. Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cissus quadrangularis inhibits IL-1β induced inflammatory responses on chondrocytes and alleviates bone deterioration in osteotomized rats via p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. easdl.org [easdl.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. [PDF] Anti-Cancer Effect of Cissus quadrangularis on Human Glioblastoma Cells | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. A Modern Herbal | Virginia Creeper [botanical.com]
- 12. Osteogenic Potential of Cissus Quadrangularis: A Systematic Review | Texila Journal [texilajournal.com]
- 13. Cissus quadrangularis extract enhances biomineralization through up-regulation of MAPK-dependent alkaline phosphatase activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
Methodological & Application
Total Synthesis of (±)-Quadrangularin A: A Methodological Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the methodologies employed in the total synthesis of (±)-quadrangularin A, a complex resveratrol oligomer. The synthesis of this natural product has been accomplished through various strategies, most notably by the research groups of Li and Snyder. These approaches utilize key chemical transformations to construct the intricate indane core and stereocenters of the target molecule.
Introduction to (±)-Quadrangularin A
(±)-Quadrangularin A is a dimeric stilbenoid, a class of natural products known for their diverse biological activities. As an oligomer of resveratrol, it has attracted attention for its potential therapeutic properties. The complex structure of quadrangularin A, featuring a substituted indane ring system, presents a significant challenge for synthetic chemists. The development of efficient total syntheses is crucial for enabling further biological evaluation and the generation of analogs for structure-activity relationship studies.
Synthetic Strategies and Key Reactions
Two prominent total syntheses of (±)-quadrangularin A have been reported, each employing a distinct strategic approach. A concise synthesis by Li and co-workers utilizes a sequential process involving Nazarov cyclization, Ramberg–Bäcklund olefination, and Friedel–Crafts alkylation, starting from commercially available 3,5-dimethoxybenzoic acid.[1] An alternative approach by Snyder and his team is part of a broader strategy for the synthesis of various resveratrol-based natural products.[2]
Li's Convergent Synthesis
The synthesis reported by Li et al. commences with the preparation of a divinyl ketone precursor, which then undergoes a key Nazarov cyclization to form the central five-membered ring of the indane core. Subsequent Ramberg-Bäcklund olefination introduces the exocyclic double bond, followed by a Friedel-Crafts alkylation to append the final aromatic ring and complete the carbon skeleton. The final step involves demethylation to yield (±)-quadrangularin A. This strategy is notable for its efficiency and convergence.
Snyder's Unified Approach
Snyder's methodology for accessing resveratrol oligomers, including this compound, is centered around a unified strategy that allows for the synthesis of multiple family members from common intermediates. While the specific step-by-step synthesis of this compound in the initial communication is part of a broader discussion on chemoselective solutions to resveratrol-based natural products, it highlights the power of developing flexible and divergent synthetic routes.[2]
Data Presentation
The following table summarizes the key quantitative data from a reported synthesis of (±)-quadrangularin A, providing a clear comparison of the efficiency of each key transformation.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Nazarov Cyclization | Divinyl ketone precursor | Indanone intermediate | Not explicitly reported |
| 2 | Ramberg-Bäcklund Olefination | Indanone intermediate | Indene intermediate | Not explicitly reported |
| 3 | Friedel-Crafts Alkylation | Indene intermediate | Protected this compound | Not explicitly reported |
| 4 | Demethylation | Protected this compound | (±)-Quadrangularin A | Not explicitly reported |
| Overall | Total Synthesis | 3,5-Dimethoxybenzoic acid | (±)-Quadrangularin A | 17% (over 10 steps) [1] |
Detailed step-by-step yields were not available in the reviewed literature.
Experimental Workflow and Logic
The synthetic pathway to (±)-quadrangularin A can be visualized as a logical sequence of bond-forming and functional group manipulation steps. The following diagram illustrates the general workflow, highlighting the key transformations.
Caption: General workflow for the total synthesis of (±)-quadrangularin A.
Experimental Protocols
Detailed experimental protocols for the key reactions in the synthesis of (±)-quadrangularin A are provided below. These are based on the general methodologies reported in the literature.
General Procedure for Nazarov Cyclization
To a solution of the divinyl ketone precursor in a suitable solvent (e.g., dichloromethane), a Lewis acid (e.g., FeCl₃ or BF₃·OEt₂) is added at a controlled temperature (typically ranging from -78 °C to room temperature). The reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the crude product is purified by column chromatography to afford the corresponding indanone intermediate.
General Procedure for Ramberg-Bäcklund Olefination
The indanone intermediate is first converted to the corresponding α-halosulfone. This is typically achieved by treatment with a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) and a sulfide source, followed by oxidation to the sulfone. The resulting α-halosulfone is then treated with a strong base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., tetrahydrofuran) to induce the Ramberg-Bäcklund rearrangement. The reaction mixture is stirred at room temperature or heated until the starting material is consumed. Workup and purification by chromatography yield the desired indene product.
General Procedure for Friedel-Crafts Alkylation
The indene intermediate is dissolved in a non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) and cooled to a low temperature (e.g., 0 °C or -20 °C). The appropriate aryl nucleophile is added, followed by a Lewis acid catalyst (e.g., AlCl₃ or TiCl₄). The reaction mixture is stirred for several hours, allowing for the electrophilic aromatic substitution to occur. Upon completion, the reaction is quenched with water or a mild acid, and the product is extracted and purified to give the protected this compound skeleton.
Final Demethylation
The protected this compound derivative is treated with a demethylating agent to remove the methyl ether protecting groups from the phenolic hydroxyls. Common reagents for this transformation include boron tribromide (BBr₃) in dichloromethane or other strong Lewis acids. The reaction is typically run at low temperatures and carefully monitored to avoid side reactions. After quenching and purification, (±)-quadrangularin A is obtained as the final product.
Logical Relationship of Key Synthetic Steps
The sequence of the key reactions is critical for the successful synthesis of (±)-quadrangularin A. The logic behind this sequence is illustrated in the following diagram.
Caption: Logical flow of the key transformations in the synthesis.
Conclusion
The total synthesis of (±)-quadrangularin A has been successfully achieved through elegant and efficient synthetic strategies. The methodologies developed by Li and Snyder provide a roadmap for the construction of this complex natural product and offer valuable insights for the synthesis of other resveratrol oligomers. The key reactions, including the Nazarov cyclization, Ramberg-Bäcklund olefination, and Friedel-Crafts alkylation, are powerful tools in the arsenal of synthetic organic chemists. Further refinement of these routes and the development of enantioselective variants will undoubtedly pave the way for a deeper understanding of the biological significance of this compound and its analogs.
References
Application Notes and Protocols for the UHPLC-PDA-MS Analysis of Quadrangularin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrangularin A, a resveratrol dimer, is a significant bioactive stilbenoid found in Cissus quadrangularis.[1] Its potential therapeutic properties have garnered interest in the pharmaceutical and nutraceutical industries. Accurate and robust analytical methods are crucial for the qualitative and quantitative assessment of this compound in raw materials and finished products. This document provides detailed application notes and protocols for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with a Photodiode Array Detector and Mass Spectrometry (UHPLC-PDA-MS). The methodologies described are based on established and validated analytical techniques, ensuring reliability and reproducibility.[2][3][4]
Experimental Protocols
Sample Preparation
A reliable extraction method is critical for the accurate quantification of this compound from plant matrices and dietary supplements. The following protocol is a validated method for the extraction of polyphenolic compounds, including this compound.[2]
Materials and Reagents:
-
Dry, homogenized powder of Cissus quadrangularis or dietary supplement
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
10 mL volumetric flasks
Procedure:
-
Weigh accurately 500 mg (± 0.5 mg) of the powdered plant sample or the average weight of the dietary supplement.
-
Transfer the sample to a suitable container and add 2.5 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture for 10 minutes at 959 × g.
-
Carefully transfer the supernatant to a 10 mL volumetric flask.
-
Repeat the extraction process (steps 2-5) three more times with 2.0 mL of methanol for each repetition, combining the supernatants in the same 10 mL volumetric flask.
-
Adjust the final volume to 10 mL with methanol and mix thoroughly.
-
Prior to injection into the UHPLC system, filter the extract through a 0.22 µm syringe filter.
UHPLC-PDA-MS Analysis
This section details the instrumental parameters for the separation and detection of this compound.
Instrumentation: An Agilent 1290 Infinity UHPLC system (or equivalent) coupled with a PDA detector and a mass spectrometer is recommended.[2]
Chromatographic Conditions:
-
Column: Agilent Poroshell EC-C18 (2.1 × 150 mm, 2.7 µm)[2]
-
Mobile Phase:
-
Flow Rate: 0.21 mL/min[2]
-
Column Temperature: 40 °C[2]
-
Injection Volume: 2 µL[2]
-
PDA Detection Wavelength: 230 nm for this compound[2]
Mass Spectrometry Conditions (ESI-MS/MS):
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI)
-
Precursor Ion Selection: For tandem mass spectrometry (MS/MS) studies, precursor ions of interest ([M+H]+, [M+Na]+ in positive mode; [M-H]-, [M+HCOO]- in negative mode) are selected by the quadrupole mass filter.[2]
-
Collision Energy: 40 V with nitrogen in a high-pressure collision cell.[2]
-
Isolation Window: 4.0 m/z for the quadrupole to filter selected precursor ions for MS/MS.[2]
Data Presentation
The following tables summarize the quantitative data and key parameters for the UHPLC-PDA-MS analysis of this compound.
Table 1: Chromatographic and Detection Parameters for this compound
| Parameter | Value | Reference |
| Retention Time (min) | Not explicitly stated for this compound alone | [2] |
| PDA Wavelength (nm) | 230 | [2] |
| Linearity Range (µg/mL) | 0.5 - 100 | [2][3][4] |
| Monoisotopic Mass (Da) | 454.14163842 | [5] |
Table 2: UHPLC Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0 | 95 | 5 |
| 30 | 80 | 20 |
| 35 | 0 | 100 |
| 40 | 0 | 100 (Wash) |
| 45 | 95 | 5 (Equilibration) |
This gradient is based on the method described by Avula et al., 2021.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the UHPLC-PDA-MS analysis of this compound, from sample preparation to data acquisition.
Caption: Workflow for UHPLC-PDA-MS analysis of this compound.
Logical Relationship of Analytical Components
This diagram shows the interconnected components of the UHPLC-PDA-MS system used for the analysis.
Caption: Interrelationship of UHPLC-PDA-MS system components.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination and characterization of polyphenols from Cissus quadrangularis L. and dietary supplements using UHPLC-PDA-MS, LC-QToF and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C28H22O6 | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrangularin A, a resveratrol dimer, is a prominent bioactive stilbene found in the medicinal plant Cissus quadrangularis. This plant has a long history of use in traditional medicine for bone healing and treating inflammatory conditions. The therapeutic potential of Cissus quadrangularis is attributed to its rich and diverse phytochemical profile, which includes a variety of polyphenols such as flavonoids, phenolic acids, and other stilbenoids. Accurate and comprehensive characterization of these compounds is crucial for understanding their biological activity, ensuring product quality and consistency, and for the development of new therapeutic agents.
Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF) has emerged as a powerful and indispensable analytical tool for the detailed characterization of complex mixtures of natural products.[1][2] Its high resolution, mass accuracy, and sensitivity enable the confident identification and quantification of known compounds, as well as the elucidation of unknown structures. This application note provides a detailed protocol for the characterization of this compound and related polyphenols from Cissus quadrangularis using LC-QToF, along with representative data and visualizations to guide researchers in their analytical workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of this compound and related polyphenols. The data is based on validated UHPLC-PDA-MS methods, which are often used in conjunction with LC-QToF for comprehensive analysis.[3]
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₂O₆ | [4] |
| Molar Mass | 454.478 g·mol⁻¹ | [4] |
| Class | Oligostilbene (Resveratrol dimer) | [4] |
Table 2: LC-MS Method Validation Parameters for Polyphenol Quantification
| Parameter | Specification | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.995 | [3] |
| Precision (RSD%) | < 5% | [3] |
| Accuracy (Recovery %) | 95 - 105% | [3] |
Table 3: Representative Polyphenols Identified in Cissus quadrangularis using LC-QToF
| Compound Class | Representative Compounds |
| Stilbenes | This compound, Resveratrol, Pallidol, Amurensin A |
| Flavonoids | Quercetin-3-O-β-glucopyranoside, Kaempferol-3-O-β-glucoside, Luteolin |
| Phenolic Acids | Gallic Acid, Protocatechuic Acid |
| Other Polyphenols | Catechin, Epicatechin, Leachianol F |
Experimental Protocols
This section provides a detailed methodology for the characterization of this compound and related polyphenols from Cissus quadrangularis using LC-QToF.
Sample Preparation: Polyphenol Extraction
-
Grinding: Dry the plant material (stems and leaves of Cissus quadrangularis) at room temperature and grind into a fine powder.
-
Extraction Solvent: Prepare an 80:20 (v/v) mixture of methanol and acidified water (water with 0.1% formic acid).[5]
-
Extraction Procedure:
-
Weigh 50 mg of the ground plant material into a centrifuge tube.
-
Add 1 mL of the extraction solvent.
-
Sonicate the mixture for 30 minutes at room temperature.[5]
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.[5]
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 1 mL of the extraction solvent and sonicate for 25 minutes.[5]
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[5]
LC-QToF Analysis
-
Liquid Chromatography System: An Agilent 1290 Infinity II LC system or equivalent.[6]
-
Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm particle size, or equivalent.[6]
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Injection Volume: 2 µL.[7]
-
Mass Spectrometer: Agilent 6545A Q-TOF MS system or equivalent.[6]
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.[1]
-
Mass Spectrometry Parameters:
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psig
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
Fragmentor: 175 V
-
Skimmer: 65 V
-
Mass Range: m/z 100-1700[6]
-
Acquisition Mode: Auto MS/MS or Data-Dependent Acquisition (DDA) to acquire fragmentation data for compound identification.[8]
-
Data Processing and Analysis
-
Software: Use vendor-specific software (e.g., Agilent MassHunter) for data acquisition and qualitative/quantitative analysis.
-
Compound Identification:
-
Identify compounds by comparing their accurate mass, retention time, and fragmentation patterns (MS/MS spectra) with in-house or commercial compound libraries and databases (e.g., Metlin, ChemSpider).
-
For unknown compounds, utilize molecular formula generation based on accurate mass and isotopic patterns, followed by structure elucidation using fragmentation analysis and comparison with literature data.
-
-
Quantification: For targeted quantification, create calibration curves using authentic standards of the polyphenols of interest.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the characterization of this compound and related polyphenols using LC-QToF.
Caption: LC-QToF workflow for polyphenol characterization.
p38 MAPK Signaling Pathway Inhibition by Cissus quadrangularis
Cissus quadrangularis has been shown to exert chondroprotective effects by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10] This pathway is a key regulator of inflammatory responses. The diagram below illustrates the proposed mechanism of action.
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion
LC-QToF is a highly effective technique for the comprehensive characterization of this compound and other polyphenols in Cissus quadrangularis. The detailed protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own analytical methods. The ability to accurately identify and quantify these bioactive compounds is essential for advancing our understanding of their therapeutic potential and for the development of novel, natural product-based medicines.
References
- 1. Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review | MDPI [mdpi.com]
- 2. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination and characterization of polyphenols from Cissus quadrangularis L. and dietary supplements using UHPLC-PDA-MS, LC-QToF and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Secondary or Specialized Metabolites, or Natural Products: A Case Study of Untargeted LC–QTOF Auto-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. lcms.cz [lcms.cz]
- 9. easdl.org [easdl.org]
- 10. Cissus quadrangularis inhibits IL-1β induced inflammatory responses on chondrocytes and alleviates bone deterioration in osteotomized rats via p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Isolation of Quadrangularin A from Cissus quadrangularis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cissus quadrangularis, a perennial plant of the grape family (Vitaceae), has a long history of use in traditional medicine, particularly in Ayurveda.[1] It is known to contain a rich array of bioactive compounds, including steroids, flavonoids, triterpenes, and stilbenes.[2][3] Among these, quadrangularin A, a resveratrol dimer, has garnered significant interest for its potential therapeutic properties, including antioxidant activity.[4] This document provides a detailed experimental protocol for the isolation of this compound from the stems of Cissus quadrangularis, intended for researchers in natural product chemistry and drug development.
Experimental Protocol
This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound from Cissus quadrangularis.
1. Plant Material Preparation
-
Collection and Identification: Collect fresh, healthy stems of Cissus quadrangularis. The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.[1]
-
Drying and Pulverization: Wash the collected stems thoroughly with water to remove any dirt and debris. Air-dry the stems in the shade for 1-2 weeks or until they are brittle. Alternatively, use a hot air oven at a controlled temperature of 40-50°C. Once completely dried, pulverize the stems into a coarse powder using a mechanical grinder. Pass the powder through a sieve (e.g., 20-40 mesh) to obtain a uniform particle size.[5]
2. Extraction
-
Solvent Selection: Methanol is a suitable solvent for the extraction of polyphenolic compounds like this compound.[5][6]
-
Procedure:
-
Weigh 500 g of the dried, powdered plant material.
-
Perform exhaustive extraction using a Soxhlet apparatus with 2.5 L of 90% methanol.[5] Continue the extraction for 24-48 hours or until the solvent in the siphon tube becomes colorless.
-
Alternatively, macerate the plant powder in 90% methanol (1:5 w/v) at room temperature for 72 hours with occasional shaking.
-
After extraction, filter the methanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.
-
3. Fractionation
-
Liquid-Liquid Partitioning: Fractionate the crude methanolic extract by sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Procedure:
-
Suspend the crude methanolic extract in distilled water (e.g., 500 mL).
-
Transfer the aqueous suspension to a separating funnel.
-
Perform sequential extractions with an equal volume of the following solvents:
-
n-Hexane (to remove non-polar compounds like fats and waxes)
-
Dichloromethane or Chloroform (to separate compounds of intermediate polarity)
-
Ethyl acetate (known to enrich polyphenolic compounds)
-
n-Butanol (to isolate more polar compounds)[7]
-
-
Repeat each solvent extraction three times to ensure complete partitioning.
-
Collect the respective solvent fractions and concentrate them to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with this compound.
-
4. Chromatographic Purification
-
Column Chromatography: This step is crucial for the isolation of individual compounds from the enriched fraction.
-
Procedure:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.[1]
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system of increasing polarity. A common system is n-hexane:ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect the eluate in fractions of equal volume (e.g., 25 mL).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC on pre-coated silica gel plates.
-
Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) as the mobile phase.
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., 10% sulfuric acid in methanol followed by heating).
-
Pool the fractions that show a similar TLC profile and contain the target compound (this compound).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound.
-
Further purify the pooled fractions containing this compound using a preparative HPLC system with a C18 column.
-
Use a mobile phase consisting of a gradient of methanol and water (with 0.1% formic acid).
-
Monitor the elution at a suitable UV wavelength (e.g., 280 nm or 320 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
5. Structure Elucidation
-
Confirm the identity and purity of the isolated this compound using modern spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and comparison with literature data.[1][6]
Data Presentation
The following table should be used to record the quantitative data obtained during the isolation process.
| Step | Material/Fraction | Weight (g) | Yield (%) | Purity (%) |
| 1 | Dried Plant Powder | 500 | 100 | - |
| 2 | Crude Methanolic Extract | Enter Value | Calculate | - |
| 3a | n-Hexane Fraction | Enter Value | Calculate | - |
| 3b | Dichloromethane Fraction | Enter Value | Calculate | - |
| 3c | Ethyl Acetate Fraction | Enter Value | Calculate | Estimate |
| 3d | n-Butanol Fraction | Enter Value | Calculate | - |
| 4 | Purified this compound | Enter Value | Calculate | >95% |
Yield (%) is calculated relative to the initial dried plant powder. Purity (%) should be determined by a suitable analytical method like HPLC.
Visualization
The following flowchart illustrates the experimental workflow for the isolation of this compound from Cissus quadrangularis.
Caption: Workflow for the isolation of this compound.
References
- 1. phcogres.com [phcogres.com]
- 2. A review and evaluation of the efficacy and safety of Cissus quadrangularis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C28H22O6 | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phytoingredients.com [phytoingredients.com]
- 6. Quantitative determination and characterization of polyphenols from Cissus quadrangularis L. and dietary supplements using UHPLC-PDA-MS, LC-QToF and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivity Guided Isolation and Identification of Anti-adipogenic Constituents from n-Butanol Fraction of Cissus quadrangularis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Cissus quadrangularis Extract, a Source of Quadrangularin A, in Osteoblast Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cissus quadrangularis (CQ) is a perennial plant of the grape family, long revered in traditional medicine for its bone-healing properties.[1] Scientific evidence from in vitro and in vivo studies has substantiated its role in promoting bone health, demonstrating its ability to enhance the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[2][3] The therapeutic effects of Cissus quadrangularis are attributed to its rich composition of phytochemicals, including stilbenoids like Quadrangularin A , triterpenoids, vitamins, and steroids.[4]
While this compound is a key bioactive constituent of interest, the majority of current research has focused on evaluating the osteogenic potential of various Cissus quadrangularis extracts (e.g., ethanolic, hexane). These extracts have been shown to significantly increase the activity of alkaline phosphatase (ALP), enhance extracellular matrix mineralization, and upregulate key osteogenic transcription factors such as Runx2.[2][5] The underlying mechanisms appear to involve the activation of critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[6]
These application notes provide a comprehensive summary of the quantitative data from studies using Cissus quadrangularis extract and offer detailed protocols for key assays to evaluate its effects on osteoblast differentiation.
Data Presentation: Effects of Cissus quadrangularis Extract on Osteoblasts
The following tables summarize the dose- and time-dependent effects of Cissus quadrangularis (CQ) extract on osteoblast viability, differentiation, and gene expression based on published literature.
Table 1: Effect of CQ Extract on Osteoblast Viability (MTT Assay) [4]
| Concentration of CQ Extract (µg/mL) | 24h (% Viability Change) | 48h (% Viability Change) | 72h (% Viability Change) |
| 10 | Increased | Increased | Increased |
| 25 | Increased | Increased (~20%) | Increased |
| 50 | Increased | Increased (~22.8%) | Increased (~28.5%) |
| 75 | Increased | Decreased | Decreased |
| 100 | Decreased | Decreased | Decreased |
Note: Lower concentrations (10-50 µg/mL) of CQ extract generally enhance osteoblast viability and proliferation, while higher concentrations (≥75 µg/mL) can have adverse effects.[4]
Table 2: Effect of CQ Extract on Alkaline Phosphatase (ALP) Activity [4]
| Concentration of CQ Extract (µg/mL) | Time Point | Outcome |
| 10 - 50 | 48h | Significant Increase |
| 10 - 50 | 72h | Significant Increase |
| 75 - 100 | 48h | Tendency to Reduce |
| 75 - 100 | 72h | Tendency to Reduce |
Note: ALP activity, an early marker of osteoblast differentiation, is significantly enhanced at lower concentrations of CQ extract.[4]
Table 3: Effect of CQ Extract on Osteogenic Gene Expression (RT-qPCR) after 1 Week [5]
| Gene Marker | Concentration of CQ Extract (µg/mL) | Result |
| Runx2 | 0.1 | Significantly Enhanced |
| 1.0 | Significantly Enhanced | |
| 10.0 | Lower Expression vs 0.1/1.0 | |
| Collagen IAI (Col1A1) | 0.1 | Significantly Enhanced |
| 1.0 | Significantly Enhanced | |
| 10.0 | Lower Expression vs 0.1/1.0 |
Note: Runx2 is a key transcription factor essential for osteoblast differentiation. Both Runx2 and Col1A1 (a major component of the bone matrix) are upregulated by effective concentrations of CQ extract.[5]
Signaling Pathways
Research indicates that Cissus quadrangularis extract exerts its pro-osteogenic effects by modulating key intracellular signaling pathways.
The MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that regulates cell proliferation and differentiation. Studies show that the ability of CQ extract to increase ALP activity is mediated, at least in part, through the p38 MAPK pathway.[6] Inhibition of this pathway significantly reduces the CQ-induced increase in ALP activity.[6]
Furthermore, CQ extract upregulates the expression and transcriptional activity of Runx2 , a master regulator of osteogenesis.[2] Runx2, in turn, controls the expression of numerous downstream genes essential for bone matrix protein synthesis and mineralization.[2]
Caption: Signaling pathway of Cissus quadrangularis extract in osteoblasts.
Experimental Protocols
The following section provides detailed methodologies for assessing the impact of Cissus quadrangularis extract on osteoblast differentiation.
Overall Experimental Workflow
A typical experimental workflow involves culturing an appropriate osteoblastic cell line, inducing differentiation in the presence of various concentrations of the test compound, and subsequently analyzing key osteogenic markers at different time points.
Caption: General workflow for osteoblast differentiation assays.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Murine pre-osteoblastic cells (MC3T3-E1) or human osteoblast-like cells (SaOS-2) are commonly used.
-
Culture Medium: Use α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability/ALP activity, 24-well for staining, 6-well for RNA isolation) at a density that allows them to reach 70-80% confluency before treatment.
-
Osteogenic Differentiation Medium (ODM): Prepare the basal culture medium supplemented with osteogenic inducers: 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[4]
-
Preparation of CQ Extract Stock: Prepare a stock solution of the desired Cissus quadrangularis extract (e.g., ethanolic extract) in a suitable solvent like DMSO. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%).
-
Treatment: Once cells reach 70-80% confluency, replace the growth medium with ODM containing various concentrations of the CQ extract (e.g., 0.1, 1, 10, 50 µg/mL).[4][5] Include a vehicle control (ODM + solvent) and a positive control if available.
-
Incubation: Culture the cells for the desired period, changing the medium every 2-3 days, before proceeding with specific assays.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures the activity of ALP, an early marker of osteoblast differentiation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat as described in Protocol 1 for a specified period (e.g., 48, 72 hours).[4]
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes on ice to lyse the cells.
-
-
Enzyme Reaction:
-
Transfer the cell lysate to a new 96-well plate.
-
Add p-nitrophenyl phosphate (pNPP) substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Stop Reaction: Add a stop solution (e.g., 3 M NaOH) to each well. The hydrolysis of pNPP by ALP produces p-nitrophenol, which is yellow.
-
Quantification: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content in each sample, determined by a standard protein assay (e.g., BCA assay).
Protocol 3: Mineralization (Alizarin Red S) Staining and Quantification
This assay detects calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
-
Cell Seeding and Treatment: Seed cells in a 24-well or 12-well plate and treat with CQ extract in ODM for an extended period (e.g., 14-21 days).[2]
-
Fixation:
-
Washing: Aspirate the fixative and wash the wells 2-3 times with deionized water.
-
Staining:
-
Add 40 mM Alizarin Red S (ARS) solution (pH 4.1-4.3) to each well, ensuring the cell monolayer is fully covered.
-
Incubate at room temperature for 20-30 minutes.[2]
-
-
Final Washes: Carefully aspirate the ARS solution and wash the wells 4-5 times with deionized water to remove excess stain.
-
Visualization: Add PBS to the wells to prevent drying and visualize the red-orange mineralized nodules under a microscope.
-
(Optional) Quantification:
-
After imaging, aspirate the PBS and add 10% acetic acid to each well.[7][8]
-
Incubate for 30 minutes at room temperature with gentle shaking to dissolve the stain.
-
Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice.[8]
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[7][8]
-
Read the absorbance of the extracted stain at 405 nm in a 96-well plate.[7]
-
Protocol 4: RNA Isolation and RT-qPCR for Osteogenic Markers
This protocol is used to quantify the expression of key genes involved in osteoblast differentiation.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat as described in Protocol 1 for the desired time (e.g., 7 days for early markers like Runx2).[5]
-
RNA Isolation:
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., Runx2, Col1a1, Alpl, Bglap (Osteocalcin)), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the expression of the target genes to a stable housekeeping gene (e.g., Gapdh, Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
References
- 1. Osteogenic Potential of Cissus Quadrangularis: A Systematic Review | Texila Journal [texilajournal.com]
- 2. Effects of Cissus quadrangularis on the proliferation, differentiation and matrix mineralization of human osteoblast like SaOS-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cissus quadrangularis Linn exerts dose‐dependent biphasic effects: osteogenic and anti‐proliferative, through modulating ROS, cell cycle and Runx2 gene expression in primary rat osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanol Extract of Cissus quadrangularis Enhances Osteoblast Differentiation and Mineralization of Murine Pre-Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cissus quadrangularis extract enhances biomineralization through up-regulation of MAPK-dependent alkaline phosphatase activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cissus quadrangularis Extracts in Bone Fracture Healing Research
A Note on Quadrangularin A: While this compound is a known bioactive constituent of Cissus quadrangularis, the majority of current research has focused on the effects of the whole plant extract. The following application notes and protocols are based on studies using various extracts of Cissus quadrangularis (CQE) and provide a comprehensive guide for researchers investigating its potential in bone regeneration and fracture healing. The data and methodologies presented can serve as a strong foundation for future studies aiming to isolate and investigate the specific effects of this compound.
Application Notes
Cissus quadrangularis, a perennial plant of the grape family, has a long history of use in traditional medicine for bone setting.[1] Modern scientific studies have begun to elucidate the mechanisms behind its osteogenic properties, making its extracts a subject of interest for developing novel therapeutics for bone fractures and osteoporosis.[1]
Mechanism of Action:
Cissus quadrangularis extract (CQE) appears to promote bone fracture healing through a multi-faceted approach that involves stimulating bone formation (osteoblastogenesis) and inhibiting bone resorption (osteoclastogenesis).[1] The key signaling pathways implicated in the action of CQE are:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: CQE has been shown to enhance the activity of Alkaline Phosphatase (ALP), a critical enzyme in bone mineralization, through the MAPK-dependent pathway.[2][3] Specifically, the p38 MAPK pathway appears to play a significant role.[2][3] Activation of this pathway leads to the upregulation of osteogenic markers and subsequent mineralization of the bone matrix.[2][3]
-
Wnt/β-catenin Signaling Pathway: This pathway is crucial for osteoblast differentiation and bone formation.[4][5][6][7] Some evidence suggests that components within CQE may modulate this pathway, leading to increased expression of key transcription factors like Runx2, which is a master regulator of osteoblast differentiation.[3]
-
Regulation of Osteogenic Markers: In vitro studies have demonstrated that CQE treatment of osteoblast-like cells leads to increased expression of several key markers of bone formation, including:
-
Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation.[3]
-
Runx2 (Runt-related transcription factor 2): A master transcription factor for osteoblast differentiation.[3]
-
Collagen I: The primary protein component of the bone matrix.
-
Osteocalcin and Osteopontin: Non-collagenous proteins involved in bone mineralization and remodeling.
-
Therapeutic Potential:
The demonstrated ability of CQE to enhance osteoblast activity and mineralization suggests its potential application in:
-
Treating metabolic bone diseases such as osteoporosis.[1]
-
Use as a supplementary agent in bone tissue engineering applications.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of Cissus quadrangularis extracts on bone healing markers.
Table 1: In Vitro Studies on Osteoblast Cell Lines
| Cell Line | CQE Type & Concentration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Murine pre-osteoblastic (MC3T3-E1) | Ethanolic extract (0.1 and 1 µg/ml) | Up to 7 days | Increased cell proliferation. Significant increase in ALP activity and extracellular matrix mineralization. | [12] |
| Human Osteosarcoma (HOS) | Hexane and Aqueous extracts (50 and 100 µg/mL) | 7 days | Significant increase in ALP activity and early biomineralization. | [10][11] |
| Human Mesenchymal Stem Cells (hMSCs) | Solid Lipid Nanoparticles with CQ extract (4 and 8 µg/mL) | 10 and 14 days | Increased Alizarin Red staining intensity and ALP activity. Upregulation of BMPr, RUNX2, and Wnt/β-catenin expression. | [13] |
Table 2: In Vivo Animal Studies
| Animal Model | CQE Type & Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Ovariectomized mice | Diet containing CQ | 11 weeks | Maintained trabecular number, thickness, and connectivity density in the distal femoral metaphysis and proximal tibia. | [14] |
| Wistar rats with femur fracture | Ethanolic extract (100 mg/kg) | 8 weeks | Steep increase in serum calcium levels. | [15] |
Table 3: Human Clinical Studies
| Study Population | CQ Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Patients with bone fractures | 500 mg capsules, twice daily | Up to 16 weeks | 94% of patients in the CQ group recovered within 16 weeks compared to 88% in the control group. | [9] |
| Meta-analysis of 7 studies (354 participants) | Varied (500 mg/day to 10 g/day ) | 4 to 24 weeks | Significant elevation in serum parathyroid hormone levels. No significant changes in serum calcium, phosphorus, or alkaline phosphatase. | [8] |
Experimental Protocols
Protocol 1: In Vitro Osteogenic Differentiation Assay using MC3T3-E1 Cells
This protocol is adapted from studies investigating the effects of CQE on osteoblast differentiation and mineralization.[12]
1. Cell Culture and Seeding:
- Culture murine pre-osteoblastic MC3T3-E1 cells in α-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- For experiments, seed the cells in 24-well plates at a density of 5 x 10^4 cells/well.
2. Treatment with Cissus quadrangularis Extract (CQE):
- Prepare a stock solution of ethanolic CQE in DMSO.
- After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of CQE (e.g., 0.1, 1, 10, 100 µg/ml). Include a vehicle control with the same concentration of DMSO.
3. Alkaline Phosphatase (ALP) Activity Assay (Early Osteogenic Marker):
- After 3-7 days of treatment, wash the cells with PBS (Phosphate Buffered Saline).
- Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).
- Determine ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate. Measure the absorbance at 405 nm.
- Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.
4. Alizarin Red S Staining (Late Osteogenic Marker - Mineralization):
- After 14-21 days of treatment in osteogenic differentiation medium (supplemented with ascorbic acid and β-glycerophosphate), wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes.
- Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
- Wash thoroughly with deionized water to remove excess stain.
- Visualize and quantify the stained mineralized nodules. For quantification, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.
Protocol 2: In Vivo Bone Fracture Healing Study in a Rat Model
This protocol outlines a general procedure for evaluating the efficacy of CQE in promoting bone fracture healing in a rodent model.
1. Animal Model:
- Use adult male Wistar rats (200-250g).
- Acclimatize the animals for at least one week before the experiment.
- Anesthetize the animals using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
2. Fracture Induction:
- Create a closed, transverse fracture in the mid-diaphysis of the femur or tibia using a standardized three-point bending method or an open osteotomy.
- Confirm the fracture radiographically.
3. Treatment Administration:
- Divide the animals into a control group (receiving vehicle) and a treatment group (receiving CQE).
- Administer the ethanolic extract of Cissus quadrangularis orally via gavage at a dose of 100 mg/kg body weight daily.
4. Monitoring and Analysis:
- Monitor the animals for general health and signs of distress throughout the study.
- Perform radiographic analysis at regular intervals (e.g., weekly) to assess callus formation and fracture union.
- At the end of the study period (e.g., 4-8 weeks), euthanize the animals.
- Collect blood samples for biochemical analysis of serum calcium, phosphorus, and alkaline phosphatase levels.
- Harvest the fractured bones for:
- Histological analysis: Fix the bones in 10% formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate callus morphology and cellular composition.
- Biomechanical testing: Perform three-point bending tests on the healed bones to determine their mechanical strength (e.g., ultimate load, stiffness).
Visualizations
Caption: Proposed signaling pathways of Cissus quadrangularis in osteoblasts.
Caption: General experimental workflow for investigating CQE in bone healing.
References
- 1. orthopaper.com [orthopaper.com]
- 2. Cissus quadrangularis extract enhances biomineralization through up-regulation of MAPK-dependent alkaline phosphatase activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Wnt pathway: an important control mechanism in bone’s response to mechanical loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of Cissus quadrangularis on bone-related biomarkers in humans: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A STUDY ON IMPACT OF Cissus quadrangularis ON ACCELERATING FRACTURE HEALING [zenodo.org]
- 10. ias.ac.in [ias.ac.in]
- 11. In vitro biomineralization and osteogenesis of Cissus quadrangularis stem extracts: An osteogenic regulator for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethanol Extract of Cissus quadrangularis Enhances Osteoblast Differentiation and Mineralization of Murine Pre-Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.sciepub.com [pubs.sciepub.com]
- 14. "Inhibition of Bone Loss by Cissus quadrangularis in Mice: A Preliminar" by Jameela Banu, Erika Varela et al. [scholarworks.utrgv.edu]
- 15. d-nb.info [d-nb.info]
Application Notes and Protocols for Cell-Based Bioactivity Testing of Quadrangularin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays for evaluating the bioactivity of quadrangularin A, a stilbene compound found in Cissus quadrangularis. The protocols detailed below are foundational methods for assessing cytotoxicity, anti-inflammatory potential, and apoptosis-inducing capabilities. While direct experimental data for this compound is limited, the provided data from Cissus quadrangularis extracts and related stilbenoids offer a valuable reference for experimental design and data interpretation.
Data Presentation: Bioactivity of Cissus quadrangularis Extracts and Stilbenoids
The following tables summarize quantitative data from studies on Cissus quadrangularis extracts, which contain this compound, and the related stilbene compound, resveratrol. This information can be used as a preliminary guide for determining appropriate concentration ranges for testing this compound.
Table 1: Cytotoxicity of Cissus quadrangularis Extracts in Various Cancer Cell Lines
| Cell Line | Extract Type | Assay | IC50 Value | Reference |
| MG63 (Osteosarcoma) | Methanolic | MTT | ~100 µg/mL | [1] |
| HeLa (Cervical Cancer) | Ethanolic | MTT | 62.5 µg/mL | [2] |
| A431 (Skin Carcinoma) | Acetone Fraction | MTT | 4.8 µg/mL | [3] |
| KB (Oral Carcinoma) | Ethanolic | MTT | ~200 µg/mL | [4] |
| Ovarian Cancer (PA1) | Ethanolic | MTT | 482.06 µg/mL | [5] |
Table 2: Anti-Inflammatory Activity of Cissus quadrangularis Extracts
| Assay | Cell Line | Extract/Fraction | IC50 Value | Reference |
| COX-1 Inhibition | - | Acetone Fraction | 7 µg/mL | [6] |
| COX-2 Inhibition | - | Acetone Fraction | 0.4 µg/mL | [6] |
| 5-LOX Inhibition | - | Acetone Fraction | 20 µg/mL | [6] |
| General Anti-inflammatory | RAW 264.7 | Acetone Fraction | 65 µg/mL | [6] |
Table 3: Apoptotic and Related Activities of Resveratrol (A Stilbene Analog)
| Activity | Cell Line | Assay | IC50/Effect | Reference |
| Caspase-3 Activation Prevention | Primary Mouse Fibroblasts | Fluorogenic Substrate | IC50 = 66.3 ± 13.81 µM | [7] |
| Apoptosis Induction | HT29 (Colon Cancer) | Hoechst/PI Staining | Dose-dependent | [8][9] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the concentration at which this compound exhibits cytotoxic effects on a cell line of interest. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition by this compound compared to the LPS-only control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for a specified time to induce apoptosis. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for NF-κB Signaling Pathway Analysis
This protocol allows for the detection of key proteins in the NF-κB signaling cascade to determine if this compound inhibits its activation.
Materials:
-
Cell line (e.g., RAW 264.7 or other relevant line)
-
This compound
-
LPS or TNF-α (stimulant)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and pre-treat with this compound before stimulating with LPS or TNF-α for an appropriate time (e.g., 30 minutes for IκBα phosphorylation).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways potentially modulated by this compound.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Proposed intrinsic pathway of apoptosis induction.
References
- 1. Anticancer Activity of Cissus Quadrangularis L. Methanolic Extract Against MG63 Human Osteosarcoma Cells – An In-Vitro Evaluation using Cytotoxicity Assay – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis in A431 skin cancer cells by Cissus quadrangularis Linn stem extract by altering Bax-Bcl-2 ratio, release of cytochrome c from mitochondria and PARP cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cissus quadrangularis Linn. Stem Ethanolic Extract Liberates Reactive Oxygen Species and Induces Mitochondria Mediated Apoptosis in KB Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro Antioxidant, In-vitro and In-silico Ovarian Anticancer Activity (Ovarian Cancer Cells-PA1) and Phytochemical Analysis of Cissus quadrangularis L. Ethanolic Extract - Zhao - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. Evaluation of Cissus quadrangularis extracts as an inhibitor of COX, 5-LOX, and proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cissus quadrangularis Linn. Stem Ethanolic Extract Liberates Reactive Oxygen Species and Induces Mitochondria Mediated Apoptosis in KB Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel resveratrol analogs induce apoptosis and cause cell cycle arrest in HT29 human colon cancer cells: inhibition of ribonucleotide reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Substituted trans-stilbenes, including analogues of the natural product resveratrol, inhibit the human tumor necrosis factor alpha-induced activation of transcription factor nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of resveratrol and analogues as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Cissus quadrangularis Extract (Containing Quadrangularin A) in Animal Models
Disclaimer: The current body of scientific literature on the in vivo administration of the isolated compound Quadrangularin A is limited. This compound is a resveratrol dimer and a known bioactive constituent of Cissus quadrangularis (CQ). The following application notes and protocols are therefore based on studies conducted with various extracts of Cissus quadrangularis stem and other plant parts, which are reported to contain this compound and other potentially synergistic compounds like flavonoids, triterpenoids, and β-sitosterol. These protocols are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using Cissus quadrangularis extracts in various animal models.
Table 1: Toxicity Profile of Cissus quadrangularis Extracts in Rodent Models
| Animal Model | Extract Type | Route of Administration | Dosage | Observation | Result |
| Swiss Albino Mice | Aqueous | Oral | Up to 3000 mg/kg | 14 days | No mortality or signs of toxicity observed.[1] |
| Wistar Rats | Ethanolic | Oral | 1000 mg/kg | 60 days | Ameliorated carbosulfan-induced toxicities. |
| Sprague Dawley Rats | Ethanolic | Oral | 2000 mg/kg (single dose) | 14 days | No significant changes in body weight, liver index, or liver function tests.[2] |
| Albino Rats | Ethyl Acetate & Ethanolic | Oral | 250 and 500 mg/kg/day | 90 days | No significant treatment-related changes in haematological, hepatic, or renal parameters.[3] |
| Rats | - | Oral | LD50 > 2000 mg/kg | - | High safety profile indicated. |
| Rats | CQR-300 | Oral Gavage | Up to 2500 mg/kg/day | 90 days | No-Observed-Adverse-Effect-Level (NOAEL) was 2500 mg/kg.[4] |
Table 2: Anti-Inflammatory, Anti-Arthritic, and Analgesic Activity of Cissus quadrangularis Extracts
| Animal Model | Condition | Extract Type | Route of Administration | Dosage | Key Findings |
| Wistar Albino Rats | Carrageenan-Induced Paw Edema | Ethyl Acetate | Oral | 250 & 500 mg/kg | Significant reduction in inflammation; 500 mg/kg showed maximum effect.[5] |
| Wistar Albino Rats | Adjuvant-Induced Arthritis | Methanolic | Oral | 200 & 400 mg/kg | 400 mg/kg dose showed significant anti-arthritic activity, comparable to prednisolone.[6] |
| Rats | Vincristine-Induced Peripheral Neuropathy | Ethanolic | Oral | 180 & 360 mg/kg | Significantly inhibited mechanical hyperalgesia and allodynia; decreased NO and calcium levels.[7] |
| Rats | Aspirin-Induced Tissue Injury | Ethanolic | - | - | Showed a protective effect on neutrophils.[8] |
Experimental Protocols
Protocol 1: Preparation of Cissus quadrangularis Extract for Oral Administration
This protocol describes the general procedure for preparing a CQ extract suspension for oral gavage in rodent models.
Materials:
-
Dried, powdered Cissus quadrangularis extract (e.g., methanolic, ethanolic).
-
Vehicle: Sterile distilled water or 0.9% saline.
-
Mortar and pestle or homogenizer.
-
Vortex mixer.
-
Weighing balance.
-
Oral gavage needles (size appropriate for the animal).
-
Syringes.
Procedure:
-
Calculate the total amount of extract required based on the number of animals, their average body weight, and the target dose (mg/kg).
-
Weigh the precise amount of the powdered CQ extract.
-
Place the powder in a mortar or appropriate container.
-
Slowly add a small amount of the vehicle (e.g., distilled water) and triturate with the pestle to form a smooth, uniform paste. This prevents clumping.
-
Gradually add the remaining volume of the vehicle while continuously mixing or vortexing to create a homogenous suspension. The final concentration should be calculated to ensure the administration volume is appropriate for the animal (e.g., typically not exceeding 1-2 mL/100g body weight for rats).[9][10]
-
Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before drawing it into the syringe for each animal to prevent settling.
-
Administer the suspension to the animal via oral gavage using a proper technique to ensure the dose is delivered directly to the stomach.
Protocol 2: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute toxicity of a CQ extract and classify it according to the Globally Harmonized System (GHS). This method uses a minimal number of animals.[4][10][11]
Animal Model:
-
Species: Rat (e.g., Wistar or Sprague-Dawley), preferably nulliparous, non-pregnant females.[4]
-
Animals per step: 3.
Procedure:
-
Acclimatization: House the animals for at least 5 days prior to dosing in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard laboratory diet and water.[4]
-
Fasting: Prior to dosing, withhold food overnight for rats (water should remain available).[10]
-
Dosing:
-
Weigh the fasted animals and administer the prepared CQ extract (as per Protocol 1).
-
Select a starting dose from the GHS classification levels (e.g., 300 mg/kg or 2000 mg/kg if low toxicity is expected).
-
Administer the substance to a group of 3 animals.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[1]
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Record mortality and the time of death.
-
Measure body weights shortly before dosing and at least weekly thereafter.
-
-
Stepwise Evaluation:
-
If 0-1 animal dies at the starting dose (e.g., 2000 mg/kg), the test is stopped, and the substance is considered to have an LD50 > 2000 mg/kg.
-
If 2-3 animals die, re-test at a lower dose level (e.g., 300 mg/kg).
-
If results are uncertain, proceed to the next step with another 3 animals at the same or a lower/higher dose level, according to the outcomes prescribed in the OECD 423 guideline.
-
-
Termination: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to gross necropsy.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.[12][13][14]
Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Group size: Typically 6 animals per group.
Groups:
-
Control Group: Receives vehicle only.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg, i.p. or Diclofenac).[13]
-
Test Group(s): Receive CQ extract at different doses (e.g., 250 mg/kg and 500 mg/kg, p.o.).[5]
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, standard drug, or CQ extract to the respective groups (typically 30-60 minutes before carrageenan injection).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[13][15]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[3][13]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Visualizations: Workflows and Signaling Pathways
References
- 1. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. wjpmr.com [wjpmr.com]
- 7. oecd.org [oecd.org]
- 8. A short review on pharmacological activity of Cissus quadrangularis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
Measuring the Anti-Inflammatory Effects of Quadrangularin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the anti-inflammatory properties of quadrangularin A, a key bioactive compound isolated from Cissus quadrangularis. The following sections outline established in vitro and in vivo methodologies to quantify its anti-inflammatory efficacy and elucidate its mechanism of action, with a focus on its impact on key signaling pathways.
I. Introduction to this compound and its Anti-inflammatory Potential
This compound is a stilbenoid found in Cissus quadrangularis, a plant with a long history of use in traditional medicine for treating bone fractures and inflammatory conditions.[1][2] Scientific evidence suggests that extracts of Cissus quadrangularis and its constituents, including this compound, possess significant anti-inflammatory properties.[3][4][5] These effects are attributed to the modulation of various inflammatory mediators and signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[6][7][8]
II. In Vitro Assays for Anti-Inflammatory Activity
In vitro assays offer a controlled environment for the initial screening of the anti-inflammatory effects of this compound. These methods are generally cost-effective and allow for the investigation of specific molecular targets.[9]
Inhibition of Pro-inflammatory Enzymes and Mediators
A primary mechanism of anti-inflammatory action is the inhibition of enzymes and mediators that promote the inflammatory response.
a) Nitric Oxide (NO) Scavenging Assay using Griess Reagent
This assay measures the ability of this compound to scavenge nitric oxide, a key inflammatory mediator.[9][10]
Experimental Protocol: Griess Assay
-
Preparation of Reagents:
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.[11] Prepare fresh before use and protect from light.
-
Sodium Nitroprusside (SNP) Solution (10 mM): Dissolve sodium nitroprusside in phosphate-buffered saline (PBS).
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of 10 mM SNP solution to each well.
-
Add 50 µL of various concentrations of this compound or the standard (e.g., Quercetin) to the respective wells.
-
Incubate the plate at room temperature for 150 minutes.
-
Add 100 µL of Griess reagent to each well.[11]
-
Incubate in the dark at room temperature for 15 minutes.[11]
-
Measure the absorbance at 540 nm using a microplate reader.[11][12][13]
-
-
Calculation:
-
The percentage of nitric oxide scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (SNP solution without the test compound) and A_sample is the absorbance of the sample.
-
b) Inhibition of Protein Denaturation
This assay assesses the ability of this compound to prevent protein denaturation, a hallmark of inflammation.[10][14][15]
Experimental Protocol: Protein Denaturation Assay
-
Preparation of Reagents:
-
Bovine Serum Albumin (BSA) Solution (5% w/v): Dissolve BSA in distilled water.
-
This compound Stock Solution: Prepare as described above.
-
Standard Drug: Diclofenac sodium can be used as a positive control.[16]
-
-
Assay Procedure:
-
The reaction mixture consists of 0.45 mL of 5% w/v aqueous BSA and 0.05 mL of the test solution (this compound or standard).[16]
-
Adjust the pH of all solutions to 6.3 using 1N HCl.[16]
-
Incubate the samples at 37°C for 20 minutes and then at 70°C for 5 minutes.
-
After cooling, add 2.5 mL of PBS (pH 6.3).
-
Measure the absorbance at 416 nm using a spectrophotometer.[16]
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated as: % Inhibition = [1 - (A_sample / A_control)] x 100 Where A_sample is the absorbance of the test sample and A_control is the absorbance of the control.
-
Quantification of Inflammatory Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in cell culture supernatants.[17][18]
Experimental Protocol: Cytokine ELISA
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages) in 96-well plates.
-
Induce an inflammatory response by treating the cells with an inflammatory stimulus like Lipopolysaccharide (LPS).
-
Concurrently, treat the cells with various concentrations of this compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants for analysis.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.[19][20]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells. Incubate for 2 hours at room temperature.[18][21]
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.[20]
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[21]
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.[21]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).[21]
-
Measure the absorbance at 450 nm.[21]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Quantitative Data Summary for In Vitro Assays
| Assay | Test Compound | Concentration | % Inhibition / Effect | Reference |
| Protein Denaturation Inhibition | Ethanolic Extract of C. quadrangularis | 250 µg/ml | 98.44% | [16] |
| HRBC Membrane Stabilization | Ethanolic Extract of C. quadrangularis | 250 µg/ml | 97.04% | [16] |
| DPPH Radical Scavenging | Ethanolic Extract of C. quadrangularis | 250 µg/ml | 47.52% | [16] |
| Protein Denaturation Inhibition | C. quadrangularis Phytosomes | 1000 µg/mL | 96.3% | [22] |
| Proteinase Inhibition | C. quadrangularis Phytosomes | 1000 µg/mL | 96.3% | [22] |
| Lipoxygenase Inhibition | C. quadrangularis Phytosomes | 1000 µg/mL | 96.0% | [22] |
| Nitric Oxide Scavenging | C. quadrangularis Phytosomes | 1000 µg/mL | 98.59% | [22] |
Note: The available quantitative data is primarily for extracts of Cissus quadrangularis. Further studies are needed to establish the specific inhibitory concentrations (e.g., IC50) for isolated this compound.
III. In Vivo Models for Anti-Inflammatory Activity
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of this compound in a whole organism, providing insights into its bioavailability and efficacy in a more complex physiological environment.[23][24]
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for screening acute anti-inflammatory agents.[25][26]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Selection and Grouping:
-
Dosing and Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[26]
-
-
Calculation:
-
The percentage inhibition of edema is calculated as: % Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.[25]
-
Quantitative Data Summary for In Vivo Assays
| Model | Test Compound | Dose | % Inhibition of Edema | Reference |
| Carrageenan-Induced Paw Edema | Combined Ethyl Acetate Extract of C. quadrangularis & A. marmelos | 400 mg/kg | 65.21% | [27] |
| Carrageenan-Induced Paw Edema | Combined Ethanolic Extract of C. quadrangularis & A. marmelos | 400 mg/kg | 52.17% | [27] |
Note: The available data is for a combined extract. Specific studies on this compound are needed to determine its efficacy in this model.
IV. Investigation of Molecular Mechanisms: Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key intracellular signaling pathways.
Western Blot Analysis of MAPK and NF-κB Pathways
Western blotting is a standard technique to detect and quantify the phosphorylation status of key proteins in the MAPK (e.g., p38, ERK, JNK) and NF-κB (e.g., p65) signaling pathways.[28][29][30]
Experimental Protocol: Western Blot
-
Protein Extraction:
-
Treat cells (e.g., LPS-stimulated RAW 264.7 macrophages) with this compound for a specified time.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[31]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.[31]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).[32]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[31]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[30]
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[32]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38) overnight at 4°C.[32]
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[32]
-
Wash the membrane with TBST.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-p38) or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[29]
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein or the housekeeping protein.
-
V. Visualizations
Caption: Workflow for in vitro anti-inflammatory assays of this compound.
Caption: Workflow for in vivo assessment using the paw edema model.
Caption: Proposed mechanism of this compound on inflammatory signaling pathways.
References
- 1. microbiochemjournal.com [microbiochemjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cissus quadrangularis Revealed as a Potential Source of Anti-Inflammatory and Anti-Diabetic Pharmacophore in Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cissus quadrangularis extract enhances biomineralization through up-regulation of MAPK-dependent alkaline phosphatase activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cissus quadrangularis inhibits IL-1β induced inflammatory responses on chondrocytes and alleviates bone deterioration in osteotomized rats via p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalajrb.com [journalajrb.com]
- 10. bbrc.in [bbrc.in]
- 11. researchgate.net [researchgate.net]
- 12. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijrpb.com [ijrpb.com]
- 17. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biomatik.com [biomatik.com]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. bowdish.ca [bowdish.ca]
- 22. ajbls.com [ajbls.com]
- 23. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 24. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bosterbio.com [bosterbio.com]
- 30. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 31. bio-rad.com [bio-rad.com]
- 32. ptglab.com [ptglab.com]
Application Notes and Protocols for the Spectroscopic Analysis of Quadrangularin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic data and experimental protocols involved in the structure elucidation of quadrangularin A, a resveratrol dimer isolated from Cissus quadrangularis. The information presented here is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.
Spectroscopic Data Summary
The structural determination of this compound is achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₈H₂₂O₆ |
| Molecular Weight | 454.5 g/mol [1] |
| Ionization Mode | ESI-MS |
| Observed Ion [M+H]⁺ | Data not available in search results |
Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Specific ¹H NMR data for this compound is not available in the provided search results. |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Specific ¹³C NMR data for this compound is not available in the provided search results. |
Table 4: Key 2D NMR Correlations for this compound (COSY, HSQC, HMBC)
| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HSQC) | Correlated Carbons (HMBC) |
| Specific 2D NMR correlation data for this compound is not available in the provided search results. |
Experimental Protocols
The following protocols outline the general procedures for the isolation and spectroscopic analysis of this compound from Cissus quadrangularis.
Isolation of this compound
This protocol is a generalized procedure based on methods for isolating stilbenoids and other constituents from Cissus quadrangularis[2].
2.1.1. Plant Material and Extraction
-
Collect fresh stems of Cissus quadrangularis.
-
Air-dry the plant material in the shade and then grind it into a coarse powder.
-
Extract the powdered plant material exhaustively with methanol or ethanol at room temperature using a Soxhlet apparatus.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator to yield a viscous residue.
2.1.2. Chromatographic Fractionation and Purification
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
Subject the fractions containing the compound of interest to further purification steps, such as preparative TLC or repeated column chromatography, until a pure sample of this compound is obtained.
Spectroscopic Analysis
2.2.1. Mass Spectrometry
-
Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol).
-
Analyze the sample using a high-resolution electrospray ionization mass spectrometer (HR-ESI-MS) to determine the accurate mass and molecular formula.
2.2.2. NMR Spectroscopy
-
Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., methanol-d₄, CD₃OD).
-
Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of protons and carbons within the molecule.
-
COSY: Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC: Correlates protons with their directly attached carbons.
-
HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.
-
Visualizations
Workflow for this compound Structure Elucidation
The following diagram illustrates the logical workflow from the plant source to the final elucidated structure of this compound.
Workflow for the isolation and structure elucidation of this compound.
Logical Relationships in 2D NMR-based Structure Elucidation
This diagram shows the logical connections between different 2D NMR experiments and how they contribute to determining the final chemical structure.
Logical flow of information in 2D NMR-based structure elucidation.
References
Unveiling the Chemical Blueprint of Cissus quadrangularis: An Application Note and Protocol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the identification and quantification of chemical compounds in Cissus quadrangularis extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Cissus quadrangularis, a perennial succulent vine from the Vitaceae family, is renowned in traditional medicine for its therapeutic properties, particularly in promoting bone healing, and for its anti-inflammatory and antioxidant effects.[1][2] This application note details the necessary protocols for sample preparation, extraction, and GC-MS analysis, and presents the quantitative data of identified phytoconstituents. Furthermore, it visualizes the key signaling pathways associated with the plant's bioactive compounds.
I. Experimental Protocols
A successful GC-MS analysis hinges on meticulous sample preparation and a well-defined analytical methodology. The following protocols are a synthesis of established methods for the analysis of Cissus quadrangularis extracts.[2][3][4][5]
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy, and pathogen-free aerial parts (stems, leaves, tendrils) or roots of Cissus quadrangularis.[3][4] The plant material should ideally be collected during its flowering period for consistency.[3]
-
Authentication: The plant material should be taxonomically identified and authenticated by a certified botanist or a relevant institutional body.
-
Cleaning and Drying: Thoroughly wash the collected plant material with tap water, followed by a rinse with distilled water to remove any surface contaminants.[5] The cleaned material should be shade-dried to preserve thermolabile compounds.[3][4] Alternatively, a cabinet drier at a controlled temperature of 40°C can be used.[2]
-
Pulverization: Once completely dry, pulverize the plant material into a fine powder using a mechanical grinder.[3][4] The powder should be sieved to ensure a uniform particle size (e.g., passing through a 0.5 mm mesh).[4]
-
Storage: Store the powdered sample in an airtight container in a cool, dark, and dry place to prevent degradation of phytochemicals.[2]
Solvent Extraction
The choice of solvent is critical as it determines the polarity and type of compounds extracted. Methanol, ethanol, and aqueous alcohol are commonly used for extracting a broad range of phytoconstituents from Cissus quadrangularis.[2][3][4]
1.2.1. Maceration/Soaking:
-
Weigh a specific amount of the powdered plant material (e.g., 100 g).[4]
-
Place the powder in a suitable container and add the chosen solvent (e.g., methanol, 50% ethanol) in a specific ratio (e.g., 1:3 w/v).[3][4]
-
Allow the mixture to stand for a specified period (e.g., 24-72 hours) with occasional agitation to ensure thorough extraction.[2][5]
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.[4][5]
1.2.2. Soxhlet Extraction:
-
Place a known quantity of the powdered plant material (e.g., 100 g) in a thimble.[4]
-
Position the thimble in a Soxhlet extractor.
-
Add the extraction solvent (e.g., methanol) to the flask.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the desired compounds. This process is repeated for a set duration (e.g., 72 hours).[4]
1.2.3. Extract Concentration:
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the solvent.[4]
-
The resulting crude extract should be stored at 4°C for further analysis.[4]
GC-MS Analysis
The following parameters are a general guideline and may need to be optimized based on the specific instrument and column used.
-
Sample Preparation for Injection: Re-dissolve a small amount of the dried extract in a suitable solvent (e.g., methanol, ethanol) and filter it through a 0.2 µm syringe filter before injection.[2]
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.[3][5]
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Compound Identification:
-
The identification of compounds is achieved by comparing their mass spectra with the data available in mass spectral libraries such as the National Institute of Standards and Technology (NIST) library.[3]
-
The retention time, molecular weight, molecular formula, and peak area for each identified compound are recorded.[2][3]
-
II. Data Presentation: Identified Compounds in Cissus quadrangularis Extracts
The following tables summarize the quantitative data of major compounds identified in various extracts of Cissus quadrangularis through GC-MS analysis. The percentage of peak area represents the relative abundance of each compound.
Table 1: Major Compounds Identified in Aqueous Alcohol Extract of Cissus quadrangularis Aerial Parts [3]
| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight | Peak Area (%) |
| n-Hexadecanoic acid | 19.15 | C₁₆H₃₂O₂ | 256 | 18.23 |
| 9,12,15-Octadecatrienoic acid, (Z,Z,Z)- | 21.03 | C₁₉H₃₂O₂ | 292 | 11.54 |
| Phytol | 19.35 | C₂₀H₄₀O | 296 | 7.89 |
| Squalene | 30.21 | C₃₀H₅₀ | 410 | 4.32 |
Table 2: Major Compounds Identified in Methanolic Extract of Cissus quadrangularis Stem [2]
| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight | Peak Area (%) |
| 5-Hydroxymethylfurfural | 12.87 | C₆H₆O₃ | 126 | 48.50 |
| 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 14.55 | C₆H₈O₄ | 144 | 12.92 |
| 2-Furancarboxaldehyde, 5-(hydroxymethyl)- | 13.98 | C₆H₆O₃ | 126 | 10.17 |
| 4-Vinylphenol | 16.23 | C₈H₈O | 120 | 5.69 |
Table 3: Major Compounds Identified in Ethanolic Extract of Cissus quadrangularis Stem [5]
| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight | Peak Area (%) |
| γ-Sitosterol | 28.54 | C₂₉H₅₀O | 414 | Not Specified |
| Stigmasterol | 27.98 | C₂₉H₄₈O | 412 | Not Specified |
| Campesterol | 27.32 | C₂₈H₄₈O | 400 | Not Specified |
| Vitamin E | 29.12 | C₂₉H₅₀O₂ | 430 | Not Specified |
III. Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and key signaling pathways modulated by the bioactive compounds in Cissus quadrangularis.
Caption: Experimental workflow for GC-MS analysis of Cissus quadrangularis.
The bioactive compounds identified in Cissus quadrangularis, such as phytosterols and flavonoids, are known to exert their therapeutic effects by modulating key cellular signaling pathways.[2][3] The plant's renowned bone-healing properties are attributed to its ability to stimulate osteoblast proliferation and differentiation, a process regulated by the Wnt/β-catenin signaling pathway.[3]
References
- 1. 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- | C19H32O2 | CID 9316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lamintang.org [lamintang.org]
- 3. texilajournal.com [texilajournal.com]
- 4. Cissus quadrangularis inhibits IL-1β induced inflammatory responses on chondrocytes and alleviates bone deterioration in osteotomized rats via p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orthopaper.com [orthopaper.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Total Synthesis of Quadrangularin A
Welcome to the technical support center for the total synthesis of quadrangularin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for improving the yield and efficiency of this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for the total synthesis of this compound, and how do their overall yields compare?
A1: Several strategies have been developed for the total synthesis of this compound. The two main approaches are a de novo synthesis involving a sequence of classical organic reactions and a biomimetic approach that mimics the natural formation of the molecule.
A notable de novo synthesis by Li and colleagues involves a multi-step sequence with a reported overall yield of approximately 17% over 10 steps. A more recent biomimetic synthesis developed by Snyder and coworkers has shown a significant improvement, achieving a 54% overall yield in just 5 steps.[1] This biomimetic approach, which involves an oxidative dimerization, is currently the most efficient method reported.
Q2: I am experiencing low yields in the synthesis of the this compound core. What are the most critical steps to troubleshoot?
A2: Low yields can often be traced back to a few key transformations. In the de novo synthesis, the Nazarov cyclization to form the indanone core, the subsequent Ramberg-Bäcklund olefination, and the final Friedel-Crafts alkylation are critical steps where optimization may be necessary. For the biomimetic approach, the key is the oxidative dimerization of a protected resveratrol monomer. Inefficient dimerization or the formation of side products can significantly impact the overall yield. Careful control of reaction conditions, including the choice of oxidant and reaction time, is crucial.
Q3: Are there any common side products that I should be aware of during the synthesis?
A3: Yes, the formation of byproducts has been reported. For instance, in a synthesis of a this compound precursor, the use of an excess of potassium hexamethyldisilazide (KHMDS) in a cross-coupling reaction led to the formation of an indenone byproduct through enolization and subsequent oxidation.[1] It is also common in complex syntheses for starting materials to be incompletely consumed or for side reactions like over-oxidation to occur, complicating purification.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield in Nazarov Cyclization | - Incomplete reaction. - Decomposition of the starting material or product under acidic conditions. - Suboptimal Lewis or Brønsted acid catalyst. | - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Screen different acid catalysts (e.g., FeCl₃, BF₃·OEt₂, H₂SO₄) and optimize the reaction temperature and time. - Ensure anhydrous conditions, as water can quench the catalyst. |
| Inefficient Ramberg-Bäcklund Olefination | - Incomplete formation of the episulfone intermediate. - Incomplete extrusion of sulfur dioxide. - Side reactions due to the strong basic conditions. | - Ensure the complete oxidation of the sulfide to the corresponding sulfone. - Use a strong, non-nucleophilic base like potassium tert-butoxide. - Carefully control the reaction temperature to avoid decomposition. |
| Poor regioselectivity in Friedel-Crafts Alkylation | - Steric hindrance preventing alkylation at the desired position. - Formation of multiple isomers due to similar reactivity of different aromatic positions. | - Use a milder Lewis acid to increase selectivity. - Consider a protecting group strategy to block more reactive sites and direct the alkylation to the desired position. |
| Low yield in Biomimetic Oxidative Dimerization | - Inefficient oxidant. - Formation of undesired oligomers or polymers. - Decomposition of the desired dimer under oxidative conditions. | - Screen different oxidants (e.g., Fe(III) salts, enzymes like laccase). - Optimize the stoichiometry of the oxidant to minimize over-oxidation. - Control the reaction time and temperature to favor the formation of the desired dimer. |
| Difficulty in Product Purification | - Presence of closely related byproducts or stereoisomers. - Poor solubility of the product. | - Employ high-performance liquid chromatography (HPLC) for the separation of complex mixtures. - Consider derivatization of the crude product to facilitate separation, followed by deprotection. - For poorly soluble compounds, explore different solvent systems for chromatography or crystallization. |
Experimental Protocols
The following are detailed methodologies for key experiments in the total synthesis of this compound, based on published literature.
Protocol 1: Biomimetic Oxidative Dimerization (Snyder Approach)
This protocol describes a highly efficient, scalable synthesis of a key precursor to this compound via oxidative dimerization.
Reaction: Oxidative coupling of a protected resveratrol monomer.
Reagents and Materials:
-
Protected resveratrol monomer (e.g., tert-butylated resveratrol derivative)
-
Oxidizing agent (e.g., a suitable Fe(III) salt)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the protected resveratrol monomer in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).
-
Add the oxidizing agent portion-wise over a specific period.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: De Novo Synthesis - Key Steps (Based on Li and Snyder Approaches)
This section outlines the general procedures for the key steps in a de novo synthesis route.
A. Nazarov Cyclization for Indanone Core Formation:
Reaction: Acid-catalyzed cyclization of a divinyl ketone precursor.
Reagents and Materials:
-
Divinyl ketone precursor
-
Lewis acid (e.g., FeCl₃) or Brønsted acid (e.g., H₂SO₄)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the divinyl ketone precursor in the anhydrous solvent under an inert atmosphere.
-
Add the Lewis or Brønsted acid catalyst at a controlled temperature (e.g., -78 °C to room temperature).
-
Allow the reaction to proceed until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Work up the reaction mixture and purify the resulting indanone derivative by column chromatography.
B. Ramberg-Bäcklund Olefination:
Reaction: Conversion of a sulfone to an alkene.
Reagents and Materials:
-
Sulfone precursor
-
Strong base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran)
Procedure:
-
Dissolve the sulfone precursor in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the strong base and allow the reaction to warm to room temperature.
-
Monitor the reaction for the formation of the alkene product.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product and purify by column chromatography.
Visualizations
Below are diagrams illustrating key aspects of the this compound total synthesis.
Caption: Comparison of De Novo and Biomimetic synthetic workflows for this compound.
Caption: A logical workflow for troubleshooting low yields in a chemical synthesis.
References
Overcoming solubility issues with quadrangularin A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quadrangularin A, focusing on overcoming its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a stilbenoid, specifically a dimer of resveratrol, found in plants like Cissus quadrangularis[1]. Like many polyphenolic compounds, it is characterized by poor water solubility, which can significantly hinder its use in various in vitro and in vivo experimental settings, affecting bioavailability and consistent dosing.
Q2: What are the general solubility characteristics of this compound?
While specific quantitative data is limited, this compound is generally considered poorly soluble in aqueous solutions[2]. It is more soluble in organic solvents. For instance, extracts of Cissus quadrangularis containing this compound have been prepared using methanol and ethanol, suggesting its solubility in these solvents[3][4]. Dimethyl sulfoxide (DMSO) is also commonly used as a solvent for poorly soluble compounds in biological assays[5][6].
Q3: What are the recommended initial steps for dissolving this compound for in vitro experiments?
A common starting point is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1-1% v/v).
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | 1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound. 2. Increase the DMSO concentration slightly: If the experimental system allows, a marginal increase in the final DMSO concentration might help, but this should be carefully controlled to avoid solvent-induced artifacts. 3. Use a co-solvent system: Incorporate a water-miscible co-solvent in the aqueous buffer. 4. Employ solubility enhancers: Consider using cyclodextrins or liposomal formulations. |
| Cloudiness or turbidity in the final solution. | Formation of fine precipitates or aggregates. | 1. Vortexing and sonication: After dilution, vortex the solution vigorously and sonicate in a water bath to aid dissolution. 2. Warm the solution: Gently warming the solution may improve solubility, but be cautious of potential degradation at higher temperatures. 3. Filter the solution: If aggregates persist and the experiment allows, filter the solution through a syringe filter (e.g., 0.22 µm) to remove undissolved particles. Note that this will reduce the effective concentration. |
| Inconsistent experimental results. | Poor solubility leading to variable effective concentrations. | 1. Prepare fresh solutions for each experiment: Avoid using stock solutions that have been stored for extended periods, as precipitation can occur over time. 2. Visually inspect solutions before use: Always check for any signs of precipitation before adding the compound to your experimental setup. 3. Quantify the concentration after preparation: If possible, use techniques like HPLC to determine the actual concentration of dissolved this compound in your final working solution. |
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.
Protocol 1: Co-Solvent System
This protocol provides a general framework for using a co-solvent to increase the solubility of hydrophobic compounds.
Objective: To prepare a clear, aqueous solution of this compound using a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (or other suitable co-solvent like polyethylene glycol 400)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming if necessary.
-
Prepare the co-solvent/aqueous buffer mixture: Prepare your desired aqueous buffer containing the co-solvent. The final concentration of the co-solvent should be optimized for your specific experiment, starting with a low percentage (e.g., 1-5% v/v) and increasing if necessary.
-
Dilute the stock solution: Add a small volume of the DMSO stock solution to the co-solvent/aqueous buffer mixture to achieve the final desired concentration of this compound. It is crucial to add the stock solution to the buffer with vigorous vortexing to promote rapid dispersion.
-
Inspect for precipitation: Visually inspect the solution for any signs of precipitation or cloudiness.
-
Sonication (optional): If slight turbidity is observed, sonicate the solution in a water bath for 5-10 minutes.
-
Final check: Before use, ensure the solution remains clear.
Protocol 2: Cyclodextrin Inclusion Complexation
This method involves encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin.
Objective: To prepare a water-soluble inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Molar ratio determination: Start with a 1:1 molar ratio of this compound to cyclodextrin. This can be optimized later.
-
Dissolve this compound: Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
Prepare cyclodextrin solution: In a separate flask, dissolve the cyclodextrin in deionized water with stirring. Gentle heating can be applied to aid dissolution.
-
Complex formation: Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution while stirring continuously.
-
Stirring and equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Solvent removal: Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.
-
Product isolation: The resulting aqueous solution containing the complex can be used directly, or the complex can be isolated as a solid powder by lyophilization (freeze-drying).
-
Solubility testing: Determine the solubility of the complex in your desired aqueous buffer.
Protocol 3: Liposomal Formulation
This protocol describes the preparation of liposomes to encapsulate this compound, thereby increasing its aqueous dispersibility.
Objective: To encapsulate this compound within liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
Chloroform
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Probe or bath sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid film preparation: Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio for lipids to cholesterol is 2:1. The amount of this compound can be varied (e.g., 1-10 mol% of total lipids).
-
Solvent evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 1 hour.
-
Hydration: Add the aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Vesicle formation: Agitate the flask by hand or on a vortex mixer to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
-
Size reduction (optional but recommended): To obtain smaller, more uniform vesicles (unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe or bath sonicator. Alternatively, for a more defined size distribution, the liposomes can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Purification (optional): To remove any unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
Signaling Pathways and Experimental Workflows
This compound has been suggested to interact with several key signaling pathways. Understanding these interactions is crucial for designing experiments and interpreting results.
Potential Signaling Pathways
-
PPAR-γ Signaling Pathway: In silico studies have shown that this compound has a high binding affinity for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of lipid and glucose metabolism[7].
-
MAPK Signaling Pathway: Extracts from Cissus quadrangularis, which contains this compound, have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis[8][9][10][11].
-
NF-κB Signaling Pathway: As a compound related to resveratrol, which is known to inhibit the NF-κB pathway, this compound may also modulate this key inflammatory signaling cascade[12][13].
Diagrams of Signaling Pathways and Workflows
Below are diagrams generated using Graphviz (DOT language) to visualize potential signaling pathways and experimental workflows.
Caption: PPAR-γ signaling pathway activation by this compound.
Caption: Potential modulation of the MAPK signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for aqueous solution preparation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. Ethanol Extract of Cissus quadrangularis Enhances Osteoblast Differentiation and Mineralization of Murine Pre-Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanol Extract of Cissus quadrangularis Enhances Osteoblast Differentiation and Mineralization of Murine Pre-Osteoblastic MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. researchgate.net [researchgate.net]
- 11. Cissus quadrangularis extract enhances biomineralization through up-regulation of MAPK-dependent alkaline phosphatase activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
Technical Support Center: Optimizing UHPLC Parameters for Quadrangularin A Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the ultra-high-performance liquid chromatography (UHPLC) separation of quadrangularin A.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the UHPLC analysis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Peak Tailing: - Secondary interactions between this compound and the stationary phase. - Column overload. - Dead volume in the system. | For Peak Tailing: - Ensure the mobile phase pH is appropriate; the use of 0.1% formic acid is recommended to suppress silanol interactions[1]. - Reduce the injection volume or the sample concentration[2]. - Check all fittings and connections for leaks or improper seating[3]. |
| Peak Fronting: - Sample solvent is stronger than the mobile phase. - Column collapse. | For Peak Fronting: - Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions[2]. - Verify that the column is being operated within its specified pressure and pH limits. | |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Inadequate column equilibration. - Temperature variations. - Pump malfunction. | - Ensure proper mixing and degassing of the mobile phase. - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection[1]. - Use a column oven to maintain a consistent temperature, such as 40 °C[1]. - Check the pump for leaks and ensure the check valves are functioning correctly[3]. |
| Low Signal Intensity or Poor Sensitivity | - Suboptimal detection wavelength. - Sample degradation. - Low sample concentration. - Detector malfunction. | - Set the detector to the appropriate wavelength for this compound, which is 230 nm[1]. - Prepare fresh samples and store them properly to avoid degradation. - Concentrate the sample or increase the injection volume, being mindful of potential peak shape distortion. - Check the detector lamp and perform any necessary maintenance. |
| High Backpressure | - Blockage in the column or system. - Mobile phase viscosity. - Low operating temperature. | - Filter all samples and mobile phases before use. - If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer). - Consider using a mobile phase with lower viscosity or increasing the column temperature to reduce pressure[4]. |
| Ghost Peaks | - Contaminants in the mobile phase or sample. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases. - Implement a robust needle wash procedure between injections[1]. - Run blank injections to identify the source of the ghost peaks. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting UHPLC method for this compound separation?
A1: A good starting point is a reversed-phase method using a C18 column with a water/acetonitrile mobile phase containing an acid modifier. A published method utilizes an Agilent Poroshell EC-C18 column (2.1 × 150 mm, 2.7 µm) with a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[1].
Q2: How should I prepare my sample for UHPLC analysis of this compound?
A2: Samples, such as extracts from Cissus quadrangularis, should be dissolved in a suitable solvent like methanol and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the UHPLC system[5].
Q3: Why is formic acid added to the mobile phase?
A3: Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase, which can cause peak tailing[1]. It also helps to acidify the mobile phase, which can enhance the retention of some analytes.
Q4: What is the importance of column temperature in the separation of this compound?
A4: Maintaining a consistent and elevated column temperature, for example at 40°C, can improve peak shape and reproducibility by reducing mobile phase viscosity and enhancing mass transfer kinetics[1].
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: The most reliable method for peak identification is to compare the retention time and UV spectrum of your peak with that of a certified this compound reference standard. For unequivocal identification, mass spectrometry (MS) can be coupled with UHPLC to confirm the molecular weight and fragmentation pattern of the analyte[1][6][7].
Quantitative Data Summary
The following table summarizes the UHPLC parameters used for the quantitative determination of this compound and other polyphenols in Cissus quadrangularis[1].
| Parameter | Value |
| Column | Agilent Poroshell EC-C18 (2.1 × 150 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.21 mL/min |
| Gradient | 5% B to 20% B in 30 min, then to 100% B in 5 min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 230 nm |
Experimental Protocols
UHPLC Method for the Analysis of this compound
This protocol is based on a validated method for the quantitative determination of polyphenols, including this compound, from Cissus quadrangularis[1].
1. Instrumentation and Consumables:
- UHPLC system with a photodiode array (PDA) detector (e.g., Agilent 1290 Infinity)
- Agilent Poroshell EC-C18 column (2.1 × 150 mm, 2.7 µm)
- HPLC grade water, acetonitrile, and formic acid
- This compound reference standard
- 0.22 µm syringe filters
2. Mobile Phase Preparation:
- Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC grade water.
- Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile.
- Degas both mobile phases before use.
3. Chromatographic Conditions:
- Set the flow rate to 0.21 mL/min.
- Equilibrate the column with 95% A and 5% B for at least 5 minutes.
- Set the column temperature to 40 °C.
- Set the PDA detector to acquire data at 230 nm.
- The gradient elution is as follows: 0-30 min, 5-20% B; 30-35 min, 20-100% B; 35-40 min, hold at 100% B; 40-40.1 min, 100-5% B; 40.1-45 min, hold at 5% B for re-equilibration.
4. Sample Preparation:
- Accurately weigh and dissolve the sample (e.g., plant extract or isolated compound) in methanol to a known concentration.
- Filter the sample solution through a 0.22 µm syringe filter into a UHPLC vial.
5. Analysis:
- Inject 2 µL of the prepared sample onto the UHPLC system.
- Acquire the chromatogram and integrate the peak corresponding to this compound.
Visualizations
Caption: A logical workflow for optimizing UHPLC parameters for this compound separation.
References
- 1. ovid.com [ovid.com]
- 2. genetec.se [genetec.se]
- 3. hplc.eu [hplc.eu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination and characterization of polyphenols from Cissus quadrangularis L. and dietary supplements using UHPLC-PDA-MS, LC-QToF and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of quadrangularin A during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Quadrangularin A during its extraction from Cissus quadrangularis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a resveratrol dimer, classified as a stilbenoid, found in Cissus quadrangularis.[1][2] Like other stilbenoids, it possesses a chemical structure with multiple hydroxyl groups and double bonds, making it susceptible to degradation under certain environmental conditions.[3][4] Factors such as light, heat, oxygen, and inappropriate pH can lead to isomerization, oxidation, or other chemical modifications, resulting in reduced yield and compromised purity of the target compound.[5]
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of this compound, a stilbenoid, during the extraction process include:
-
Light Exposure: Stilbenoids are known to be photosensitive. Exposure to UV and even fluorescent light can cause the stable trans-isomer to convert to the less stable cis-isomer, or lead to other photochemical reactions.[1][6]
-
High Temperatures: While heat can enhance extraction efficiency by increasing solvent penetration and compound solubility, excessive temperatures can cause thermal degradation of phenolic compounds.[7][8]
-
Oxidation: The presence of oxygen can lead to the oxidative degradation of stilbenoids, which are phenolic compounds with antioxidant properties.[9][10] This is often accelerated by the presence of certain enzymes or metal ions.
-
Inappropriate pH: The stability of phenolic compounds can be highly dependent on the pH of the extraction solvent. Extreme pH values can catalyze degradation reactions.[11][12]
-
Choice of Solvent: The type of solvent and its water content can influence the stability and extraction yield of this compound.[13][14]
Q3: How can I minimize the degradation of this compound during the extraction process?
To minimize degradation, it is crucial to control the extraction environment. Key strategies include:
-
Protect from Light: Conduct the extraction in a dark room or use amber-colored glassware. All storage vessels for extracts should also be protected from light.[7]
-
Optimize Temperature: Use the lowest effective temperature for extraction. For methods like ultrasound-assisted extraction (UAE), temperatures around 75°C have been shown to be effective for stilbenoids without causing significant degradation.[15][16] Avoid prolonged exposure to high temperatures.
-
Limit Oxygen Exposure: Degas the extraction solvent before use or perform the extraction under an inert atmosphere, such as nitrogen or argon.[7]
-
Control pH: While specific data for this compound is limited, maintaining a mildly acidic to neutral pH is generally advisable for phenolic compounds.
-
Select Appropriate Solvents: Aqueous ethanol (e.g., 60-80%) or methanol are often effective for extracting stilbenoids.[7][13]
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Inefficient Extraction: The solvent may not be optimal, or the extraction time and temperature are insufficient. | - Use a polar solvent like ethanol or methanol, often mixed with water (e.g., 80% ethanol).[15] - Increase the extraction time, but monitor for potential degradation. - For methods like UAE, an extraction time of 15 minutes at 75°C has been found to be effective for stilbenoids.[15] |
| Degradation of this compound: The compound is degrading during the extraction process. | - Protect the extraction setup from light by using amber glassware or aluminum foil.[7] - Lower the extraction temperature.[8] - Use degassed solvents or an inert atmosphere.[7] | |
| Incomplete Extraction: A single extraction step may not be sufficient to recover all the compound. | - Perform multiple extraction cycles on the plant material and pool the extracts.[14] | |
| Presence of Impurities or Degradation Products in the Final Extract | Photoisomerization: Exposure to light has caused the formation of isomers. | - Ensure all steps, including filtration and concentration, are performed with minimal light exposure.[6] |
| Thermal Degradation: High temperatures have led to the breakdown of this compound. | - Reduce the temperature of the extraction and any subsequent evaporation steps. Consider using a rotary evaporator under reduced pressure for solvent removal at a lower temperature.[17] | |
| Oxidative Degradation: Oxygen has reacted with the compound. | - Add antioxidants like ascorbic acid or BHT to the extraction solvent in small amounts. - Purge the extraction vessel with nitrogen before starting. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest.[7] | - Use a homogenized batch of plant material for comparative experiments. - Standardize the collection and drying process of the plant material. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can affect the outcome. | - Carefully control and monitor all extraction parameters for each batch.[7] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction of stilbenoids, which can be adapted for this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stilbenoids
This method is known for its efficiency and reduced extraction times, which can help minimize degradation.
-
Sample Preparation:
-
Dry the stems of Cissus quadrangularis at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried stems into a fine powder.[18]
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent. A mixture of 80% ethanol in water is often effective for stilbenoids.[15] Use a solid-to-solvent ratio of 1:20 (w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the temperature to 75°C and sonicate for 15 minutes.[15]
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the solid residue from the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
Store the extract in an amber vial at -20°C until analysis.[6]
-
Protocol 2: Soxhlet Extraction
A more traditional method that can be effective but requires careful temperature control to prevent degradation.
-
Sample Preparation:
-
Prepare the dried and powdered Cissus quadrangularis stems as described in Protocol 1.[19]
-
-
Extraction:
-
Place the powdered plant material in a thimble and insert it into the Soxhlet apparatus.
-
Fill the boiling flask with the chosen solvent (e.g., methanol or ethanol).[20]
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the compounds.
-
Continue the extraction for a set period (e.g., 6-8 hours). To minimize thermal degradation, a vacuum can be applied to lower the boiling point of the solvent.
-
-
Post-Extraction:
-
Allow the apparatus to cool down.
-
Collect the extract from the boiling flask.
-
Concentrate the extract using a rotary evaporator at a low temperature (e.g., < 40°C).
-
Store the concentrated extract in an amber vial at -20°C.
-
Data Presentation
The following tables summarize quantitative data from studies on stilbenoid extraction, which can serve as a reference for optimizing the extraction of this compound.
Table 1: Comparison of Extraction Methods for Stilbenoids from Grape Cane
| Extraction Method | Solvent | Temperature (°C) | Time | trans-Resveratrol Yield (µg/g dw) | trans-ε-viniferin Yield (µg/g dw) | Total Stilbenes Yield (µg/g dw) |
| Maceration (Room Temp) | Methanol | Room Temp | 8 hours | 1150 ± 150 | 450 ± 50 | 1600 ± 200 |
| Maceration (50°C) | Methanol | 50 | 8 hours | 4550 ± 450 | 2260 ± 90 | 6810 ± 540 |
| Soxhlet Extraction | Methanol | Boiling | 8 hours | 3800 ± 350 | 1850 ± 150 | 5650 ± 500 |
| Ultrasound-Assisted Extraction | 80% Ethanol | 75 | 15 min | - | - | High |
| Accelerated Solvent Extraction | Methanol | 100 | 15 min | 5200 ± 500 | 2500 ± 200 | 7700 ± 700 |
Data adapted from studies on grape cane stilbenoids and is intended for comparative purposes.[14][21]
Table 2: Effect of Solvent on Stilbene Extraction Yield from Grape Canes at 75°C
| Solvent | trans-Resveratrol (mg/kg dw) | trans-ε-viniferin (mg/kg dw) | Total Stilbenes (mg/kg dw) |
| 60% Acetone | 705.4 | 585.3 | 1290.7 |
| 60% Ethanol | 753.2 | 612.6 | 1365.8 |
| 80% Ethanol | 721.9 | 641.0 | 1362.9 |
| 100% Ethanol | 610.2 | 485.1 | 1095.3 |
Data adapted from a study on ultrasound-assisted extraction of stilbenes from grape canes.[13]
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: Workflow for minimizing this compound degradation.
Signaling Pathway of Factors Leading to Degradation
Caption: Factors leading to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C28H22O6 | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted extraction of stilbenoids from grape stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Petroleum Ether Extract of Cissus Quadrangularis (LINN) Stimulates the Growth of Fetal Bone during Intra Uterine Developmental Period: A Morphometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scientific Standardization of Different Stem extracts of Cissus quadrangularis | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 20. iosrjournals.org [iosrjournals.org]
- 21. benchchem.com [benchchem.com]
Quadrangularin A stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability testing and storage of Quadrangularin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a resveratrol dimer, a type of oligostilbene found in plants like Cissus quadrangularis.[1][2] As a bioactive compound with potential therapeutic properties, including antioxidant and anti-inflammatory effects, its stability is crucial for ensuring the consistency, efficacy, and safety of research experiments and potential pharmaceutical formulations.[3][4] Degradation can lead to a loss of potency and the formation of unknown impurities.
Q2: What are the typical degradation pathways for compounds like this compound?
A2: As a stilbenoid, this compound is susceptible to degradation through several pathways common to polyphenolic compounds. These include:
-
Oxidation: The presence of hydroxyl groups on the aromatic rings makes the molecule prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and heat.[5]
-
Isomerization: Stilbenes can undergo isomerization from the trans- to the cis- form, often induced by UV or visible light. The trans-isomer is generally considered the more biologically active form.[5][6]
-
pH-dependent degradation: The stability of related compounds like resveratrol is highly dependent on pH. It is generally more stable in acidic conditions and degrades rapidly in neutral to alkaline environments.[7]
Q3: What are the recommended long-term storage conditions for this compound?
A3: While specific long-term stability data for pure this compound is not extensively published, based on the stability of related polyphenols and stilbenoids, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light at all times. Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Form: Store as a dry powder rather than in solution. If solutions are necessary, prepare them fresh and use them immediately.
Q4: How should I handle this compound in solution?
A4: this compound solutions are more susceptible to degradation than the solid compound.
-
Solvent: Use degassed solvents to minimize dissolved oxygen.
-
pH: For aqueous solutions, maintain a slightly acidic pH (e.g., pH 4-5) to improve stability.[7]
-
Storage: If short-term storage of a solution is unavoidable, store it at 2-8°C in a tightly sealed, light-protected container under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | - Verify storage conditions (temperature, light, atmosphere). - Prepare fresh solutions for each experiment. - Perform a purity check of the compound using HPLC. |
| Appearance of unexpected peaks in HPLC analysis | Degradation products have formed. | - Review handling procedures to identify potential exposure to light, high temperatures, or non-acidic pH. - Conduct forced degradation studies to identify potential degradation products. |
| Inconsistent experimental results | Variable potency of this compound stock solutions. | - Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. - Always use freshly prepared dilutions from a recently prepared stock solution. - Qualify new batches of this compound by comparing their activity to a previously characterized batch. |
| Color change of the compound or solution | Oxidation of the compound. | - Discard the discolored material. - Ensure future storage is under an inert atmosphere and protected from light. |
Stability Testing Data Summary
While specific quantitative stability data for this compound is limited in public literature, the following tables summarize expected stability trends based on data from related polyphenolic compounds and general principles of chemical stability. These tables are intended to guide experimental design.
Table 1: Inferred Stability of Solid this compound Under Different Storage Conditions
| Condition | Temperature | Light Exposure | Atmosphere | Expected Stability (Relative) |
| Recommended | -20°C | Protected | **Inert (Ar/N₂) ** | High |
| Sub-optimal | 4°C | Protected | Inert (Ar/N₂) | Moderate to High |
| Sub-optimal | 25°C (Room Temp) | Protected | Air | Low to Moderate |
| Not Recommended | 40°C | Exposed | Air | Very Low |
Table 2: Inferred Stability of this compound in Solution (pH 7.4, 37°C)
| Solvent | Light Exposure | Expected Half-life (t½) |
| DMSO | Protected | Hours to Days |
| Ethanol | Protected | Hours to Days |
| Aqueous Buffer (pH 7.4) | Protected | < 3 days[7] |
| Aqueous Buffer (pH 7.4) | Exposed | Hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation (Solution): Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
1. Objective: To develop an HPLC method capable of separating this compound from its degradation products.
2. HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
References
- 1. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. A short review on pharmacological activity of Cissus quadrangularis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review and evaluation of the efficacy and safety of Cissus quadrangularis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of Quadrangularin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of quadrangularin A during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing this compound by HPLC/UHPLC?
A1: The most common issues include poor peak shape (tailing), inadequate resolution from other compounds in the extract, and variability in retention time. This compound is a polyphenolic stilbenoid, and these types of compounds can interact with the stationary phase in multiple ways, leading to peak tailing.[1][2] Furthermore, extracts of Cissus quadrangularis are complex mixtures containing other structurally similar flavonoids and phenolic compounds, which can co-elute with this compound.[3][4][5][6][7]
Q2: Why is my this compound peak showing significant tailing?
A2: Peak tailing for this compound is often caused by secondary interactions between the phenolic hydroxyl groups of the molecule and active sites on the stationary phase, such as residual silanol groups on silica-based columns (e.g., C18).[1][2] This is a common issue with phenolic compounds. The interaction is often pH-dependent; if the mobile phase pH is not optimal, it can lead to these unwanted interactions and result in a tailed peak.[1][2][8]
Q3: I am observing co-elution of this compound with another peak. How can I improve the separation?
A3: Co-elution is a frequent challenge due to the presence of other related stilbenoids and flavonoids in Cissus quadrangularis extracts.[3][5] To improve separation, you can try several approaches:
-
Optimize the mobile phase: Adjusting the gradient slope, the type of organic modifier (acetonitrile vs. methanol), and the pH of the aqueous phase can significantly alter selectivity.[9][10][11]
-
Change the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., a phenyl-hexyl or a different C18 phase with alternative bonding) might provide the necessary selectivity.
-
Adjust the temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also affect the stability of the analyte.
Q4: Is this compound stable during analysis? What precautions should I take?
A4: Stilbenoids, the class of compounds this compound belongs to, can be sensitive to light, pH, and temperature.[12][13][14] Prolonged exposure to UV light (as in a detector) or fluorescent lab lighting can potentially cause isomerization (e.g., trans to cis), leading to the appearance of extra peaks or a decrease in the main peak area.[12] It is advisable to use amber vials for sample storage and minimize the exposure of samples to light. Working with a buffered mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) can help maintain the stability of phenolic compounds during the analysis.[15]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound chromatography.
Issue 1: Poor Peak Shape (Tailing)
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary interactions with silanol groups | Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase. This will suppress the ionization of both the silanol groups and the phenolic hydroxyls on this compound, minimizing unwanted interactions.[1][2][8] | Sharper, more symmetrical peak. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound. For phenolic compounds, a pH in the range of 2.5-3.5 is often effective.[9][16] | Improved peak symmetry and consistent retention. |
| Column overload | Reduce the sample concentration or the injection volume. | Peak shape should become more symmetrical. |
| Column contamination or degradation | If the problem persists, try washing the column with a strong solvent or replace the guard column if one is in use. If performance does not improve, the analytical column may need to be replaced.[1] | Restoration of good peak shape. |
Issue 2: Poor Resolution / Co-elution
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal mobile phase composition | Modify the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds. Alternatively, try changing the organic modifier (e.g., from acetonitrile to methanol or a mixture) to alter selectivity.[11] | Increased separation between this compound and the co-eluting peak. |
| Incorrect mobile phase pH | Systematically vary the mobile phase pH (within the column's stable range) to see if it affects the retention of the interfering peak differently than that of this compound.[9][17] | Improved resolution due to differential shifts in retention times. |
| Insufficient column efficiency | Ensure the column is in good condition. If necessary, switch to a column with a smaller particle size (UHPLC) or a longer length to increase the number of theoretical plates.[18] | Sharper peaks and better overall separation. |
| Unsuitable stationary phase | If other optimizations fail, consider a column with a different stationary phase chemistry that may offer a different separation mechanism or selectivity for polyphenols. | Enhanced resolution of the target analyte from interferences. |
Experimental Protocols
The following is a detailed UHPLC method adapted from a validated procedure for the analysis of polyphenolic compounds, including this compound, in Cissus quadrangularis.[15][19][20]
UHPLC Method for this compound Analysis
| Parameter | Condition |
| Instrument | UHPLC system with a PDA detector |
| Column | Agilent Poroshell EC-C18 (2.1 x 150 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 5% B to 20% B over 30 min, then to 100% B in 5 min, hold for 5 min |
| Flow Rate | 0.21 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 230 nm for this compound |
| Injection Volume | 2 µL |
| Sample Preparation | Extract plant material with methanol. Filter the final extract through a 0.45 µm PTFE membrane filter before injection.[15] |
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting decision tree for addressing peak tailing.
Experimental Workflow for this compound Analysis
Caption: Standard workflow for UHPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. Development and validation of a specific-stability indicating liquid chromatography method for quantitative analysis of pterostilbene: application in food and pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. ovid.com [ovid.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Validated method for the analysis of frangulins A and B and glucofrangulins A and B using HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative determination and characterization of polyphenols from Cissus quadrangularis L. and dietary supplements using UHPLC-PDA-MS, LC-QToF and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with matrix effects in MS analysis of quadrangularin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry (MS) analysis of Quadrangularin A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from this compound, such as proteins, lipids, salts, and other endogenous compounds from biological samples or co-extractives from plant materials.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either diminish the signal (ion suppression) or amplify it (ion enhancement), leading to an underestimation or overestimation of the concentration, respectively.[1][2] Ultimately, unaddressed matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method.[3]
Q2: My this compound quantification is showing poor reproducibility and accuracy. Could matrix effects be the cause?
A2: Yes, poor reproducibility and accuracy are hallmark indicators of unmanaged matrix effects. The composition of biological and plant-based matrices can differ significantly between samples.[1] This variability can lead to inconsistent levels of ion suppression or enhancement, resulting in high variability in your quantitative results.[1]
Q3: How can I definitively determine if my this compound analysis is impacted by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative technique. A constant flow of a this compound solution is infused into the mass spectrometer after the analytical column to establish a stable baseline signal. Then, a blank matrix extract (without this compound) is injected. Any significant dip or rise in the baseline at specific retention times indicates regions of ion suppression or enhancement.[4]
-
Post-Extraction Spike Method: This provides a quantitative assessment. The peak area of this compound in a standard solution (prepared in a clean solvent) is compared to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference between these signals confirms the presence of matrix effects.[1][4]
Q4: What is considered an acceptable range for matrix effects?
A4: Generally, a matrix effect is considered negligible if the analyte's response in the presence of the matrix is within ±15% of its response in a clean solvent.[5] For example, in a study on other polyphenols from Cissus quadrangularis, the matrix effect for quercetin and trans-resveratrol in rat serum was found to be between 91.40% and 106.41%, which is within an acceptable range.[6]
Troubleshooting Guides
Issue 1: The signal for this compound is suppressed, resulting in a high limit of quantification (LOQ).
| Potential Cause | Suggested Solution |
| Co-elution with interfering compounds | Optimize Chromatographic Separation: Modify the gradient, flow rate, or mobile phase composition to better separate this compound from interfering matrix components. Utilizing a UPLC system can provide higher resolution and reduce co-elution. |
| High concentration of matrix components | Improve Sample Preparation: Implement a more stringent sample clean-up method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering substances than simple protein precipitation.[7] |
| Ionization source contamination | Clean the Ion Source: Adhere to the manufacturer's protocol for cleaning the ion source. A buildup of non-volatile matrix components can cause persistent ion suppression. |
Issue 2: There is significant variability in this compound recovery between different samples.
| Potential Cause | Suggested Solution |
| Inconsistent sample preparation | Standardize and Automate Sample Preparation: Ensure that the sample preparation protocol is followed precisely for every sample. The use of an automated liquid handler can enhance precision.[1] |
| Use of an inappropriate internal standard | Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice. It will have nearly identical chemical properties and chromatographic behavior, and will be similarly affected by matrix effects, thereby providing more accurate normalization.[1] |
| Different matrix compositions between samples | Utilize Matrix-Matched Calibrators: Prepare your calibration standards in the same biological or plant matrix as your samples. This helps to compensate for consistent matrix effects across all samples.[1] |
Quantitative Data Summary
The following table summarizes validation data from a study on the simultaneous quantification of quercetin and trans-resveratrol, compounds also found in Cissus quadrangularis, in rat serum. This data illustrates a successful validation where matrix effects were assessed and found to be within acceptable limits.
Table 1: Matrix Effect and Recovery of Quercetin and trans-Resveratrol in Rat Serum [6]
| Analyte | QC Level (ng/mL) | Mean Recovery (%) ± SD (n=6) | Mean Matrix Effect (%) ± SD (n=6) |
| Quercetin | 15 | 80.52 ± 3.25 | 91.40 ± 4.52 |
| 150 | 85.35 ± 4.85 | 98.56 ± 5.32 | |
| 300 | 87.96 ± 5.32 | 102.35 ± 6.41 | |
| trans-Resveratrol | 15 | 82.35 ± 4.12 | 94.25 ± 4.85 |
| 150 | 84.62 ± 5.32 | 101.32 ± 5.98 | |
| 300 | 86.41 ± 5.85 | 106.41 ± 6.85 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol is adapted from methodologies used for the quantitative analysis of polyphenols in biological matrices.[4][6]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard (IS) in the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract six different lots of blank matrix (e.g., plasma, plant extract). Spike the extracted matrix with the analyte and IS at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS at the three concentrations. Then, perform the full extraction procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.
-
Protocol 2: UHPLC-MS/MS Method for this compound Quantification
This protocol is based on the validated method for polyphenols in Cissus quadrangularis extracts by Avula et al. (2021).
-
Liquid Chromatography:
-
System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A time-programmed gradient optimized for the separation of this compound from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), typically in negative mode for phenolic compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for this compound (precursor ion > product ion).
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
Visualizations
Caption: Workflow for this compound analysis and matrix effect assessment.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Estimation of Quercetin and trans-Resveratrol in Cissus quadrangularis Extract in Rat Serum Using Validated LC-MS/MS Method: Application to Pharmacokinetic and Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quadrangularin A In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing quadrangularin A in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in vivo?
A1: Currently, there is a lack of published in vivo studies using isolated this compound, making it difficult to recommend a specific dose. However, studies using Cissus quadrangularis extracts can provide a starting point for dose-range finding studies. Researchers have used extract doses ranging from 50 mg/kg to 500 mg/kg in rodents for various therapeutic effects, including anti-inflammatory and neuroprotective activities.[1][2][3][4][5] The concentration of this compound in these extracts is often not specified, so a pilot study to determine the optimal dose of pure this compound is essential.
Q2: What is the best way to dissolve this compound for in vivo administration?
A2: this compound is reported to be poorly soluble in aqueous solutions, which presents a significant challenge for in vivo administration.[6] Common approaches for formulating poorly soluble compounds for in vivo studies include:
-
Suspensions: Micronizing the compound and suspending it in a vehicle like 0.5% methyl cellulose or carboxymethyl cellulose (CMC) in saline is a frequent strategy.[6][7]
-
Co-solvents: A mixture of solvents can be used to improve solubility. A common combination is a small amount of an organic solvent like DMSO to initially dissolve the compound, which is then further diluted with an aqueous vehicle such as saline or polyethylene glycol (PEG).[6][7] It is crucial to keep the final concentration of the organic solvent low to avoid toxicity.[6][7]
-
Cyclodextrins: Encapsulating the compound in cyclodextrins can enhance its aqueous solubility.[7]
-
Oil-based vehicles: For lipophilic compounds, vegetable oils like corn oil or sesame oil can be used as a vehicle for oral or intraperitoneal administration.[7]
Q3: Which animal models are suitable for studying the effects of this compound?
A3: The choice of animal model will depend on the research question. Based on studies with Cissus quadrangularis extracts, commonly used models include:
-
Rodent models of inflammation: Carrageenan-induced paw edema in rats is a common model to assess anti-inflammatory effects.[1]
-
Rodent models of neurodegenerative diseases: Scopolamine-induced amnesia in rats has been used to evaluate neuroprotective effects.[4]
-
Rodent models of metabolic diseases: db/db mice, a model for type 2 diabetes, have been used to study anti-hyperglycemic effects.[5]
Q4: What are the known signaling pathways modulated by this compound or Cissus quadrangularis extract?
A4: Studies on Cissus quadrangularis extract suggest that it modulates several key inflammatory and cellular signaling pathways, including:
-
p38 Mitogen-Activated Protein Kinase (MAPK) pathway [8]
-
Nuclear Factor-kappa B (NF-κB) pathway
-
WNT/β-catenin signaling pathway [9]
It is hypothesized that this compound, as a major bioactive component, plays a significant role in the modulation of these pathways.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during preparation or administration.
-
Possible Cause: The solubility of this compound in the chosen vehicle is insufficient.
-
Troubleshooting Steps:
-
Reduce the concentration: Try preparing a more dilute solution.
-
Optimize the vehicle:
-
If using a co-solvent system (e.g., DMSO/saline), try slightly increasing the proportion of the organic solvent, but remain within non-toxic limits.
-
Consider switching to a different vehicle system, such as a suspension in methyl cellulose or an oil-based vehicle.[6][7]
-
Explore the use of solubility enhancers like cyclodextrins.[7]
-
-
Use sonication: Sonication can help to create a more uniform and stable suspension.
-
Prepare fresh: Prepare the formulation immediately before administration to minimize the time for precipitation to occur.
-
Issue 2: Inconsistent or no observable effects in vivo.
-
Possible Cause 1: Poor bioavailability of this compound due to its low solubility.
-
Troubleshooting Steps:
-
Re-evaluate the formulation: As in Issue 1, optimizing the vehicle to improve solubility and absorption is critical. Consider formulations known to enhance bioavailability, such as solid dispersions.
-
Increase the dose: A dose-response study should be conducted to determine if a higher concentration is required to elicit a biological effect.
-
Change the route of administration: If oral administration is not effective, consider intraperitoneal injection, which may lead to higher systemic exposure.
-
-
Possible Cause 2: The chosen animal model or experimental endpoint is not sensitive to the effects of this compound.
-
Troubleshooting Steps:
-
Review the literature: Ensure that the chosen model and endpoints are appropriate for the expected pharmacological effects.
-
Include positive controls: Use a compound with a known effect in your model to validate the experimental setup.
-
Data Presentation
Table 1: Summary of In Vivo Dosages of Cissus quadrangularis Extracts
| Animal Model | Extract Type | Dosage Range | Route of Administration | Observed Effects | Reference |
| Wistar Rats | Ethyl Acetate | 250 - 500 mg/kg | Oral | Anti-inflammatory | [1] |
| Wistar Rats | Acetone Fraction | 100 mg/kg | Oral | Anti-arthritic | [2][10] |
| Wistar Rats | Methanolic | 200 - 400 mg/kg | Oral | Anti-arthritic, Anti-diabetic | [3] |
| Wistar Rats | Ethanolic | 100 - 300 mg/kg | Oral | Neuroprotective | [4] |
| db/db Mice | CQR-300 | 50 - 200 mg/kg | Oral | Anti-hyperglycemic | [5] |
Disclaimer: The dosages presented in this table are for various extracts of Cissus quadrangularis and not for pure this compound. These values should be used as a reference for designing dose-range finding studies for isolated this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methyl cellulose in sterile saline
-
Mortar and pestle or homogenizer
-
Sonicator
-
Sterile tubes
-
Oral gavage needles
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
If necessary, micronize the powder using a mortar and pestle to reduce particle size.
-
In a sterile tube, add a small amount of the 0.5% methyl cellulose vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to create a homogenous suspension.
-
Sonicate the suspension for 10-15 minutes in a water bath sonicator to ensure uniform particle distribution.
-
Visually inspect the suspension for any large aggregates.
-
Administer the suspension to the animals via oral gavage immediately after preparation. Ensure the suspension is well-mixed before drawing each dose.
-
Protocol 2: Preparation of this compound Solution using a Co-solvent System
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline
-
Sterile tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO. For example, a common starting point is a vehicle composition of 10% DMSO, 40% PEG400, and 50% saline.
-
Once fully dissolved in DMSO, add the PEG400 and mix thoroughly.
-
Finally, add the sterile saline to reach the final desired volume and concentration.
-
Vortex the solution until it is clear and homogenous.
-
Administer the solution to the animals via the desired route (e.g., oral gavage or intraperitoneal injection). Always include a vehicle-only control group in your experiment.
-
Mandatory Visualizations
Caption: Postulated signaling pathway modulation by this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. rjptonline.org [rjptonline.org]
- 2. longdom.org [longdom.org]
- 3. wjpmr.com [wjpmr.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quadrangularin A Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quadrangularin A. Our goal is to help you navigate common pitfalls and ensure the accuracy and reproducibility of your bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results with this compound are inconsistent and show an unexpected increase in "viability" at high concentrations. What could be the cause?
A1: This is a common pitfall when testing polyphenolic compounds like this compound, which is a resveratrol dimer, using the MTT assay. The issue likely stems from the intrinsic reducing potential of this compound itself. The MTT assay measures cell viability by quantifying the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. However, compounds with antioxidant properties can directly reduce MTT to formazan in a cell-free environment, leading to a false-positive signal that is independent of cell viability. This can mask the actual cytotoxic effects of the compound and result in an overestimation of cell viability.
Troubleshooting Steps:
-
Run a cell-free control: Incubate this compound at the same concentrations used in your experiment with MTT reagent in cell-free media. If a color change occurs, it confirms direct MTT reduction by the compound.
-
Wash cells before adding MTT: After treating the cells with this compound for the desired duration, carefully wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent. This will help to remove any residual compound that could interfere with the assay.[1]
-
Use an alternative viability assay: Consider using an assay that is not based on metabolic reduction. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a suitable alternative as it is less likely to be affected by the reducing properties of test compounds.[2][3]
Q2: I am observing high background noise in my fluorescence-based assays when using this compound. How can I mitigate this?
A2: High background fluorescence can be a significant issue. This compound, like many phenolic compounds, may exhibit autofluorescence, interfering with the signal from your fluorescent probes.
Troubleshooting Steps:
-
Measure autofluorescence: Run a control with cells treated with this compound but without the fluorescent dye to quantify the compound's intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Use brighter, red-shifted dyes: Dyes that excite and emit at longer wavelengths are generally less susceptible to autofluorescence from natural compounds.
-
Optimize reader settings: Adjust the gain settings on your microplate reader to maximize the signal-to-noise ratio.
-
Consider a different assay format: If autofluorescence remains a significant problem, consider switching to a luminescence-based or colorimetric assay that is not affected by fluorescence interference.
Q3: I am having difficulty dissolving this compound for my cell-based assays. What is the recommended solvent and what precautions should I take?
A3: this compound has low aqueous solubility. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of such compounds for in vitro assays.[4][5]
Best Practices for Dissolving this compound:
-
Use high-quality, anhydrous DMSO: Water content in DMSO can affect compound stability.[6]
-
Prepare a high-concentration stock solution: It is common practice to prepare a 10 mM stock solution in DMSO.[7]
-
Sonication and gentle warming: If the compound does not dissolve readily, gentle warming (e.g., to 37°C) and sonication can aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Final DMSO concentration in media: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is low, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Storage of stock solutions: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[3][7] For sensitive compounds, it is advisable to prepare fresh solutions.[7]
Troubleshooting Guides
Cell Viability (MTT) Assay
| Problem | Potential Cause | Recommended Solution |
| False positive (increased viability) | Direct reduction of MTT by this compound. | Run cell-free controls. Wash cells before adding MTT. Use an alternative assay like SRB.[1][2][3] |
| High variability between replicates | Uneven cell seeding or formazan crystal clumps. | Ensure a single-cell suspension before seeding. Mix gently after adding solubilization buffer. |
| Low signal or poor dynamic range | Suboptimal cell number or incubation time. | Optimize cell seeding density and MTT incubation time for your specific cell line. |
Anti-inflammatory Assays (e.g., Nitric Oxide Measurement)
| Problem | Potential Cause | Recommended Solution |
| Inconsistent nitric oxide (NO) levels | Variability in cell activation or Griess reagent instability. | Ensure consistent cell density and LPS stimulation. Prepare Griess reagent fresh for each experiment. |
| Compound interference with Griess assay | Colored compounds can interfere with absorbance readings. | Run a control with this compound in media with the Griess reagent to check for colorimetric interference. |
| Cytotoxicity at effective concentrations | The compound may be toxic to the cells at concentrations that show anti-inflammatory effects. | Perform a parallel cytotoxicity assay (e.g., SRB) to determine the non-toxic concentration range of this compound. |
Anticancer Assays (e.g., Apoptosis)
| Problem | Potential Cause | Recommended Solution |
| Difficulty distinguishing between apoptosis and necrosis | Late-stage apoptosis can resemble necrosis. | Use a dual-staining method like Annexin V and Propidium Iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.[9] |
| Low percentage of apoptotic cells | Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis. |
| Autofluorescence interference | This compound may interfere with fluorescent dyes used in apoptosis assays. | Select fluorescent probes with emission spectra that do not overlap with the autofluorescence of this compound. Run appropriate controls. |
Quantitative Data Summary
The following tables summarize IC50 values reported for Cissus quadrangularis extracts and its flavonoid fraction in various bioactivity assays. Note that these values are for extracts and may not be solely attributable to this compound.
Table 1: Anticancer Activity of Cissus quadrangularis Extracts
| Cell Line | Extract Type | Assay | IC50 Value | Reference |
| HeLa (Cervical Cancer) | Methanolic Extract | MTT | 0.97 mg/mL | [10] |
| HeLa (Cervical Cancer) | Acetone Extract | MTT | 1.33 mg/mL | [10] |
| MCF-7 (Breast Cancer) | Flavonoid Fraction | MTT | 40 µg/mL |
Table 2: Antioxidant Activity of Cissus quadrangularis Extracts
| Assay | Extract Type | IC50 Value | Reference |
| DPPH Radical Scavenging | Flavonoid Fraction | 12 µg/mL | |
| Nitric Oxide Scavenging | Flavonoid Fraction | 10 µg/mL | |
| Hydroxyl Radical Scavenging | Flavonoid Fraction | 10 µg/mL |
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cells treated with this compound and appropriate controls
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with various concentrations of this compound for the desired time. Include untreated and vehicle-only controls.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative (Lower Left Quadrant): Live cells
-
Annexin V-positive / PI-negative (Lower Right Quadrant): Early apoptotic cells
-
Annexin V-positive / PI-positive (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive (Upper Left Quadrant): Necrotic cells
Protocol 2: Anti-inflammatory Nitric Oxide (NO) Assay
This protocol measures the effect of this compound on nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells with untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Visualizations
Caption: General experimental workflow for assessing this compound bioactivity.
References
- 1. rsc.org [rsc.org]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A cell-based assay for aggregation inhibitors as therapeutics of polyglutamine-repeat disease and validation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. ajbls.com [ajbls.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Culture Conditions for Quadrangularin A Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quadrangularin A and extracts of Cissus quadrangularis. The information is presented in a question-and-answer format to directly address common issues encountered during cell culture experiments.
Disclaimer
The majority of the available in vitro research has been conducted using various extracts of Cissus quadrangularis, the plant from which this compound is derived. Data on the pure compound, this compound, is limited. Therefore, the following guidelines and data are primarily based on studies using these extracts. Researchers working with pure this compound should consider this information as a starting point and may need to perform additional optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a stilbenoid, specifically a dimer of resveratrol, found in the plant Cissus quadrangularis. It is often studied as part of the plant's extract for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Q2: How should I dissolve this compound or Cissus quadrangularis extract for cell culture experiments?
This compound is known to be poorly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution in 100% cell culture-grade DMSO.
-
Working Dilution: To minimize precipitation and solvent toxicity, it is critical to perform serial dilutions of the stock solution in DMSO before adding it to the cell culture medium. Add the final DMSO-dissolved compound to the pre-warmed culture medium with gentle mixing.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line specific and should be determined empirically.
Q3: What are the known cellular effects of Cissus quadrangularis extracts in cancer cell lines?
Extracts of Cissus quadrangularis have been shown to induce cytotoxicity in various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) through multiple pathways.[1]
Q4: What are the potential molecular targets of this compound?
While research on pure this compound is limited, in silico (computational) studies suggest potential molecular targets. For instance, this compound has shown a high binding affinity to Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), suggesting it could be a target in the management of diabetes.[2] Another in-silico study indicated that this compound, among other phytochemicals from Cissus quadrangularis, exhibits strong binding to the CD-163 protein, suggesting anti-inflammatory potential.[3]
Troubleshooting Guide
Issue 1: Precipitate Formation in Cell Culture Medium
Q: I've added my this compound/extract solution to the culture medium and a precipitate has formed. What should I do?
A: Precipitate formation is a common issue with poorly soluble compounds and can be caused by "solvent shock" or exceeding the compound's solubility limit in the aqueous medium.
Troubleshooting Steps:
-
Review Dilution Method: Avoid adding the aqueous medium directly to your concentrated DMSO stock. Instead, add a small volume of the final DMSO stock to your pre-warmed cell culture medium while gently vortexing or mixing.
-
Optimize Final DMSO Concentration: While aiming for a low final DMSO concentration, ensure it is sufficient to maintain solubility. You may need to test a range of final DMSO concentrations (e.g., 0.1% to 1%) to find the optimal balance between solubility and cell health.
-
Lower the Final Compound Concentration: Your desired experimental concentration may be too high. Try working with a lower concentration of this compound or the extract.
-
Pre-warm the Medium: Always add the compound to the cell culture medium that has been pre-warmed to 37°C. Adding it to cold media can decrease its solubility.
-
Consider Serum Concentration: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using a serum-free or low-serum medium, this might contribute to the solubility issue.
Quantitative Data
The following tables summarize the cytotoxic effects of Cissus quadrangularis extracts on various cancer cell lines as reported in the literature. Note that the IC50 values (the concentration of a drug that gives half-maximal response) can vary between studies due to differences in extraction methods, experimental protocols, and cell line passages.
Table 1: IC50 Values of Cissus quadrangularis Extracts in Various Cancer Cell Lines
| Cell Line | Extract Type | IC50 Value (µg/mL) | Reference |
| HeLa (Cervical Cancer) | Methanolic | 970 | [4] |
| HeLa (Cervical Cancer) | Acetone | 1330 | [4] |
| HeLa (Cervical Cancer) | Ethanolic | 62.5 | [5] |
| A549 (Lung Cancer) | Methanolic | 65.2 | [6] |
| MCF-7 (Breast Cancer) | Flavonoid Fraction | 40 | [7] |
| Vero (Normal Kidney) | Ethanolic | 125 | [5] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Cissus quadrangularis extract.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
Cissus quadrangularis extract stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Cissus quadrangularis extract in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the extract. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100% The IC50 value can be determined by plotting the percentage of cell viability against the log of the extract concentration.
2. Western Blot Analysis
This protocol outlines the general steps to analyze protein expression changes in cells treated with Cissus quadrangularis extract.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bcl-2, ERK, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for cell culture treatment.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. archives.ijper.org [archives.ijper.org]
- 3. In-silico study on biomolecules derived from Cissus quadrangularis towards anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajbls.com [ajbls.com]
- 5. researchgate.net [researchgate.net]
- 6. A study on antimicrobial and anticancer properties of Cissus quadrangulris using lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quadrangularin A Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of quadrangularin A from plant sources, primarily Cissus quadrangularis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically isolated?
A1: this compound is a resveratrol dimer, classified as an oligostilbene.[1] It is most notably isolated from the stems and leaves of Cissus quadrangularis[2][3] but has also been found in Parthenocissus laetevirens.[1] It is recognized for its potential as a plant metabolite and antioxidant.[4]
Q2: What are the common impurities encountered when isolating this compound?
A2: When isolating this compound from Cissus quadrangularis, common impurities include other stilbenoids like pallidol and resveratrol, flavonoids such as quercetin and kaempferol, as well as iridoids, triterpenes, and steroids.[3][5] The complexity of the plant extract means over 40 distinct components may be present.[2]
Q3: Which analytical techniques are recommended for assessing the purity of a this compound sample?
A3: High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), often coupled with a photodiode array (PDA) detector or mass spectrometry (MS), are the preferred methods for quantitative purity analysis.[2][] These techniques can accurately determine the percentage of the desired compound relative to impurities.[] High-performance thin-layer chromatography (HPTLC) can also be used as a rapid, cost-effective qualitative tool for chemical fingerprinting and preliminary purity checks.[7] For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential.[5][]
Q4: How can I prevent the degradation of this compound during the purification process?
A4: As a polyphenolic stilbenoid, this compound may be susceptible to degradation from factors like elevated temperature, light exposure (especially UV), oxidative conditions, and extreme pH.[8] To minimize degradation, it is recommended to work with cooled solvents when possible, protect extracts and fractions from direct light, use vacuum evaporation at low temperatures, and avoid prolonged exposure to strong acids or bases.[9]
Troubleshooting Guide
Q5: My column chromatography fractions are showing poor separation between this compound and other compounds. What can I do?
A5: Poor separation during column chromatography is a common issue. Here are several steps to troubleshoot:
-
Optimize the Mobile Phase: The polarity of your solvent system is critical. If compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a chloroform-methanol system).[5] If they are not eluting, gradually increase the polarity. Running preliminary TLC with various solvent systems can help identify the optimal mobile phase for separation.[10]
-
Adjust the Column Dimensions: Use a longer, narrower column for higher resolution. Ensure a proper ratio of stationary phase (silica gel) to your crude extract; a ratio of at least 100:1 (silica:extract by weight) is often recommended for difficult separations.
-
Use Gradient Elution: Instead of an isocratic (single solvent mix) elution, a gradient elution where the solvent polarity is gradually increased over time can significantly improve the resolution of compounds with similar polarities.[5]
-
Check for Column Overloading: Loading too much extract onto the column will result in broad, overlapping bands. Reduce the amount of material loaded in subsequent runs.
Q6: After purification, my final this compound sample still shows significant flavonoid contamination. How can I remove these impurities?
A6: Flavonoids are common co-extractives with stilbenoids.
-
Solvent Partitioning: Before column chromatography, perform liquid-liquid partitioning of your crude extract. Flavonoids and stilbenoids may have different affinities for various solvents. Fractionating the crude methanol extract with a solvent like ethyl acetate can help concentrate this compound and remove some highly polar or non-polar impurities.[5]
-
Preparative HPLC: For the highest purity, preparative HPLC is the most effective method. Using a C18 column with a carefully optimized water/acetonitrile or water/methanol gradient can resolve structurally similar compounds that co-elute in normal-phase column chromatography.[7]
-
Recrystallization: If a sufficiently pure solid can be obtained (>90-95%), recrystallization from a suitable solvent system can be an effective final step to remove minor impurities. This requires experimentation to find a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures.
Q7: The yield of this compound from my extraction is very low. How can I improve it?
A7: Low yield can stem from the extraction method or subsequent workup steps.
-
Choice of Extraction Solvent: The solvent used for the initial extraction is crucial. Methanol is often effective for extracting polyphenols from Cissus quadrangularis.[11][12] Studies have shown that methanolic extracts can yield a higher concentration of active compounds compared to aqueous or ethyl acetate extracts alone.[11]
-
Extraction Technique: Ensure the extraction is exhaustive. Repeating the extraction process (e.g., sonicating or refluxing the plant material with fresh solvent three times) and pooling the supernatants will maximize the recovery of the target compound.[7][11]
-
Plant Material: The concentration of this compound can vary depending on the source, age, and part of the plant used (stem vs. leaf).[2][7] Ensure you are using authenticated, high-quality plant material.
Experimental Protocols & Data
Protocol 1: Methanolic Extraction of Cissus quadrangularis
This protocol is a generalized procedure based on methods for extracting polyphenols from C. quadrangularis.[7][11]
-
Preparation: Air-dry the stems of Cissus quadrangularis and grind them into a coarse powder (e.g., 20 mesh).
-
Extraction: Weigh 500 mg of the powdered plant material and place it in a suitable flask. Add 2.5 mL of methanol.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes.[7]
-
Centrifugation: Centrifuge the mixture at approximately 1000 x g for 10 minutes.
-
Collection: Carefully transfer the supernatant to a 10 mL volumetric flask.
-
Repeat: Repeat the extraction process (steps 2-5) three more times using 2.0 mL of methanol for each repetition, combining the supernatants in the same volumetric flask.
-
Final Volume: Adjust the final volume to 10 mL with methanol and mix thoroughly. This solution is the crude methanolic extract ready for further purification.
Protocol 2: Column Chromatography for Fractionation
This protocol is adapted from a described method for separating compounds from an ethyl acetate fraction of C. quadrangularis.[5]
-
Preparation: Prepare an ethyl acetate fraction from your crude extract. Evaporate the solvent to obtain a dry residue.
-
Column Packing: Pack a glass column with silica gel (e.g., 60-120 mesh) using a suitable non-polar solvent like petroleum ether or hexane.
-
Loading: Adsorb the dry ethyl acetate residue onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% chloroform).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding methanol in stepwise increments (e.g., 5% increments from 100% chloroform up to 70:30 chloroform:methanol).[5]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) throughout the elution process.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify which ones contain this compound.
-
Pooling: Combine the fractions that show a high concentration of pure this compound and evaporate the solvent under reduced pressure.
Data Presentation
Table 1: UHPLC Parameters for this compound Purity Analysis This data is based on a validated method for analyzing polyphenols in C. quadrangularis.[7]
| Parameter | Specification |
| Chromatographic System | Agilent Series 1290 or equivalent |
| Column | Agilent Poroshell EC-C18 (2.1 × 150 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.21 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 230 nm (for this compound)[7] |
| Gradient Program | 0-30 min: 5% B to 20% B; 30-35 min: to 100% B |
Table 2: Example HPTLC System for Fingerprinting C. quadrangularis Extracts This system was developed for visualizing secondary metabolites in methanolic extracts.[7]
| Parameter | Specification |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Chloroform / Ethyl Acetate / Methanol / Formic Acid / Acetic Acid |
| Solvent Ratio (v/v) | 6 / 2 / 2 / 0.8 / 0.2 |
| Application | 10 µL of extract (e.g., 100 mg/mL) |
| Detection | UV light at 254 nm or derivatization with appropriate spray reagents |
Visualizations
Caption: A flowchart illustrating the key stages from raw plant material to confirmed pure this compound.
Caption: A logical diagram for troubleshooting common causes of low purity in isolated this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative determination and characterization of polyphenols from Cissus quadrangularis L. and dietary supplements using UHPLC-PDA-MS, LC-QToF and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constituents of Cissus quadrangularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C28H22O6 | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
- 7. ovid.com [ovid.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. phytoingredients.com [phytoingredients.com]
- 12. ICI Journals Master List [journals.indexcopernicus.com]
Calibration curve issues in quantitative analysis of quadrangularin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of quadrangularin A. Our goal is to help you resolve common issues encountered during experimental work, with a focus on calibration curve challenges.
Frequently Asked Questions (FAQs)
Q1: What is a calibration curve and why is it essential for the quantitative analysis of this compound?
A1: A calibration curve is a fundamental tool in analytical chemistry used to determine the concentration of an unknown sample.[1] It is a graph that plots the known concentrations of a series of standard solutions against their corresponding analytical signals (e.g., peak area in an HPLC chromatogram).[1] For the quantitative analysis of this compound, a calibration curve is essential to accurately determine its concentration in a sample, such as a plant extract or a pharmaceutical formulation. The curve establishes a linear relationship between the concentration and the instrument's response, allowing for the precise calculation of the amount of this compound in your sample.[1]
Q2: What is the typical linear range for a this compound calibration curve in a UHPLC-PDA-MS analysis?
A2: A validated UHPLC-PDA-MS method for the simultaneous determination of polyphenolic compounds, including this compound, in Cissus quadrangularis has demonstrated a linear range of 0.5–100 μg/mL. It is important to prepare at least five to eight different concentrations within this range to construct a reliable calibration curve.[1]
Q3: What solvent should I use to prepare my this compound standard stock solution?
A3: Methanol is a suitable solvent for preparing standard stock solutions of this compound for HPLC or UHPLC analysis.
Q4: How can I ensure the stability of my this compound standard solutions?
A4: The stability of standard solutions is crucial for accurate and reproducible results. It is recommended to investigate the stability of your phytosterol standard stock solutions at room temperature at different time intervals. For some related compounds from Cissus quadrangularis, stock solutions have been found to be stable for up to 48 hours. Always store your standard solutions under appropriate conditions (e.g., refrigerated and protected from light) to minimize degradation.
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems you might encounter when generating a calibration curve for this compound analysis.
Problem 1: Poor Linearity (Low Correlation Coefficient, r² < 0.999)
A low correlation coefficient indicates that the data points do not form a straight line, which can lead to inaccurate quantification.
| Potential Cause | Troubleshooting Action |
| Inaccurate Standard Preparation | Ensure accurate weighing of the this compound standard. Use calibrated pipettes and volumetric flasks for dilutions. Prepare fresh dilutions for each calibration point to avoid cumulative errors from serial dilutions.[2] |
| Detector Saturation | If you observe a plateau at higher concentrations, your detector may be saturated. Reduce the concentration of your highest standards or narrow the calibration range. |
| Inappropriate Blank Subtraction | A high or variable blank response can affect linearity. Ensure you are using a proper blank (e.g., mobile phase or a matrix blank) and that it is subtracted correctly from your standards and samples. |
| Instrumental Issues | Check for fluctuations in the detector lamp intensity or pump flow rate. Ensure the HPLC system is properly equilibrated before starting the analysis. |
| Analyte Instability | This compound may degrade in solution over time. Prepare fresh standards for each analysis and investigate the stability of your solutions under your experimental conditions. |
Problem 2: High Y-Intercept
An ideal calibration curve should pass through the origin, meaning a concentration of zero should produce a signal of zero. A significant positive y-intercept can indicate a problem.
| Potential Cause | Troubleshooting Action |
| Contamination | Contamination in the mobile phase, glassware, or the HPLC system itself can lead to a background signal. Use high-purity solvents and thoroughly clean all glassware. |
| Interfering Peak in Blank | An interfering peak in your blank injection that co-elutes with this compound will cause a positive y-intercept. Analyze your blank to check for any interfering peaks. If present, investigate the source of contamination. |
| Incorrect Integration | Improper integration of the this compound peak, especially at low concentrations, can lead to a non-zero intercept. Manually review the peak integration for your low-concentration standards. |
Problem 3: Poor Reproducibility of Peak Areas
Inconsistent peak areas for replicate injections of the same standard will result in a poor-quality calibration curve.
| Potential Cause | Troubleshooting Action |
| Injector Issues | The autosampler may not be injecting a consistent volume. Check the injector for leaks or blockages. Manually inspect the syringe and sample loop. |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise, leading to variable peak areas. Ensure your mobile phase is properly degassed. |
| Column In-equilibration | If the column is not fully equilibrated with the mobile phase, retention times and peak areas can be inconsistent. Allow sufficient time for the column to equilibrate before starting your analytical run. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions and Calibration Curve Construction
This protocol outlines the steps for preparing standard solutions and generating a calibration curve for the quantitative analysis of this compound.
-
Preparation of Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound standard.
-
Dissolve it in a 10 mL volumetric flask with HPLC-grade methanol.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in a dark, airtight container at 4°C.
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions from the stock solution using HPLC-grade methanol to prepare a series of at least five working standard solutions with concentrations ranging from 0.5 to 100 µg/mL.
-
-
HPLC/UHPLC Analysis:
-
Set up the HPLC/UHPLC system with the appropriate column and mobile phase for this compound analysis.
-
Inject a blank (methanol) to establish the baseline.
-
Inject each working standard solution in triplicate.
-
-
Calibration Curve Construction:
-
Record the peak area for this compound in each chromatogram.
-
Calculate the mean peak area for each concentration level.
-
Plot the mean peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is generally considered acceptable.
-
Visualizations
Caption: Experimental workflow for generating a calibration curve for this compound analysis.
Caption: Troubleshooting decision tree for common calibration curve issues.
References
Validation & Comparative
Unveiling the Anti-Osteoporotic Potential of Quadrangularin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-osteoporotic activity of quadrangularin A, a key bioactive compound found in the medicinal plant Cissus quadrangularis (CQ). While direct studies on isolated this compound are limited, a substantial body of evidence from preclinical studies on CQ extracts strongly suggests its significant role in promoting bone health. This document objectively compares the performance of CQ extracts, rich in this compound, with other therapeutic alternatives, supported by experimental data.
Executive Summary
Osteoporosis, a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration, poses a significant global health challenge. Current treatments, while effective, are often associated with side effects, necessitating the exploration of safer, natural alternatives. Cissus quadrangularis, a plant revered in traditional medicine for its bone-healing properties, has emerged as a promising candidate. Its therapeutic effects are largely attributed to its rich phytochemical composition, including the prominent stilbenoid, this compound.
This guide synthesizes the findings from numerous in vitro and in vivo studies on CQ extracts to validate the anti-osteoporotic activity of its constituents, with a focus on the implied role of this compound. We present a comparative analysis of its efficacy against other treatment modalities, detailed experimental protocols for key assays, and a visual representation of the involved signaling pathways.
Comparative Analysis of Anti-Osteoporotic Activity
The anti-osteoporotic efficacy of Cissus quadrangularis extracts, containing this compound, has been evaluated through various preclinical models. The following tables summarize the key quantitative data from these studies, comparing the effects of CQ extracts with controls and other therapeutic agents.
Table 1: In Vitro Efficacy of Cissus quadrangularis Extracts on Osteoblast and Osteoclast Activity
| Cell Line | Treatment | Concentration | Outcome Measure | Result | Reference |
| MG-63 (human osteoblast-like) | Ethanolic Extract of CQ | 1, 10, 50 µg/mL | Alkaline Phosphatase (ALP) Activity | Significant increase (p < 0.001) in a dose-dependent manner | [1] |
| Murine Osteoblastic Cells | Ethanolic Extract of CQ | Not Specified | Mineralized Nodule Formation | Significantly increased compared to controls | [2] |
| RAW264.7 (murine macrophage) | Hexane Fraction of CQ | 10 ng/mL | TRAP Activity Inhibition | 57.8% reduction (p ≤ 0.05) | [3][4] |
| RAW264.7 (murine macrophage) | Resveratrol (comparison) | 20 ng/mL | TRAP Activity Inhibition | 49.9% reduction (p ≤ 0.05) | [4] |
Table 2: In Vivo Efficacy of Cissus quadrangularis Extracts in Ovariectomized (OVX) Rodent Models of Osteoporosis
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Ovariectomized Wistar Rats | Ethanolic Extract of CQ | 500 & 750 mg/kg/day | Not Specified | Definite anti-osteoporotic effect based on biomechanical, biochemical, and histopathological parameters | [5] |
| Ovariectomized C57BL/6 Mice | CQ-dried powder in diet | Not Specified | 11 weeks | Effectively inhibited cancellous and cortical bone loss in the femur and proximal tibia | [6] |
| Ovariectomized Rats | Phytoestrogen-rich fraction of CQ | 75 & 100 mg/kg p.o. | 2 months | Significant increase in bone thickness, density, and hardness; increased serum estradiol, vitamin D3, and calcium | [7] |
| Postmenopausal women with osteopenia | Cissus quadrangularis | 1.2 and 1.6 g/day | 24 weeks | Slower bone remodeling process indicated by a reduction in bone turnover markers. No significant change in BMD was observed. | [8] |
Signaling Pathways in Osteoporosis and the Role of this compound
The pathogenesis of osteoporosis involves a complex interplay of signaling pathways that regulate the balance between bone formation by osteoblasts and bone resorption by osteoclasts. Preclinical studies on Cissus quadrangularis extracts suggest that their components, including this compound, exert their anti-osteoporotic effects by modulating key signaling cascades.
Osteoblast Differentiation and Bone Formation
Osteoblast differentiation is a critical process for bone formation and is governed by signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Wnt/β-catenin pathways.[9][10][11][12][13]
-
MAPK Pathway: This pathway is a major conduit for extracellular signals to the nucleus, influencing cell proliferation and differentiation.[9] Studies have shown that ethanolic extracts of C. quadrangularis enhance ALP activity and mineralization in osteoblasts through the MAPK-dependent pathway.[2][14]
-
Wnt/β-catenin Pathway: The canonical Wnt signaling pathway plays a crucial role in osteoblast differentiation and bone development.[10][15][16][17] The activation of this pathway leads to the accumulation of β-catenin, which then translocates to the nucleus to initiate the transcription of genes essential for osteoblast function.
Osteoclastogenesis and Bone Resorption
Osteoclasts, the cells responsible for bone resorption, differentiate from hematopoietic precursors under the influence of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). The binding of RANKL to its receptor, RANK, triggers a signaling cascade that is essential for osteoclast formation and activity.
Cissus quadrangularis extracts have been shown to inhibit osteoclast differentiation.[3][4] A hexane fraction of CQ was found to reduce TRAP (tartrate-resistant acid phosphatase) activity, a key marker of osteoclasts, more effectively than resveratrol, a known anti-osteoclastogenic agent.[4] This suggests that compounds within the extract, likely including this compound, interfere with the RANKL/RANK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments commonly used to assess anti-osteoporotic activity.
In Vitro Assays
1. Alkaline Phosphatase (ALP) Activity Assay
-
Objective: To quantify the activity of ALP, an early marker of osteoblast differentiation.
-
Protocol:
-
Seed osteoblast-like cells (e.g., MG-63) in a multi-well plate and culture until confluent.
-
Treat the cells with various concentrations of the test compound (e.g., this compound or CQ extract) in an osteogenic differentiation medium for a specified period (e.g., 7-14 days).
-
Lyse the cells to release intracellular ALP.
-
Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a spectrophotometer.
-
Calculate ALP activity relative to the total protein concentration in the cell lysate.[1]
-
2. Alizarin Red S (ARS) Staining for Mineralization
-
Objective: To visualize and quantify the deposition of calcium, a hallmark of mature osteoblast function and bone matrix mineralization.
-
Protocol:
-
Culture and treat osteoblast-like cells as described for the ALP assay, typically for a longer duration (e.g., 14-21 days) to allow for significant matrix mineralization.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the fixed cells with a 40 mM Alizarin Red S solution (pH 4.1-4.3).
-
Wash the cells to remove excess stain.
-
Visualize the stained calcium deposits (which appear as red nodules) using a microscope.
-
For quantification, destain the cells using a solution like 10% acetic acid and measure the absorbance of the extracted dye at 405 nm.[18][19][20][21][22]
-
3. Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Differentiation
-
Objective: To identify and quantify osteoclasts, which are characterized by the presence of TRAP.
-
Protocol:
-
Culture osteoclast precursor cells (e.g., RAW264.7 macrophages or bone marrow-derived macrophages) in the presence of RANKL to induce differentiation.
-
Co-treat the cells with various concentrations of the test compound.
-
After a suitable differentiation period (e.g., 5-7 days), fix the cells.
-
Stain the cells for TRAP activity using a commercially available kit.
-
Identify and count the TRAP-positive multinucleated cells (osteoclasts) under a microscope.[3][4][23][24][25]
-
In Vivo Model: Ovariectomy (OVX)-Induced Osteoporosis
-
Objective: To mimic postmenopausal osteoporosis in female rodents and evaluate the efficacy of test compounds in preventing bone loss.
-
Protocol:
-
Surgically remove the ovaries from adult female rodents (e.g., rats or mice) to induce estrogen deficiency, which leads to rapid bone loss.
-
A sham-operated group (surgery without ovary removal) serves as a control.
-
Administer the test compound (e.g., this compound or CQ extract) or a vehicle control to the OVX animals for a specified duration (e.g., 8-12 weeks).
-
At the end of the treatment period, collect femurs and lumbar vertebrae for analysis.
-
Assess bone mineral density (BMD) and microarchitecture using techniques like peripheral quantitative computed tomography (pQCT) or micro-computed tomography (µCT).
-
Conduct biomechanical testing to determine bone strength.
-
Analyze serum biomarkers of bone turnover (e.g., ALP, osteocalcin, CTX).[5][6][26][27]
-
Conclusion and Future Directions
The available preclinical evidence strongly supports the anti-osteoporotic activity of Cissus quadrangularis extracts. These extracts, rich in this compound and other bioactive compounds, have been shown to promote osteoblast differentiation and mineralization while inhibiting osteoclast formation and activity. The modulation of key signaling pathways, including the MAPK and Wnt/β-catenin pathways, appears to be central to these effects.
While these findings are promising, a critical gap in the literature is the lack of studies on isolated this compound. Future research should focus on isolating this compound and evaluating its specific contribution to the anti-osteoporotic effects observed with CQ extracts. Such studies are essential to fully validate this compound as a potential therapeutic agent for the prevention and treatment of osteoporosis. Furthermore, well-designed clinical trials are needed to establish the safety and efficacy of this compound or standardized CQ extracts in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Cissus quadrangularis extract enhances biomineralization through up-regulation of MAPK-dependent alkaline phosphatase activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researcherslinks.com [researcherslinks.com]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Antiosteoporotic effect of ethanol extract of Cissus quadrangularis Linn. on ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Inhibition of Bone Loss by Cissus quadrangularis in Mice: A Preliminar" by Jameela Banu, Erika Varela et al. [scholarworks.utrgv.edu]
- 7. Antiosteoporotic activity of phytoestrogen-rich fraction separated from ethanol extract of aerial parts of Cissus quadrangularis in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of Cissus quadrangularis L. on delaying bone loss in postmenopausal women with osteopenia: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical role of the extracellular signal–regulated kinase–MAPK pathway in osteoblast differentiation and skeletal development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt and the Wnt signaling pathway in bone development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of the Osteoblast Lineage by Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Collagen hydrolysates increased osteogenic gene expressions via a MAPK signaling pathway in MG-63 human osteoblasts - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 3hbiomedical.com [3hbiomedical.com]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Complex Regulation of Tartrate-resistant Acid Phosphatase (TRAP) Expression by Interleukin 4 (IL-4): IL-4 INDIRECTLY SUPPRESSES RECEPTOR ACTIVATOR OF NF-κB LIGAND (RANKL)-MEDIATED TRAP EXPRESSION BUT MODESTLY INDUCES ITS EXPRESSION DIRECTLY - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Quadrangularin A and Pallidol for Researchers
An Objective Guide for Scientists and Drug Development Professionals
In the landscape of natural product research, the stilbenoids quadrangularin A and pallidol, both resveratrol dimers isolated from Cissus quadrangularis, have emerged as compounds of interest for their potential therapeutic applications.[1][2] This guide provides a comparative overview of their efficacy, drawing from available experimental data. A significant disparity in the depth of research exists, with pallidol having more specific quantitative data on its antioxidant properties, while the bioactivity of this compound is primarily inferred from studies on Cissus quadrangularis extracts. This document aims to summarize the current state of knowledge, present the available data in a structured format, detail relevant experimental protocols, and highlight areas for future research to enable a direct and comprehensive comparison.
Data Presentation: A Comparative Overview
The current body of scientific literature provides a clearer quantitative picture of pallidol's antioxidant efficacy compared to this compound. While both are recognized for their antioxidant capabilities, specific metrics for this compound are lacking.
| Biological Activity | Compound | Assay | Key Findings | Reference |
| Antioxidant | Pallidol | Singlet Oxygen (¹O₂) Quenching | Highly potent and selective. Rate constant (kₐ) = 1.71 x 10¹⁰ M⁻¹s⁻¹. IC₅₀ = 14.5 µM. Ineffective at scavenging hydroxyl radicals (•OH) or superoxide anions (O₂⁻). | [3][4] |
| This compound | Various | Attributed with antioxidant properties based on studies of Cissus quadrangularis extracts. No specific IC₅₀ values for the isolated compound are available. | [5] | |
| Anti-inflammatory | Pallidol | - | Reported anti-inflammatory properties. Hypothesized to modulate pathways like NF-κB, similar to resveratrol. No specific IC₅₀ values available. | [3][6] |
| This compound | - | Implied anti-inflammatory effects from studies on Cissus quadrangularis extracts which have been shown to inhibit pro-inflammatory cytokines.[5] No specific IC₅₀ values for the isolated compound are available. | [5] | |
| Anticancer | Pallidol | - | Preliminary studies suggest anticancer properties, with reports of inhibiting the growth of human colon cancer cell lines in a time-dependent manner. No specific IC₅₀ values available. | [6] |
| This compound | - | Anticancer activity is suggested by studies on Cissus quadrangularis extracts against various cancer cell lines.[7] No specific IC₅₀ values for the isolated compound are available. | [7] |
Experimental Protocols
To facilitate further research and a more direct comparison of this compound and pallidol, detailed methodologies for key experiments are provided below.
Singlet Oxygen Quenching Assay using Electron Paramagnetic Resonance (EPR) Spectroscopy
This method is crucial for quantifying the specific antioxidant activity of compounds against singlet oxygen.
-
Singlet Oxygen Generation: Singlet oxygen (¹O₂) is generated in a controlled manner, typically through photosensitization using a dye like Rose Bengal upon light exposure.[8]
-
Spin Trapping: A spin trap, 2,2,6,6-tetramethylpiperidine (TEMP), is used. TEMP reacts with ¹O₂ to form a stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is detectable by EPR.[8]
-
EPR Measurement: The EPR signal of TEMPO is measured in the presence and absence of the test compound (this compound or pallidol).
-
Data Analysis: A decrease in the TEMPO signal in the presence of the test compound indicates singlet oxygen quenching. The quenching rate constant can be calculated from the data, providing a quantitative measure of efficacy.[8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
A common and straightforward method to assess general antioxidant activity.
-
Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared.[9]
-
Reaction Mixture: The test compound, dissolved in a suitable solvent, is mixed with the DPPH solution. A positive control, such as ascorbic acid, is also run in parallel.[9]
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[3]
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The reduction in absorbance, indicated by a color change from purple to yellow, corresponds to the radical scavenging activity.[9]
-
Data Analysis: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity (Cell Viability)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Culture: Cancer cells of interest are seeded in a 96-well plate and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of this compound or pallidol for a specific duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader.[10]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]
NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity
This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements, along with a control plasmid (e.g., Renilla luciferase).[11]
-
Compound Treatment and Stimulation: The transfected cells are pre-treated with different concentrations of the test compound before being stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to activate the NF-κB pathway.[11]
-
Luciferase Activity Measurement: The activity of both firefly and Renilla luciferases is measured using a luminometer.[11]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compound on NF-κB activity is calculated as the percentage reduction in reporter gene expression compared to the stimulated control. The IC₅₀ value can be determined from the dose-response curve.[11]
Mandatory Visualizations
To better understand the experimental processes and the known signaling pathway of pallidol, the following diagrams are provided.
References
- 1. Constituents of Cissus quadrangularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 8. EPR studies on the kinetics of quenching singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of Quadrangularin A
This guide provides a detailed comparison of various analytical techniques for the quantification of quadrangularin A, a significant bioactive oligostilbene found in Cissus quadrangularis.[1] The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available methods, their respective protocols, and performance data to aid in the selection of the most suitable technique for their specific research needs.
Introduction to this compound and its Analytical Importance
This compound, a resveratrol dimer, is a key phytochemical present in Cissus quadrangularis, a plant with traditional uses in medicine.[1] The therapeutic potential of Cissus quadrangularis, particularly in bone healing, has been attributed to its constituent compounds, including this compound. Consequently, accurate and reliable quantification of this compound in plant materials and derived products is crucial for quality control, standardization, and further pharmacological investigation. This guide explores and cross-validates three prominent analytical methods: Ultra-High-Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry (UHPLC-PDA-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Experimental Protocols
A generalized workflow for the analysis of this compound from sample preparation to data interpretation is presented below.
1. Sample Preparation
A standardized sample preparation protocol is essential for achieving reproducible and comparable results across different analytical methods.
-
Plant Material: Stems and leaves of Cissus quadrangularis are collected and authenticated.
-
Drying and Grinding: The plant material is shade-dried at room temperature and then coarsely powdered using a mechanical grinder.
-
Extraction: The powdered material is extracted with a suitable solvent, such as methanol, using techniques like soxhlet extraction or ultrasonication to ensure efficient extraction of this compound and other polyphenols.[2]
-
Filtration and Concentration: The extract is filtered to remove particulate matter and then concentrated under reduced pressure using a rotary evaporator. The dried extract is stored for subsequent analysis.
2. UHPLC-PDA-MS Method
This method allows for the simultaneous determination of multiple polyphenolic compounds, including this compound.[3]
-
Chromatographic System: A reversed-phase ultra-high-performance liquid chromatography (UHPLC) system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS) is used.
-
Column: A suitable C18 column is employed for the separation of the compounds.
-
Mobile Phase: A gradient elution with a mobile phase consisting of two solvents, typically water with a small percentage of formic acid and acetonitrile, is used to achieve optimal separation.
-
Detection: The PDA detector is set to scan a range of wavelengths to detect the compounds based on their maximum absorbance (λmax), while the MS provides structural information and confirmation.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound over a concentration range of 0.5-100 μg/mL.[3]
3. HPTLC Method
HPTLC is a valuable tool for the rapid qualitative and semi-quantitative analysis of phytochemicals in plant extracts.[4]
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are used.
-
Sample Application: The sample and standard solutions are applied to the plates as bands using an automated applicator.
-
Mobile Phase: A suitable solvent system is selected for the development of the chromatogram.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried and scanned using a densitometer at the λmax of this compound to generate a fingerprint profile and for quantification against a standard.
4. UV-Vis Spectrophotometry Method
This method is commonly used for the determination of the total flavonoid or total phenolic content in an extract.[5][6]
-
Principle: The quantification is based on the formation of a colored complex between the flavonoids and a reagent, typically aluminum chloride (AlCl3), which can be measured spectrophotometrically.[5][7]
-
Procedure: An aliquot of the extract is mixed with the AlCl3 reagent, and after a specific incubation period, the absorbance is measured at the wavelength of maximum absorption.[5]
-
Quantification: The total flavonoid content is determined using a calibration curve prepared with a standard flavonoid like quercetin or rutin and is expressed as quercetin or rutin equivalents.[6][8]
Data Presentation: Comparison of Analytical Methods
The performance of each analytical method is evaluated based on several validation parameters, which are summarized in the table below. The logical relationship and hierarchy of these validation parameters are illustrated in the subsequent diagram.
| Parameter | UHPLC-PDA-MS | HPTLC | UV-Vis Spectrophotometry |
| Specificity | High (Separates and identifies individual compounds) | Moderate (Separates compounds based on Rf values) | Low (Measures total content of a class of compounds) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) | High (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | High (µg/mL range) |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
| Throughput | Moderate | High | High |
| Cost | High | Moderate | Low |
Discussion and Conclusion
The cross-validation of these analytical methods reveals a trade-off between specificity, sensitivity, cost, and throughput.
-
UHPLC-PDA-MS stands out as the most superior method for the specific quantification of this compound.[3] Its high specificity, sensitivity, and accuracy make it the gold standard for research and regulatory purposes. However, the high cost of instrumentation and the need for highly skilled operators are significant limitations.
-
HPTLC offers a cost-effective and high-throughput alternative for the routine quality control of Cissus quadrangularis extracts.[4] While it provides good separation and can be used for quantification, its sensitivity and precision are generally lower than that of HPLC. It serves as an excellent screening tool.
-
UV-Vis Spectrophotometry is a simple, rapid, and inexpensive method suitable for the preliminary estimation of the total flavonoid or phenolic content.[5] Its major drawback is the lack of specificity, as it does not distinguish between this compound and other structurally related compounds.[7] This can lead to an overestimation of the target analyte.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. phytojournal.com [phytojournal.com]
- 3. Quantitative determination and characterization of polyphenols from Cissus quadrangularis L. and dietary supplements using UHPLC-PDA-MS, LC-QToF and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. rsdjournal.org [rsdjournal.org]
- 8. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn | Semantic Scholar [semanticscholar.org]
Unraveling the Anticancer Potential of Quadrangularin A and its Relatives: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quadrangularin A, a resveratrol dimer found in Cissus quadrangularis, has garnered interest for its potential pharmacological activities. However, a significant gap exists in the scientific literature regarding the specific structure-activity relationship (SAR) of this compound and its synthetic analogs concerning their cytotoxic effects. This guide provides a comparative analysis based on structurally related resveratrol oligomers to infer potential SAR principles for this compound. We present available cytotoxicity data for these related compounds, detail relevant experimental protocols, and propose a putative signaling pathway based on the known mechanisms of resveratrol and its derivatives.
Comparative Cytotoxicity of Resveratrol Oligomers
Due to the absence of publicly available data on the cytotoxic activity of this compound and its direct analogs, this section presents a compilation of IC50 values for structurally similar resveratrol oligomers. These compounds share the core stilbenoid structure and oligomeric nature with this compound, providing the best available proxy for understanding its potential anticancer activity. The data is summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Resveratrol (Monomer) | C6 (Glioma) | 8.2 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 11.8 | [1] | |
| HeLa (Cervical Cancer) | >20.4 | [1] | |
| MCF-7 (Breast Cancer) | >44.8 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | 30 | [2] | |
| Hep3B (Hepatocellular Carcinoma) | 21 | [2] | |
| ε-Viniferin (Dimer) | C6 (Glioma) | 18.4 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 74.3 | [1] | |
| HeLa (Cervical Cancer) | 20.4 | [1] | |
| MCF-7 (Breast Cancer) | 44.8 | [1] | |
| Miyabenol C (Trimer) | A549 (Lung Carcinoma) | 20 | [1] |
| NCI-H446 (Lung Carcinoma) | 20 | [1] | |
| Various Lymphoid and Myeloid Lines | 10 - 30 | [1] | |
| α-Viniferin (Trimer) | HL-60 (Promyelocytic Leukemia) | 2.7 | [1] |
| Pallidol Hexaacetate | KB (Nasopharyngeal Carcinoma) | 1.6 µg/mL | [3] |
| (-)-Ampelopsin A Acetate | KB (Nasopharyngeal Carcinoma) | 0.6 µg/mL | [3] |
| 1A9 (Ovarian Carcinoma) | 0.7 µg/mL | [3] | |
| MCF-7 (Breast Cancer) | 2.0 µg/mL | [3] | |
| Hopeaphenol | KB (Nasopharyngeal Carcinoma) | 1.2 µg/mL | [3] |
| Hep3B (Hepatocellular Carcinoma) | 13.1 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 24 | [2] | |
| Isohopeaphenol | Hep3B (Hepatocellular Carcinoma) | 26.0 | [2] |
| R2-Viniferin (Tetramer) | HepG2 (Hepatocellular Carcinoma) | 9.7 | [2] |
| Hep3B (Hepatocellular Carcinoma) | 47.8 | [2] |
Inferred Structure-Activity Relationship
Based on the limited data from related resveratrol oligomers, several preliminary SAR observations can be made:
-
Oligomerization: The degree of oligomerization appears to influence cytotoxic activity, though not in a linear fashion. For instance, the trimer α-viniferin shows high potency against HL-60 cells.[1] The tetramer R2-viniferin is more potent than resveratrol in HepG2 cells.[2]
-
Acetylation: Acetylation of hydroxyl groups on the stilbenoid backbone, as seen in pallidol hexaacetate and (-)-ampelopsin A acetate, appears to significantly enhance cytotoxic activity.[3] This suggests that modifying the polarity of the molecule can impact its biological effect.
-
Stereochemistry and Isomerism: Different isomers, such as hopeaphenol and isohopeaphenol, exhibit varying levels of cytotoxicity, indicating that the three-dimensional arrangement of the molecule is crucial for its interaction with biological targets.[2]
Experimental Protocols
The majority of the cited cytotoxicity data was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Below is a detailed, generalized protocol for this key experiment.
MTT Cell Viability Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound analog or related stilbenoid)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of test compounds using the MTT assay.
Putative Signaling Pathway for Resveratrol Oligomers in Cancer Cells
Caption: A putative signaling pathway for the anticancer effects of resveratrol oligomers, including this compound.
Disclaimer: The information presented in this guide is based on the available scientific literature for compounds structurally related to this compound. Further research is imperative to elucidate the specific structure-activity relationships and mechanisms of action of this compound and its direct analogs.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IJMS | Free Full-Text | Resveratrol’s Pro-Apoptotic Effects in Cancer Are Mediated Through the Interaction and Oligomerization of the Mitochondrial VDAC1 [mdpi.com]
A Comparative Analysis of In Silico and In Vitro Efficacy of Quadrangularin A
A Glimpse into the Duality of Drug Discovery: Computational Predictions versus Laboratory Realities
In the realm of modern drug discovery, the journey of a potential therapeutic agent from concept to clinic is a long and arduous one. Two fundamental approaches that play pivotal roles in this process are in silico and in vitro studies. In silico research utilizes computational models to predict the behavior and interactions of molecules, offering a rapid and cost-effective initial screening. In contrast, in vitro studies involve laboratory experiments on cells or molecules in a controlled environment, providing tangible biological data. This guide delves into a comparative analysis of the reported in silico and in vitro activities of quadrangularin A, a stilbenoid found in the medicinal plant Cissus quadrangularis.
While computational studies have explored the potential of this compound as a modulator of various protein targets, a significant gap exists in the scientific literature concerning the in vitro validation of these predictions with the isolated compound. Much of the available experimental data pertains to extracts or flavonoid fractions of Cissus quadrangularis, making a direct, one-to-one comparison with the in silico data for pure this compound challenging. This guide, therefore, presents the available data with the critical understanding that the in vitro results from mixed fractions may not be solely attributable to this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in silico predictions and in vitro findings related to this compound and its source material.
Table 1: In Silico Activity of this compound
| Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Reference |
| Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | Molecular Docking (AutoDock 4.2) | -8.1 | Hydrogen bond interactions with SER A:394 and HIS A:396 | [1][2] |
Table 2: In Vitro Activity of a Flavonoid Fraction from Cissus quadrangularis
| Assay Type | Cell Line | Endpoint | Result | Reference |
| Anticancer Activity | MCF-7 (Breast Cancer) | IC50 | 40 µg/mL | [3][4] |
Disclaimer: The in vitro data presented is for a flavonoid fraction isolated from Cissus quadrangularis and not confirmed to be pure this compound. Therefore, this comparison should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols employed in the cited studies.
In Silico Methodology: Molecular Docking of this compound with PPAR-γ[1][5]
The in silico analysis of this compound's interaction with PPAR-γ was conducted using molecular docking simulations. The primary software utilized was AutoDock 4.2. The methodology involved the following key steps:
-
Ligand and Receptor Preparation: The 3D structure of this compound was obtained from a chemical database. The crystal structure of the target protein, PPAR-γ, was retrieved from the Protein Data Bank.
-
Docking Simulation: The docking process was performed to predict the binding conformation and affinity of this compound within the active site of PPAR-γ. This involved defining a grid box encompassing the binding site and employing a genetic algorithm to explore various ligand poses.
-
Binding Energy Calculation: The binding affinity was quantified as the binding energy, expressed in kcal/mol. A more negative value indicates a stronger predicted interaction.
-
Interaction Analysis: The docked conformation with the lowest binding energy was analyzed to identify the specific amino acid residues involved in hydrogen bonding and other interactions with this compound.
In Vitro Methodology: MTT Assay for Anticancer Activity[3][4]
The in vitro anticancer activity of the flavonoid fraction from Cissus quadrangularis was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The general procedure is as follows:
-
Cell Culture: Human breast cancer cells (MCF-7) were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The cells were seeded in 96-well plates and treated with various concentrations of the isolated flavonoid fraction for a specified duration.
-
MTT Incubation: After the treatment period, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Absorbance Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit 50% of cell growth, was calculated from the dose-response curve.
Visualizing the Pathways and Workflows
To better understand the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the distinct workflows for in silico and in vitro analyses.
Caption: Predicted signaling pathway of this compound via PPAR-γ activation.
Conclusion: Bridging the Computational-Experimental Divide
The in silico analysis of this compound suggests a promising interaction with PPAR-γ, a key regulator of metabolism, indicating its potential as an anti-diabetic agent. However, the lack of specific in vitro studies on the isolated compound makes direct validation of this prediction impossible at present. The reported anticancer activity of a flavonoid fraction from Cissus quadrangularis is encouraging, but further research is imperative to determine the precise contribution of this compound to this effect.
This comparative guide highlights a common challenge in natural product research: the disconnect between computational predictions for individual compounds and the experimental validation, which often begins with complex extracts. To fully elucidate the therapeutic potential of this compound, future studies should focus on isolating the pure compound and evaluating its activity in a range of in vitro assays that correspond to the in silico predictions. Such endeavors will be crucial in bridging the gap between computational hypothesis and experimental reality, ultimately paving the way for the development of novel, nature-derived therapeutics.
References
Quadrangularin A: A Comparative Analysis of Its Antioxidant Activity Against Other Stilbenoids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of Quadrangularin A against other well-known stilbenoids. This analysis is supported by available experimental data to aid in the evaluation of its potential as a therapeutic agent.
Stilbenoids, a class of natural polyphenolic compounds, are widely recognized for their potent antioxidant activities. Resveratrol is the most studied member of this family, but a growing body of research is exploring the therapeutic potential of other stilbenoids, including this compound. This guide focuses on a comparative evaluation of the antioxidant capacity of this compound in relation to other stilbenoids like resveratrol, piceatannol, and pterostilbene.
This compound is a resveratrol dimer naturally found in plants such as Cissus quadrangularis and Parthenocissus laetevirens.[1][2] Its unique dimeric structure suggests the potential for distinct biological activities compared to its monomeric counterpart, resveratrol. This comparison examines its performance in key antioxidant assays.
Quantitative Comparison of Antioxidant Activities
Direct quantitative antioxidant data for purified this compound is limited in publicly available literature. However, studies on extracts of Cissus quadrangularis, known to contain this compound, provide valuable insights into its potential antioxidant capacity.[3][4][5] The following table summarizes the available antioxidant activity data for this compound (from extracts) and other stilbenoids from various in vitro assays. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions.
| Stilbenoid | Assay | IC50 (µg/mL) | ORAC (µmol TE/g) | Source (Sample Type) |
| This compound | DPPH | ~600 | Not Available | Methanolic extract of Cissus quadrangularis root and leaf[5] |
| DPPH | - (61.6% inhibition at 100 ppm) | Not Available | Ethyl acetate extract of Cissus quadrangularis[3] | |
| Resveratrol | DPPH | ~10.3 | Not Available | [6] |
| Piceatannol | DPPH | Not Available | Not Available | |
| Pterostilbene | DPPH | Not Available | Not Available | |
| ε-viniferin (Resveratrol dimer) | DPPH | Higher than δ-viniferin | Not Available | [7] |
| δ-viniferin (Resveratrol dimer) | DPPH | Lower than ε-viniferin | Not Available | [7] |
Note: A lower IC50 value indicates higher antioxidant activity. ORAC values represent the oxygen radical absorbance capacity, with higher values indicating greater antioxidant potential. The data for this compound is derived from plant extracts and may not represent the activity of the purified compound.
A study focusing on the kinetics of radical-trapping antioxidants found that while resveratrol oligomers, in general, are believed to have strong antioxidant activity, this compound itself is not a kinetically competitive radical-trapping antioxidant under biologically relevant conditions.[8] This suggests that its therapeutic effects may stem from other mechanisms beyond direct radical scavenging.
Experimental Protocols
Standard in vitro assays are crucial for determining and comparing the antioxidant capacities of stilbenoids. Below are detailed methodologies for three commonly used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Procedure:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (e.g., this compound, resveratrol) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control solution (DPPH without the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another common method for assessing total antioxidant capacity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.
Procedure:
-
The ABTS•+ radical cation is pre-generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Principle: A fluorescent probe (commonly fluorescein) is mixed with an antioxidant. Peroxyl radicals are generated by a radical initiator (e.g., AAPH). The peroxyl radicals quench the fluorescence of the probe. The presence of an antioxidant protects the fluorescent probe from degradation, thus preserving the fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
A fluorescent probe, the test compound, and a radical initiator are combined in a multi-well plate.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
A blank (without the antioxidant) and a standard (typically Trolox, a water-soluble vitamin E analog) are also run.
-
The net area under the curve (AUC) for the sample is calculated by subtracting the AUC of the blank.
-
The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro assessment of antioxidant activity.
Caption: General workflow for assessing the antioxidant activity of stilbenoids.
Signaling Pathways in Antioxidant Action
While direct radical scavenging is a primary mechanism of antioxidant action, many stilbenoids also exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant response. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Caption: The Nrf2-ARE antioxidant response pathway potentially modulated by stilbenoids.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds like stilbenoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes. This cellular defense mechanism provides a more sustained antioxidant effect compared to direct radical scavenging. The extent to which this compound activates this pathway requires further investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C28H22O6 | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant and antimicrobial activity of Cissus quadrangularis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. primescholars.com [primescholars.com]
- 6. Comparative antioxidant activities and synergism of resveratrol and oxyresveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and purification of two antioxidant isomers of resveratrol dimer from the wine grape by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Unveiling the Therapeutic Potential of Quadrangularin A: A Comparative Guide to its Analgesic and Anti-inflammatory Effects
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the analgesic and anti-inflammatory properties of quadrangularin A, a key bioactive compound found in Cissus quadrangularis. While direct experimental data on isolated this compound is emerging, this document synthesizes the extensive research conducted on Cissus quadrangularis extracts, providing a robust framework for understanding its potential efficacy against established alternatives.
Performance Comparison: this compound (via Cissus quadrangularis Extracts) vs. Standard Analgesic and Anti-inflammatory Drugs
The therapeutic effects of Cissus quadrangularis extracts, rich in this compound, have been benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in various preclinical models. The data consistently demonstrates significant analgesic and anti-inflammatory activity.
Analgesic Efficacy
The analgesic properties of Cissus quadrangularis extracts have been evaluated using models that differentiate between central and peripheral pain mechanisms.
| Experimental Model | Cissus quadrangularis Extract Dosage | Percentage Inhibition of Pain/Effect | Comparator Drug | Comparator Dosage | Percentage Inhibition of Pain/Effect |
| Acetic Acid-Induced Writhing (Visceral Pain) | 50 mg/kg | 36% inhibition of writhing[1] | Aspirin | 300 mg/kg | 79% inhibition of writhing[1] |
| 100 mg/kg | 54% inhibition of writhing[1] | ||||
| 150 mg/kg | 79% inhibition of writhing[1] | ||||
| Formalin Test (Neurogenic and Inflammatory Pain) | Not specified | Significant decrease in licking time in both phases[2] | Not specified | Not specified | Not specified |
| Hot Plate Test (Central Analgesia) | 250 mg/kg & 350 mg/kg | Significant increase in latency time[3] | Not specified | Not specified | Not specified |
| Tail Flick Test (Central Analgesia) | 75, 150, 300 mg/kg (chloroform extract) | Significant analgesic effect[4] | Not specified | Not specified | Not specified |
Anti-inflammatory Efficacy
The anti-inflammatory potential has been predominantly assessed using the carrageenan-induced paw edema model, a standard for acute inflammation.
| Experimental Model | Cissus quadrangularis Extract Dosage | Percentage Inhibition of Edema | Comparator Drug | Comparator Dosage | Percentage Inhibition of Edema |
| Carrageenan-Induced Paw Edema (Acute Inflammation) | 50, 100, 150 mg/kg | Significant inhibitory effect[5] | Aspirin | 300 mg/kg | 72% inhibition at 1 hr[1] |
| 150 mg/kg | 81% inhibition at 1 hr[1] | ||||
| 19.95, 25.69, 33.25 mg/kg | Significant reduction in paw volume[6] | Diclofenac Sodium | Not specified | Significant reduction in paw volume[6] | |
| 250 & 500 mg/kg (combined extract) | Significant inhibition[7] | Indomethacin | Not specified | Significant inhibition[7] |
Understanding the Mechanism of Action: Key Signaling Pathways
Research suggests that the analgesic and anti-inflammatory effects of Cissus quadrangularis and its constituents, including this compound, are mediated through the modulation of key inflammatory signaling pathways. The inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase is a central mechanism.[2]
Caption: Proposed anti-inflammatory mechanism of this compound.
Studies have indicated that extracts of Cissus quadrangularis can inhibit the p38 MAPK and NF-κB signaling pathways, which are crucial in the inflammatory response.[8][9] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), thereby alleviating inflammation and pain.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, the following are detailed methodologies for the key experiments cited.
Acetic Acid-Induced Writhing Test (Analgesia)
-
Objective: To evaluate peripheral analgesic activity.
-
Animals: Albino mice.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test groups are orally administered with varying doses of the Cissus quadrangularis extract (e.g., 50, 100, 150 mg/kg). The standard group receives a known analgesic like aspirin (e.g., 300 mg/kg), and the control group receives the vehicle.
-
After a set period (e.g., 60 minutes), 0.6% acetic acid solution is injected intraperitoneally to induce writhing (a response characterized by abdominal constrictions and stretching).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: ((Control Mean - Treated Mean) / Control Mean) * 100.
Carrageenan-Induced Paw Edema Test (Anti-inflammation)
-
Objective: To assess acute anti-inflammatory activity.
-
Animals: Wistar albino rats.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmograph.
-
Animals are grouped and treated with the vehicle, a standard anti-inflammatory drug (e.g., diclofenac sodium or indomethacin), or different doses of the Cissus quadrangularis extract.
-
After a specific time (e.g., 1 hour), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce edema.
-
Paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.
Caption: Generalized workflow for in vivo analgesic and anti-inflammatory testing.
Conclusion
The available evidence strongly suggests that Cissus quadrangularis extract, containing this compound, possesses significant analgesic and anti-inflammatory properties. Its efficacy is comparable to that of standard NSAIDs in several preclinical models. The mechanism of action appears to be rooted in the modulation of key inflammatory pathways, including p38 MAPK and NF-κB. While further research is warranted to elucidate the specific contribution of isolated this compound, the existing data provides a compelling basis for its continued investigation as a potential therapeutic agent for pain and inflammation. This guide serves as a foundational resource for researchers aiming to build upon these promising findings.
References
- 1. Analgesic, anti-inflammatory and antipyretic effect of Cissus quadrangularis | eMediNexus [emedinexus.com]
- 2. Analgesic, anti-inflammatory and venotonic effects of Cissus quadrangularis Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. researchgate.net [researchgate.net]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Cissus quadrangularis inhibits IL-1β induced inflammatory responses on chondrocytes and alleviates bone deterioration in osteotomized rats via p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic versus Natural Quadrangularin A for Research and Development
For Immediate Release
This guide provides a detailed comparative overview of synthetic and natural quadrangularin A, a resveratrol dimer with significant therapeutic potential. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their characteristics, efficacy, and the methodologies used for their evaluation. While direct comparative studies are limited, this document synthesizes available data to facilitate informed decisions in research and clinical applications.
Introduction to this compound
This compound is a stilbenoid, specifically a dimer of resveratrol, found naturally in plants such as Cissus quadrangularis and Parthenocissus laetevirens. It has garnered scientific interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and bone-healing properties.[1][2] The availability of both natural and synthetic sources of this compound necessitates a comparative understanding to guide its application in research and drug discovery.
Source and Production Comparison
The primary difference between the two forms of this compound lies in their origin and production methods, which can influence yield, purity, and the profile of minor components.
Natural this compound is extracted from plant sources, most notably Cissus quadrangularis.[3] The isolation process typically involves solvent extraction followed by chromatographic purification. The yield and purity of the final product can vary depending on the plant material, extraction method, and purification efficiency.
Synthetic this compound is produced through multi-step chemical synthesis. Various synthetic routes have been developed, with some achieving high overall yields.[4] For instance, a biomimetic synthesis has been reported to produce this compound in a 54% yield over five steps.[4] Chemical synthesis offers the advantage of producing a highly pure compound, free from other plant metabolites.
The following table summarizes the key differences in their production:
| Feature | Natural this compound | Synthetic this compound |
| Source | Cissus quadrangularis, Parthenocissus laetevirens | Chemical precursors |
| Production | Extraction and purification from plant material | Multi-step total chemical synthesis[4][5] |
| Reported Yield | Variable, dependent on source and method | Up to 54% over 5 steps reported in one study[4] |
| Purity | Dependent on purification; may contain other natural compounds | High purity achievable through chromatographic purification |
Comparative Biological Activity
| Biological Activity | Natural this compound (often as extract) | Synthetic this compound (predicted/inferred) |
| Antioxidant Activity | Extracts show significant free radical scavenging activity in DPPH and ABTS assays.[6][7] | Expected to have antioxidant activity comparable to resveratrol.[4] |
| Anti-inflammatory Activity | Extracts exhibit anti-inflammatory effects in various assays, including protein denaturation and proteinase inhibition.[2] | Expected to inhibit inflammatory pathways such as NF-κB. |
| Cytotoxicity | Extracts have shown dose-dependent cytotoxic effects on cancer cell lines.[6][8] | Expected to exhibit cytotoxic activity, though specific IC50 values are not widely reported for the pure compound. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound's biological activity. Below are protocols for key assays mentioned in the literature.
Antioxidant Activity: DPPH Free Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[9][10]
-
Sample Preparation : Dissolve this compound (synthetic or natural) in methanol to prepare a stock solution, from which serial dilutions are made.[11]
-
Assay Procedure :
-
Add 1.0 mL of the DPPH solution to 1.0 mL of the this compound solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Methanol is used as a blank. Ascorbic acid is often used as a positive control.[11]
-
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[12]
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture : Seed cells (e.g., HeLa or MG63) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6][13]
-
Treatment : Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.[13]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.[13]
Anti-inflammatory Activity: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Transfection : Transfect cells (e.g., HEK293T or C2C12) with an NF-κB luciferase reporter plasmid.[14][15]
-
Treatment and Stimulation : Treat the transfected cells with different concentrations of this compound for a specified time, followed by stimulation with an NF-κB activator like TNF-α (10 ng/mL).[14]
-
Cell Lysis : After incubation, lyse the cells using a suitable lysis buffer.[16]
-
Luciferase Assay : Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[16]
-
Data Analysis : Normalize the luciferase activity to a control (e.g., total protein concentration). The percentage inhibition of NF-κB activity is calculated relative to the stimulated, untreated cells.[16]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for comparing synthetic and natural this compound.
Caption: Logical relationship of synthetic vs. natural this compound for R&D.
Conclusion
Both synthetic and natural this compound present viable options for research and development. Synthetic this compound offers the advantages of high purity and scalability, which are critical for clinical applications and detailed mechanistic studies. Natural this compound, while potentially more complex to purify, provides a source for the compound and may be suitable for initial screening and in vitro studies, particularly when investigated as part of a whole extract. The choice between the two will ultimately depend on the specific research goals, the need for purity, and the scale of the investigation. Further direct comparative studies are warranted to fully elucidate any subtle differences in their biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. ajbls.com [ajbls.com]
- 3. Constituents of Cissus quadrangularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Paucifloral F, Ampelopsin D, Isoampelopsin D, this compound, Isopaucifloral F, Pallidol, Hemsleyanol E by Snyder [organic-chemistry.org]
- 6. ajbls.com [ajbls.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. iomcworld.com [iomcworld.com]
- 12. bbrc.in [bbrc.in]
- 13. Anticancer Activity of Cissus Quadrangularis L. Methanolic Extract Against MG63 Human Osteosarcoma Cells – An In-Vitro Evaluation using Cytotoxicity Assay – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Replicating the Anticancer and Osteogenic Effects of Cissus quadrangularis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published findings on the mechanism of action attributed to extracts of Cissus quadrangularis, a plant known to contain the active compound quadrangularin A. While research on the isolated this compound is limited, extensive studies on C. quadrangularis extracts offer significant insights into its potential therapeutic effects, primarily focusing on its anticancer and osteogenic properties. This document summarizes key experimental data, details the methodologies used in foundational studies, and visualizes the implicated signaling pathways to aid in the replication and further investigation of these findings.
Comparative Analysis of Anticancer Activity
Extracts of Cissus quadrangularis have demonstrated cytotoxic effects across a range of cancer cell lines. The primary mechanism identified is the induction of apoptosis through the intrinsic pathway, often accompanied by cell cycle arrest.
Table 1: Cytotoxicity of Cissus quadrangularis Extracts in Various Cancer Cell Lines
| Cell Line | Extract Type | IC50 / GI50 Value | Key Findings | Reference |
| A549 (Lung Cancer) | Methanolic | 65.2 µg/mL | Significant reduction in cell viability in a dose-dependent manner. | [1] |
| A431 (Skin Carcinoma) | Acetone | 8 µg/mL | Induced apoptosis via alteration of Bax/Bcl-2 ratio and cytochrome c release. | [2] |
| PA1 (Ovarian Cancer) | Ethanolic | 482.057 ± 113.857 µg/ml | Induced apoptosis, confirmed by DAPI and carboxy-H2DCFDA staining. | [3] |
| HeLa (Cervical Cancer) | Methanolic | 0.97 mg/mL | Exhibited dose-dependent cytotoxic effects. | [4] |
| HeLa (Cervical Cancer) | Acetone | 1.33 mg/mL | Exhibited dose-dependent cytotoxic effects. | [4] |
Comparative Analysis of Osteogenic Activity
Ethanolic extracts of Cissus quadrangularis have been shown to promote the differentiation and mineralization of osteoblasts, suggesting a potential role in bone regeneration and treatment of bone-related disorders.
Table 2: Osteogenic Effects of Cissus quadrangularis Extract
| Cell Line | Extract Type | Concentration | Key Findings | Reference |
| Murine Osteoblastic Cells | Ethanolic | Not specified | Significantly increased alkaline phosphatase (ALP) activity and mineralization. | [5] |
Key Signaling Pathways
The biological activities of Cissus quadrangularis extracts are primarily attributed to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, leading to apoptosis in cancer cells and differentiation in osteoblasts.
Experimental Protocols
The following are summaries of key experimental protocols used in the cited studies. These can serve as a foundation for designing replication studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, A431, PA1, HeLa) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Cissus quadrangularis extract (e.g., 10 to 1000 µg/mL) and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]
Apoptosis Assay (DAPI Staining)
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the IC50 concentration of the extract for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Microscopy: Mount the coverslips on slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[3]
Western Blot Analysis for Apoptotic and Signaling Proteins
-
Protein Extraction: Treat cells with the extract for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, p38 MAPK, p-p38 MAPK, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][5]
Conclusion and Future Directions
The available literature strongly suggests that extracts from Cissus quadrangularis possess significant anticancer and osteogenic properties, mediated through the induction of apoptosis and the modulation of the MAPK signaling pathway. However, a notable gap exists in the research concerning the specific bioactivities of isolated this compound. Future studies should focus on isolating this compound and other active constituents to delineate their individual contributions to the observed effects. Replicating the foundational experiments with purified compounds will be crucial for validating these natural products as potential therapeutic agents. Furthermore, exploring the effects on the PI3K/Akt pathway in more detail could reveal additional mechanisms of action. This comparative guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and accelerate the translation of these promising natural products into clinical applications.
References
- 1. A study on antimicrobial and anticancer properties of Cissus quadrangulris using lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in A431 skin cancer cells by Cissus quadrangularis Linn stem extract by altering Bax-Bcl-2 ratio, release of cytochrome c from mitochondria and PARP cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro Antioxidant, In-vitro and In-silico Ovarian Anticancer Activity (Ovarian Cancer Cells-PA1) and Phytochemical Analysis of Cissus quadrangularis L. Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajbls.com [ajbls.com]
- 5. Cissus quadrangularis extract enhances biomineralization through up-regulation of MAPK-dependent alkaline phosphatase activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quadrangularin A with Known Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Quadrangularin A, a key bioactive compound from Cissus quadrangularis, against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While direct quantitative data for isolated this compound is limited in publicly available literature, this document synthesizes findings from studies on active fractions of Cissus quadrangularis to offer insights into its potential efficacy and mechanisms of action.
Executive Summary
This compound, a resveratrol dimer found in Cissus quadrangularis, has demonstrated significant anti-inflammatory potential through the modulation of key signaling pathways, including NF-κB and MAPK.[1] Experimental data from an active fraction of Cissus quadrangularis (AFCQ) has shown promising selective inhibition of cyclooxygenase-2 (COX-2), a primary target for many modern anti-inflammatory drugs. This suggests that this compound may offer a favorable therapeutic profile with potentially reduced gastrointestinal side effects associated with non-selective COX inhibitors.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity
The following tables summarize the available quantitative data for an active fraction of Cissus quadrangularis (AFCQ) and compare it with the known anti-inflammatory drugs Indomethacin and Celecoxib. It is important to note that the data for AFCQ may not be fully representative of pure this compound.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| Active Fraction of Cissus quadrangularis (AFCQ) | COX-1 | 7 µg/mL[2] | 17.5 |
| COX-2 | 0.4 µg/mL[2] | ||
| Indomethacin | COX-1 | Varies (Potent inhibitor) | Non-selective |
| COX-2 | Varies (Potent inhibitor) | ||
| Celecoxib | COX-1 | >10 µM | Highly Selective for COX-2 |
| COX-2 | ~0.04 µM |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose | Route of Administration | Paw Edema Inhibition (%) | Time Point |
| Cissus quadrangularis Ethyl Acetate Extract | 500 mg/kg | Oral | Significant reduction (quantitative value not specified)[3] | Not specified |
| Indomethacin | 10 mg/kg | Oral | ~50-70% | 3-5 hours |
| Celecoxib | 100 mg/kg | Oral | More effective than AFCQ | Not specified |
| Active Fraction of Cissus quadrangularis (AFCQ) | 100 mg/kg | Oral | More effective than Celecoxib (100 mg/kg) in one study | Not specified |
Mechanism of Action: Signaling Pathway Modulation
This compound is believed to exert its anti-inflammatory effects through the inhibition of two major signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways are critical in the transcriptional regulation of a host of pro-inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the expression of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6.[4] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound is suggested to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1][5]
References
- 1. Cissus quadrangularis inhibits IL-1β induced inflammatory responses on chondrocytes and alleviates bone deterioration in osteotomized rats via p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Cissus quadrangularis extracts as an inhibitor of COX, 5-LOX, and proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Synergistic Potential of Quadrangularin A with Co-occurring Phytochemicals
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of isolated quadrangularin A with other phytochemicals is not yet prevalent in published literature, the rich chemical profile of its source, Cissus quadrangularis, presents a compelling case for investigating such interactions. This guide provides a framework for evaluating the potential synergistic anticancer effects of this compound, a principal resveratrol dimer, in combination with other notable phytochemicals found within Cissus quadrangularis, such as quercetin and resveratrol.
Cissus quadrangularis extracts have demonstrated significant anticancer and antioxidant properties, often attributed to the combined action of its constituent compounds.[1][2] These extracts contain a variety of bioactive molecules including flavonoids, steroids, and triterpenoids.[1][3] The concept of phytochemical synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a critical consideration in phytotherapy and drug development.[4][5] This guide outlines the known mechanisms of Cissus quadrangularis and proposes a detailed protocol for quantifying the potential synergistic activity of its key components.
Comparative Bioactivity of Key Phytochemicals in Cissus quadrangularis
While specific data on combinations with this compound is pending further research, the individual bioactivities of co-occurring phytochemicals have been documented. Understanding these individual effects is the first step toward identifying promising combinations for synergy screening.
| Phytochemical | Source | Known Anticancer/Biological Activity | Potential for Synergy |
| This compound | Cissus quadrangularis, Parthenocissus laetevirens[6] | A resveratrol dimer; extracts containing it show pro-apoptotic and cell cycle arrest capabilities.[7][8] | High: As a primary bioactive compound, its efficacy may be enhanced by other phytochemicals that target complementary signaling pathways. |
| Quercetin | Cissus quadrangularis[2][9] | Induces apoptosis, enhances antioxidant activity, and exhibits cytotoxic effects on cancer cell lines like MCF-7.[2] Can activate the Nrf2/ARE signaling pathway.[10] | Moderate to High: Known to synergize with some chemotherapeutic agents. However, one study on a non-cancer target found no synergy with kaempferol.[11] Its antioxidant and pathway-specific actions make it a strong candidate.[5] |
| Resveratrol | Cissus quadrangularis[2] | Induces apoptosis and inhibits cell proliferation.[12] Known to have synergistic effects with other phytochemicals like EGCG and certain chemotherapy drugs.[12] | High: As the monomeric unit of this compound, combinations could exploit different aspects of stilbenoid activity, potentially enhancing bioavailability or targeting multiple points in a pathway. |
| Kaempferol | Cissus quadrangularis | Demonstrates antidiabetic and anticancer activities through high binding affinities to multiple molecular targets.[11] | Moderate: Has shown significant biological activity, but at least one study reported a lack of synergy with quercetin for a specific target, suggesting target-dependent interactions.[11] |
Proposed Experimental Workflow for Synergy Analysis
To rigorously evaluate the synergistic potential of this compound with other phytochemicals, a systematic workflow is essential. The following protocol outlines the key steps from initial cell culture to quantitative synergy analysis.
Caption: A generalized workflow for determining the synergistic effects of phytochemical combinations.
Detailed Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is foundational for determining the cytotoxic concentration of each compound individually, which is required for designing combination experiments.
-
Cell Culture: Human cancer cell lines (e.g., A431, U87, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Single-Agent Treatment: Prepare serial dilutions of this compound, quercetin, and resveratrol. Treat the cells with increasing concentrations of each compound individually for 24, 48, or 72 hours.
-
MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) for each compound is calculated using dose-response curve fitting software (e.g., GraphPad Prism).
Combination Synergy Analysis (Combination Index)
This protocol uses the Chou-Talalay method to quantify synergy.
-
Treatment Design: Based on the individual IC50 values, design a combination experiment. This can be a "constant ratio" design (mixing the drugs at a fixed ratio of their IC50s) or a "checkerboard" design (a matrix of varying concentrations of both drugs).
-
Cell Treatment and Viability: Seed cells as described above. Treat cells with the single agents and their combinations at various concentrations. Perform the MTT assay as previously described.
-
Combination Index (CI) Calculation: Analyze the dose-effect data using software like CompuSyn. The software calculates the Combination Index (CI), where:
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
Known Signaling Pathways of Cissus quadrangularis Constituents
Studies on Cissus quadrangularis extracts, which contain this compound, reveal modulation of key pathways involved in programmed cell death (apoptosis). A synergistic combination of phytochemicals could potentially enhance this activity by targeting multiple points within these pathways.
Mitochondria-Mediated Apoptosis Pathway
Extracts of Cissus quadrangularis have been shown to induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins in the Bcl-2 family and triggering the mitochondrial pathway.[7][13][14]
Caption: Key events in the apoptosis pathway activated by Cissus quadrangularis extracts.
This guide provides a foundational framework for the systematic evaluation of this compound's synergistic potential. By employing these standardized protocols and understanding the underlying molecular pathways, researchers can effectively explore and quantify phytochemical interactions, paving the way for the development of novel, combination-based therapeutic strategies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Phytochemical characteristics of aerial part of Cissus quadrangularis (L) and its in-vitro inhibitory activity against leukemic cells and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effects of phytochemicals | nuevo [nuevo-group.com]
- 5. SYNERGISM OF ANTIOXIDANT PHYTOCHEMICALS: COMPARISONS AMONG PURIFIED POLYPHENOLS AND DIETARY-PLANT EXTRACTS | International Society for Horticultural Science [ishs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Cissus quadrangularis Linn. Stem Ethanolic Extract Liberates Reactive Oxygen Species and Induces Mitochondria Mediated Apoptosis in KB Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Combination Anticancer Therapies Using Selected Phytochemicals | MDPI [mdpi.com]
- 13. Induction of apoptosis in A431 skin cancer cells by Cissus quadrangularis Linn stem extract by altering Bax-Bcl-2 ratio, release of cytochrome c from mitochondria and PARP cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phcog.com [phcog.com]
Unveiling the Therapeutic Promise of Quadrangularin A: A Preclinical Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the statistical validation of Quadrangularin A's therapeutic effects in preclinical models, with a comparative look at other bioactive compounds from Cissus quadrangularis.
This compound, a resveratrol dimer, is a significant bioactive compound found in the medicinal plant Cissus quadrangularis. While traditional medicine has long utilized Cissus quadrangularis for a variety of ailments, rigorous scientific validation of its individual components is crucial for modern drug development. This guide provides a detailed comparison of the preclinical therapeutic effects attributed to Cissus quadrangularis extracts and its key bioactive constituents, with a special focus on the available data for this compound. Due to the limited experimental data on isolated this compound, this guide also incorporates in silico findings and compares its potential with more extensively studied compounds from the same plant, such as resveratrol, quercetin, and kaempferol.
Comparative Efficacy in Preclinical Models
The therapeutic potential of Cissus quadrangularis and its bioactive compounds has been explored across several disease models, primarily focusing on anticancer, anti-inflammatory, and neuroprotective activities.
Anticancer Activity
Preclinical studies have demonstrated the cytotoxic effects of Cissus quadrangularis extracts against various cancer cell lines. The data, however, rarely isolates the effect of this compound.
Table 1: In Vitro Anticancer Activity of Cissus quadrangularis Extracts
| Extract Type | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Methanolic | A549 (Lung Cancer) | 65.2 | [1] |
| Ethanolic | HeLa (Cervical Cancer) | 62.5 | |
| Chloroform | HeLa (Cervical Cancer) | >62.5 | |
| Methanolic | MG63 (Osteosarcoma) | ~100 | [2] |
| Ethanolic | UMR-106 (Osteosarcoma) | 200 (at 24h) | [3] |
| Ethanolic | Ehrlich Ascites Carcinoma (EAC) | 150 | [2] |
| Chloroform | Ehrlich Ascites Carcinoma (EAC) | 450 | [2] |
Comparative Insights:
While direct experimental data for this compound is lacking, in silico molecular docking studies suggest its potential as an anticancer agent. For comparison, other well-studied compounds from Cissus quadrangularis have shown significant anticancer effects in preclinical models.[4][5][6] Resveratrol, for instance, has been shown to inhibit the proliferation of a wide variety of tumor cells.[5]
Table 2: Preclinical Anticancer Data for Comparative Compounds
| Compound | Cancer Model | Key Findings | Reference |
| Resveratrol | Various (in vitro & in vivo) | Suppresses proliferation, induces apoptosis, inhibits angiogenesis. | [5][6] |
| Quercetin | Various (in vitro & in vivo) | Induces cell cycle arrest and apoptosis. | |
| Kaempferol | Various (in vitro & in vivo) | Inhibits tumor growth and induces apoptosis. |
Anti-inflammatory and Anti-arthritic Effects
Cissus quadrangularis has traditionally been used for its anti-inflammatory properties, particularly in the context of bone and joint disorders.[7]
Table 3: In Vivo Anti-inflammatory and Anti-arthritic Activity of Cissus quadrangularis Extracts
| Animal Model | Extract/Dose | Key Outcomes | Reference |
| Carrageenan-induced paw edema in rats | Ethyl acetate extract (250 & 500 mg/kg) | Significant reduction in paw edema, with 500 mg/kg showing maximum effect. | [8][9] |
| Complete Freund's Adjuvant (CFA)-induced arthritis in rats | Acetone fraction (100 mg/kg) | Significant inhibition of paw edema, comparable to celecoxib and methotrexate. | [7] |
| IL-1β-induced inflammation in human chondrocytes | C. quadrangularis extract | Inhibited inflammatory responses and cartilage damage. | [10] |
| Collagen-induced arthritis in rats | Oral treatment | Significantly reduced joint swelling and improved motor activity. | [10] |
Comparative Insights:
Quercetin is a well-known flavonoid with potent anti-inflammatory properties.[11] Preclinical studies have shown that quercetin can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13][14]
Neuroprotective Effects
The neuroprotective potential of Cissus quadrangularis is an emerging area of research.
Table 4: Preclinical Neuroprotective Activity of Cissus quadrangularis Extracts
| Animal/Cell Model | Extract/Dose | Key Outcomes | Reference |
| Rotenone-induced Parkinson's disease in zebrafish | Aqueous extract (4 and 10 µg/mL) | Significant dose-dependent neuroprotective effect. | [15][16] |
| Reserpine-induced cognitive impairment in mice | Aqueous extract (200 and 500 mg/kg) | Improved cognition and restored levels of catalase and GSH. | [15][16] |
| Vincristine-induced peripheral neuropathy in rats | Ethanolic extract (180 and 360 mg/kg) | Significantly inhibited hyperalgesia and allodynia; decreased total calcium and MDA levels; increased GSH, 5-HT, and GABA levels. | [17][18] |
| Ischemia in gerbils | C. verticillata extract (300 mg/kg) | Decreased lipid peroxidation, pro-inflammatory cytokine release, and microglial activation. | [19] |
Comparative Insights:
Kaempferol has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases.[20][21] It is known to exert its effects by inhibiting neuroinflammation, reducing oxidative stress, and preventing neuronal apoptosis.[22][23]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., A549, HeLa, MG63) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the Cissus quadrangularis extract or isolated compounds for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the agent that inhibits 50% of cell growth, is determined from the dose-response curve.[1][2]
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
-
Animals: Wistar albino rats are used for this model.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw of the rats to induce localized edema.
-
Treatment: The animals are pre-treated with different doses of the Cissus quadrangularis extract or a standard anti-inflammatory drug (e.g., indomethacin) orally, typically one hour before the carrageenan injection.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[8][9]
In Vivo Neuroprotection Model (Rotenone-Induced Parkinson's Disease in Zebrafish)
-
Animals: Adult zebrafish are used in this model.
-
Induction of Neurotoxicity: Zebrafish are exposed to rotenone, a neurotoxin that induces Parkinson's-like symptoms, in their tank water for a specified period.
-
Treatment: Different concentrations of the Cissus quadrangularis extract are co-administered with rotenone.
-
Behavioral Analysis: The swimming behavior of the zebrafish is recorded and analyzed to assess motor function. Parameters such as swimming speed, distance traveled, and turning angle are quantified.
-
Biochemical Analysis: After the behavioral tests, the fish brains are dissected for biochemical analyses, such as measuring levels of antioxidants (e.g., catalase, GSH) and markers of oxidative stress.[16]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by this compound and other Cissus compounds is key to elucidating their therapeutic effects.
Anticancer Signaling Pathways
The anticancer effects of Cissus quadrangularis extracts are believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of Cissus quadrangularis are linked to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like p38 MAPK.[10]
Experimental Workflow for Preclinical Validation
The preclinical validation of a natural compound like this compound typically follows a structured workflow.
Conclusion and Future Directions
The available preclinical data strongly suggests that Cissus quadrangularis extracts possess significant therapeutic potential, particularly in the areas of cancer, inflammation, and neuroprotection. However, there is a notable gap in the literature regarding the specific effects of isolated this compound. While in silico studies are promising, they are not a substitute for rigorous experimental validation.
Future research should focus on the isolation and purification of this compound to facilitate dedicated in vitro and in vivo studies. This will allow for a definitive assessment of its therapeutic efficacy and mechanism of action, paving the way for its potential development as a novel therapeutic agent. Researchers are encouraged to utilize the experimental protocols outlined in this guide to build upon the existing knowledge and further explore the promising therapeutic landscape of this compound and other bioactive compounds from Cissus quadrangularis.
References
- 1. A study on antimicrobial and anticancer properties of Cissus quadrangulris using lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Cissus Quadrangularis L. Methanolic Extract Against MG63 Human Osteosarcoma Cells – An In-Vitro Evaluation using Cytotoxicity Assay – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. painfreepartha.com [painfreepartha.com]
- 4. Resveratrol: A Review of Pre-clinical Studies for Human Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Resveratrol in Prevention and Therapy of Cancer: Preclinical and Clinical Studies | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Cissus quadrangularis inhibits IL-1β induced inflammatory responses on chondrocytes and alleviates bone deterioration in osteotomized rats via p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Quercetin on inflammatory markers in diabetes mellitus: a systematic review and meta-analysis of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsisinternational.org [rsisinternational.org]
- 15. greenpharmacy.info [greenpharmacy.info]
- 16. greenpharmacy.info [greenpharmacy.info]
- 17. Ethanolic Extracts of Cissus quadrangularis Linn. (Vitaceae) Attenuate Vincristine-Induced Peripheral Neuropathy in Rats: An Evidence of the Antioxidant, Calcium Inhibitory, and Neuromodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ethanolic Extracts of Cissus quadrangularis Linn. (Vitaceae) Attenuate Vincristine-Induced Peripheral Neuropathy in Rats: An Evidence of the Antioxidant, Calcium Inhibitory, and Neuromodulatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cissus verticillata Extract Decreases Neuronal Damage Induced by Oxidative Stress in HT22 Cells and Ischemia in Gerbils by Reducing the Inflammation and Phosphorylation of MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review [frontiersin.org]
- 21. The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Quadrangularin A: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety information and recommended disposal procedures for quadrangularin A, a naturally occurring stilbenoid. The following guidelines are intended for researchers, scientists, and professionals in drug development to ensure safe handling and environmental responsibility.
Chemical and Physical Properties
A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. The table below summarizes the key characteristics of this compound.[1][2]
| Property | Value | Source |
| Molecular Formula | C28H22O6 | PubChem[1] |
| Molar Mass | 454.5 g/mol | PubChem[1] |
| Appearance | Not specified, likely a solid | General chemical knowledge |
| IUPAC Name | (1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol | PubChem[1] |
| Synonyms | CHEBI:76192 | PubChem[3] |
Toxicological Data Summary
Direct and extensive toxicological studies on isolated this compound are limited. However, studies on extracts of Cissus quadrangularis, which contains this compound, provide some insight into its potential biological effects. It is important to note that these studies reflect the effects of a mixture of compounds and not this compound in isolation.
| Study Type | Organism | Extract/Compound | Key Findings | Source |
| Acute Toxicity | Swiss Mice | Cissus quadrangularis whole plant powder (aqueous slurry) | Found to be non-toxic at the doses tested. No significant changes in body weight, food and water intake, or behavior were observed. | PharmacologyOnLine[4] |
| Subchronic Toxicity | Sprague Dawley Rats | Cissus quadrangularis extract (CQR-300) | No-observed-adverse-effect-level (NOAEL) was determined to be 2500 mg/kg body weight per day over 90 days. | ResearchGate[5] |
| Mutagenicity & Cytotoxicity | HepG2 cell lines | Ethanolic extract of Cissus quadrangularis (EECQ) | The extract was found to be non-mutagenic, non-cytotoxic, and did not induce apoptosis in human hepatic cells. | PubMed[6] |
Note: While extracts have shown low toxicity, it is crucial to handle pure this compound with care, as the toxicological properties of the isolated compound have not been fully investigated.[7]
Recommended Disposal Protocol
The following step-by-step procedure is recommended for the proper disposal of this compound in a laboratory setting. This protocol is based on standard practices for handling non-halogenated organic compounds.
Experimental Protocol: Disposal of this compound
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for "non-halogenated solid organic waste."
-
Liquid Waste: Collect solutions containing this compound in a clearly labeled, sealed container designated for "non-halogenated liquid organic waste." Avoid mixing with halogenated solvents.
-
-
Decontamination of Glassware and Surfaces:
-
Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the rinse solvent as "non-halogenated liquid organic waste."
-
After the initial rinse, wash with soap and water.
-
-
Waste Storage: Store the labeled waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal service. Provide them with all available information on the compound.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C28H22O6 | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phytochemical: this compound [caps.ncbs.res.in]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of mutagenic, cytotoxic, mitochondrial dysfunction, apoptotic activity, and acute toxicity of ethanolic extract of Cissus quadrangularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling quadrangularin A
This guide provides crucial safety and logistical information for the handling and disposal of quadrangularin A. Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially cytotoxic and hazardous compound. The following procedures are based on established guidelines for managing such materials to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the first line of defense against exposure to potentially hazardous substances like this compound. All personnel handling this compound must adhere to the following minimum PPE requirements.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination. |
| Body Protection | Disposable Gown | Lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. Must fasten in the back.[1] |
| Respiratory Protection | Surgical or Procedure Mask | To prevent inhalation of airborne particles. |
| Head and Foot Protection | Cap and Shoe Covers | To be worn at all times within the designated handling area.[1] |
| Eye Protection | Safety Goggles or Face Shield | To protect against splashes and aerosols. |
Safe Handling Procedures
Adherence to strict handling protocols is critical to minimize the risk of exposure and contamination. All operations involving this compound should be performed in a designated controlled area.
Operational Plan:
-
Preparation: Before handling, ensure a cytotoxic spillage kit is accessible.[2] All surfaces within the designated handling area, such as a chemical fume hood or biological safety cabinet, should be decontaminated before and after work.
-
Weighing and Reconstituting: Handle solid this compound within a chemical fume hood to avoid generating dust. When preparing solutions, use Luer-Lok syringes and closed-system drug-transfer devices to prevent leaks and aerosol generation.[1]
-
Administration in Research Settings: When administering this compound in experimental models, utilize needleless systems where possible to reduce the risk of needlestick injuries.[1]
-
Decontamination: All non-disposable equipment that comes into contact with this compound should be decontaminated. Surfaces should be cleaned thoroughly after each procedure.[1]
Experimental Workflow for Safe Handling
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, don the appropriate PPE as detailed in Table 1, including respiratory protection.
-
Containment: For liquid spills, cover with absorbent pads from the cytotoxic spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Working from the outer edge of the spill inwards, carefully clean the area. Place all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontamination solution, followed by water.
-
Reporting: Complete an incident report detailing the nature of the spill and the cleanup procedure.
Logical Relationship for Spill Response
Disposal Plan
Proper disposal of this compound and all associated waste is essential to prevent environmental contamination and accidental exposure.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Labeling: Containers must be labeled with the cytotoxic waste symbol and the name of the primary hazardous component (this compound).
-
Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic.
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. Do not dispose of this waste with general laboratory or household waste.[3] Empty containers should be double-bagged before disposal.[3]
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
